molecular formula C8H16ClNO2 B3417250 Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride CAS No. 1033756-97-6

Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride

Katalognummer: B3417250
CAS-Nummer: 1033756-97-6
Molekulargewicht: 193.67 g/mol
InChI-Schlüssel: KCRZBDJVYOBHIP-UOERWJHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride is 193.0869564 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,2S)-2-aminocycloheptane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRZBDJVYOBHIP-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](CC1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370448
Record name ST50405697
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522644-07-1, 1033756-97-6
Record name ST50405697
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Cis-2-Amino-cycloheptanecarboxylic Acid Hydrochloride: Structural Dynamics, Synthesis, and Applications in Peptide Engineering

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

In the rapidly evolving field of peptidomimetics and foldamer chemistry, conformationally constrained unnatural amino acids are critical for designing highly stable, target-specific therapeutics. Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride (cis-ACHpC·HCl) is a synthetic alicyclic β-amino acid that serves as a powerful building block for constructing dynamic helical β-peptides and Metal-Peptide Frameworks (MPFs).

Unlike its more rigid five- and six-membered counterparts (ACPC and ACHC), the seven-membered cycloheptane ring strikes a unique balance between conformational preorganization and dynamic flexibility. This technical guide explores the physicochemical properties, synthetic workflows, and advanced applications of cis-ACHpC·HCl, providing actionable protocols for researchers engaged in biomaterials and drug discovery.

Physicochemical Properties & Structural Rationale

The incorporation of a cycloheptane ring into a β-amino acid backbone imposes specific dihedral angle constraints. The cis-relationship between the amino and carboxylic acid groups forces the Cα–Cβ bond into a gauche conformation. When oligomerized, this strict torsional control reliably drives the formation of stable 12/10-helical secondary structures, which are highly resistant to proteolytic degradation. The hydrochloride salt form is universally preferred to prevent intermolecular self-condensation and to ensure high solubility during aqueous or polar organic processing.

Quantitative Data Summary
PropertyValue / Description
Chemical Name cis-2-Aminocycloheptanecarboxylic acid hydrochloride
CAS Registry Number 1033756-97-6[1]
Base CAS Number 42418-83-7 (Free base)[2]
Molecular Formula C₈H₁₆ClNO₂ (C₈H₁₅NO₂ · HCl)
Molecular Weight 193.67 g/mol
Stereochemistry Racemic (rel-(1R,2S)); Enantiopure forms available via resolution
Appearance White to off-white crystalline powder
Solubility Highly soluble in H₂O and Methanol; Insoluble in non-polar organics

Synthesis and Enantiomeric Resolution Workflow

The de novo synthesis of cis-ACHpC·HCl relies on the highly regioselective [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to cycloheptene. This forms a bicyclic β-lactam intermediate. Because biological applications demand enantiopure building blocks, the racemic mixture must be resolved. While classical diastereomeric salt resolution is possible, enzymatic kinetic resolution using Candida antarctica Lipase B (CALB) is the modern standard, yielding enantiomeric excesses (ee) > 98%[3].

Diagram: Synthetic and Resolution Pathway

SynthesisWorkflow A Cycloheptene (Starting Material) C cis-β-Lactam Intermediate A->C [2+2] Cycloaddition (Markovnikov) B Chlorosulfonyl Isocyanate (CSI) B->C D cis-ACHpC·HCl (Racemic Salt) C->D 12% HCl (aq) Ring Opening E CALB Enzyme Hydrolysis D->E Esterification & Lipase Catalysis F (1R,2S)-Enantiomer (ee > 98%) E->F Unreacted Ester G (1S,2R)-Enantiomer (ee > 98%) E->G Hydrolyzed Acid

Figure 1: Synthesis of racemic cis-ACHpC·HCl via β-lactam cleavage and subsequent CALB-catalyzed resolution.

Causality in the Workflow: The use of 12% HCl during the ring-opening phase is dual-purpose: it hydrolyzes the highly strained four-membered lactam ring while simultaneously protonating the newly liberated primary amine[4]. This immediate salt formation prevents the amino acid from undergoing intramolecular cyclization back into the lactam, ensuring a high-yield recovery of the linear alicyclic amino acid.

Advanced Applications: Foldamers and Metal-Peptide Frameworks (MPFs)

The true value of cis-ACHpC lies in its application within advanced supramolecular chemistry. Recent breakthroughs have demonstrated that β-peptides incorporating alternating chiralities of cis-ACHpC exhibit dynamic, solvent-dependent switchable handedness [5].

  • Dynamic Helical Inversion: A pentapeptide built with cis-ACHpC adopts a right-handed (P)-helix in protic solvents (like methanol) and dynamically inverts to a left-handed (M)-helix in aprotic solvents (like chloroform)[5]. This responsiveness is a highly sought-after trait for stimuli-responsive smart materials.

  • Metal-Peptide Frameworks (MPFs): When these dynamic helices are exposed to Silver ions (Ag⁺), the terminal functional groups coordinate with the metal to self-assemble into distinct, highly ordered porous frameworks (e.g., Ag-1P and Ag-1M). These MPFs act as chiral sieves, capable of selectively recognizing and separating chiral guest molecules post-crystallization[6].

Diagram: Conformational Switching and MPF Assembly

MPFAssembly A cis-ACHpC β-Pentapeptide (Dynamic Backbone) B (P)-Helix Conformer (Protic Solvents) A->B Methanol / H2O C (M)-Helix Conformer (Aprotic Solvents) A->C Chloroform / THF B->C Dynamic Inversion D Ag-1P MPF (Right-Handed Porous Framework) B->D + Ag+ Coordination E Ag-1M MPF (Left-Handed Porous Framework) C->E + Ag+ Coordination

Figure 2: Solvent-driven helical inversion of cis-ACHpC peptides and subsequent assembly into chiral MPFs.

Validated Experimental Protocols

To ensure reproducibility, the following protocols outline the fundamental handling and synthetic incorporation of cis-ACHpC·HCl.

Protocol 1: Synthesis of Racemic cis-ACHpC·HCl via β-Lactam Cleavage

Objective: Convert the bicyclic β-lactam intermediate into the stable hydrochloride salt.

  • Preparation: Suspend 10 mmol of the synthesized bicyclic cis-β-lactam (derived from cycloheptene and CSI) in 25 mL of 12% aqueous Hydrochloric Acid (HCl)[4].

  • Hydrolysis: Reflux the mixture continuously for 4–6 hours under a nitrogen atmosphere. The progress can be monitored via TLC (ninhydrin stain) until the lactam spot disappears.

  • Concentration: Cool the reaction mixture to room temperature. Remove the aqueous solvent under reduced pressure (rotary evaporation) at 50°C to yield a crude solid.

  • Purification: Triturate the crude solid with cold diethyl ether to remove non-polar organic impurities.

  • Recrystallization: Dissolve the solid in a minimum amount of hot ethanol, then slowly add ethyl acetate until the solution becomes slightly cloudy. Allow to crystallize at 4°C overnight.

  • Validation: Filter the white crystals and dry under vacuum. Confirm identity via ¹H-NMR (D₂O): look for the characteristic Cα multiplet shifted downfield due to the adjacent protonated amine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of cis-ACHpC

Objective: Incorporate the sterically hindered alicyclic β-amino acid into a growing peptide chain.

Note: The secondary nature of the cycloheptane ring creates significant steric hindrance. Standard coupling reagents (like HBTU) often result in incomplete coupling.

  • Fmoc-Protection: Prior to SPPS, the free amine of cis-ACHpC must be Fmoc-protected using Fmoc-OSu and Na₂CO₃ in a water/dioxane mixture.

  • Resin Swelling: Swell the peptide-bound resin (e.g., Rink Amide AM) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-cis-ACHpC-OH, 3.0 eq of HATU (critical for hindered cyclic amino acids), and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for an extended duration of 120 to 180 minutes (compared to the standard 45 mins).

  • Kaiser Test: Perform a Kaiser test to ensure complete coupling. If positive, perform a double coupling using DIC/OxymaPure before proceeding to Fmoc deprotection.

Conclusion

Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride represents a highly specialized tool in the arsenal of peptide chemists. By leveraging the unique torsional angles of the seven-membered ring, researchers can engineer foldamers with predictable, yet dynamically tunable, secondary structures. As the demand for stimuli-responsive biomaterials and highly stable peptide therapeutics grows, the integration of alicyclic β-amino acids like cis-ACHpC will be paramount in bridging the gap between synthetic chemistry and advanced materials science.

References

  • Fülöp, F., et al. "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." Chemical Reviews, American Chemical Society, 2001. URL:[Link]

  • Forró, E., et al. "Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis." PMC, National Institutes of Health. URL:[Link]

  • Han, I., et al. "Assembly of dynamic helical β-peptides with switchable handedness into multiple types of metal-peptide frameworks." Nature Communications / ResearchGate, 2023. URL:[Link]

  • Key Organics Limited "CIS-2-AMINOCYCLOHEPTANE-1-CARBOXYLIC ACID HYDROCHLORIDE CAS:1033756-97-6." ChemBuyersGuide. URL:[Link]

  • Molport "(1S,2R)-2-aminocycloheptane-1-carboxylic acid | 42418-83-7." Molport Database. URL:[Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Cis-2-Amino-cycloheptanecarboxylic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Conformational Control in Peptidomimetics

Peptides are fundamental signaling molecules in a vast array of physiological processes. However, their therapeutic potential is often hampered by inherent limitations such as poor metabolic stability and high conformational flexibility. The latter can lead to reduced receptor affinity and selectivity, as the peptide can adopt multiple shapes, only one of which may be biologically active.[1] Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a promising strategy to overcome these challenges. A key approach in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation.

This guide delves into the mechanistic principles of a novel and relatively unexplored building block in peptidomimetics: Cis-2-Amino-cycloheptanecarboxylic acid . While the smaller ring analogues, such as those based on cyclopentane and cyclohexane, have been more extensively studied as proline mimics, the seven-membered ring of the cycloheptane derivative presents unique conformational properties that warrant investigation for the development of next-generation therapeutics. We will explore its potential mechanism of action, drawing upon the established principles of related cyclic amino acids, and provide a framework for its synthesis, incorporation into peptides, and comprehensive conformational analysis.

The Central Role of Conformational Constraint in Peptidomimetic Efficacy

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. By incorporating rigid structural elements, we can reduce the entropic penalty of binding to a receptor and pre-organize the pharmacophoric groups in the optimal orientation for interaction. Cyclic amino acids are particularly effective in this regard, as their ring structures impose significant constraints on the peptide backbone.

The incorporation of cyclic amino acids, such as cis-2-amino-cycloheptanecarboxylic acid, is designed to mimic the phi (φ) and psi (ψ) dihedral angles of specific secondary structures, most notably β-turns. These turns are critical recognition motifs in many protein-protein interactions. By stabilizing a β-turn conformation, a peptidomimetic can exhibit enhanced binding affinity and biological activity.

Cis-2-Amino-cycloheptanecarboxylic Acid: A Novel Frontier

While 5- and 6-membered cyclic amino acids have been shown to effectively mimic proline and induce stable turns in peptide structures, the larger and more flexible seven-membered ring of cis-2-amino-cycloheptanecarboxylic acid offers a different set of conformational possibilities.[2] The increased number of carbon atoms in the cycloheptane ring allows for a greater diversity of low-energy conformations compared to its smaller counterparts. This presents both a challenge and an opportunity for peptidomimetic design.

The core mechanism of action is hypothesized to be the restriction of the peptide backbone's rotational freedom. The cis-stereochemistry of the amino and carboxyl groups on the cycloheptane ring is crucial for its ability to induce a turn. This specific arrangement forces the peptide chain to fold back on itself, promoting the formation of intramolecular hydrogen bonds that are characteristic of β-turns.

Below is a diagram illustrating the concept of conformational constraint imposed by a generic cyclic amino acid within a peptide backbone.

G cluster_0 Flexible Peptide Chain cluster_1 Constrained Peptide Chain with Cyclic Amino Acid a ...-NH-CH(R)-CO-... b NH-CH(R')-CO-... a->b High conformational freedom (many rotations possible around φ and ψ) c ...-NH-CH(R)-CO-... d [Cyclic Amino Acid] c->d e -NH-CH(R'')-CO-... d->e Restricted backbone conformation (limited φ, ψ)

Caption: Imposing Conformational Constraint on a Peptide Backbone.

Proposed Synthesis and Incorporation into Peptidomimetics

The synthesis of cis-2-amino-cycloheptanecarboxylic acid is not yet widely established in the literature. However, we can propose a viable synthetic strategy based on methodologies developed for analogous cyclic amino acids, such as the 8-membered ring 2-aminocyclooctane-1-carboxylic acid.[3] A potential route involves the [2+2] cycloaddition of chlorosulfonyl isocyanate to cycloheptene to form a β-lactam, followed by ring-opening to yield the cis-amino acid.

Proposed Synthetic Workflow:

G start Cycloheptene step1 [2+2] Cycloaddition with Chlorosulfonyl Isocyanate start->step1 intermediate Bicyclic β-Lactam step1->intermediate step2 Acidic Ring Opening (e.g., HCl in Methanol) intermediate->step2 product Cis-2-Amino-cycloheptanecarboxylic Acid step2->product G start Synthesized Peptidomimetic nmr 2D NMR Spectroscopy (COSY, TOCSY, ROESY/NOESY) start->nmr md Molecular Dynamics (MD) Simulations start->md restraints Generate Distance and Dihedral Angle Restraints nmr->restraints structures Calculate Ensemble of Solution Structures md->structures restraints->structures analysis Analyze Conformational Preferences (e.g., presence of β-turns) structures->analysis

Sources

Synthesis pathways for Cis-2-Amino-cycloheptanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Cis-2-Amino-cycloheptanecarboxylic Acid Derivatives

In the landscape of modern drug discovery and peptide science, conformationally constrained amino acids have emerged as powerful tools for sculpting molecular architecture.[1][2] Among these, cyclic β-amino acids, and specifically those with a seven-membered cycloheptane ring, offer a unique balance of rigidity and conformational space. cis-2-Amino-cycloheptanecarboxylic acid and its derivatives are valuable building blocks in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties.[1]

The incorporation of these constrained residues into a peptide backbone can induce specific secondary structures, such as helices or turns, which are often crucial for biological activity.[3] This structural pre-organization can lead to increased binding affinity and selectivity for therapeutic targets. Furthermore, the non-natural β-amino acid structure confers significant resistance to enzymatic degradation by proteases, a major hurdle for the therapeutic use of natural peptides.[1] These derivatives also serve as versatile intermediates for the synthesis of complex natural products and alkaloids.[4]

However, the synthesis of these molecules, particularly with stereocontrol to achieve the desired cis relationship between the amino and carboxylic acid groups, presents significant synthetic challenges. This guide provides a detailed exploration of the core synthetic pathways, offering insights into the strategic choices and experimental protocols required to access these valuable compounds.

Core Synthetic Pathways: A Strategic Overview

The synthesis of cis-2-amino-cycloheptanecarboxylic acid derivatives can be broadly categorized into strategies that either construct the seven-membered ring with the desired stereochemistry or modify a pre-existing cycloheptane core. This guide will focus on four principal and effective pathways:

  • [2+2] Cycloaddition and Ring Opening: A robust method that utilizes the cycloaddition of chlorosulfonyl isocyanate (CSI) to a cycloheptene precursor to form a bicyclic β-lactam, which upon hydrolysis, yields the target cis-amino acid.[5]

  • Ring-Closing Metathesis (RCM): A powerful and versatile cyclization strategy that employs transition-metal catalysts (e.g., Grubbs' catalyst) to form the seven-membered ring from a carefully designed acyclic diene precursor.[6][7]

  • Intramolecular Hydroamination: A modern, atom-economical approach using catalysts, often based on rhodium, to facilitate the intramolecular addition of an amine to an alkene, directly forming the cyclic amine core.[8][9]

  • Classical Hofmann Degradation: A traditional yet effective method involving the degradation of an amide derived from cycloheptane-1,2-dicarboxylic anhydride to install the amino group with the correct cis stereochemistry.[10]

Additionally, we will explore critical techniques for achieving enantiopurity, including the use of chiral auxiliaries and enzymatic resolution, which are essential for applications in drug development.

Pathway I: [2+2] Cycloaddition and Ring Opening

This pathway is one of the most reliable methods for establishing the cis stereochemistry in cyclic β-amino acids. The strategy hinges on the highly stereoselective [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to a double bond within a cycloheptene ring system.[5]

Principle and Mechanistic Insight

The reaction proceeds through a concerted cycloaddition mechanism where CSI adds across the cycloheptene double bond. This step forms a strained four-membered β-lactam ring fused to the seven-membered ring. The key to this method's success is that the subsequent hydrolysis of the bicyclic lactam intermediate occurs with retention of stereochemistry, directly yielding the cis-2-amino-cycloheptanecarboxylic acid. This approach has been successfully applied to various cycloalkenes to generate the corresponding β-amino acids.[5]

G cluster_0 Pathway I: Cycloaddition / Ring Opening A Cycloheptene Derivative B [2+2] Cycloaddition with Chlorosulfonyl Isocyanate (CSI) A->B + CSI C Fused β-Lactam Intermediate B->C Stereoselective D Acid Hydrolysis C->D e.g., HCl E cis-2-Amino-cycloheptane- carboxylic Acid Derivative D->E Ring Opening

Caption: Workflow for the synthesis via [2+2] cycloaddition.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a cycloheptane-fused β-lactam, the direct precursor to the target amino acid.

  • Reaction Setup: A solution of cycloheptene (1.0 eq) in a dry, inert solvent such as diethyl ether or dichloromethane is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • CSI Addition: Chlorosulfonyl isocyanate (CSI, 1.1 eq) is added dropwise to the cooled solution via a syringe over 30 minutes. The causality for this slow addition is to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 2-4 hours. Progress can be monitored by TLC or ¹H NMR of an aliquot, observing the disappearance of the cycloheptene starting material.

  • Reductive Workup: The reaction mixture is then carefully poured into a vigorously stirred, biphasic mixture of dichloromethane and an aqueous solution of sodium sulfite (Na₂SO₃). This step is critical to reduce the N-sulfonyl chloride intermediate to a more stable N-H lactam.

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude β-lactam is purified by column chromatography on silica gel.

  • Hydrolysis: The purified bicyclic β-lactam is then subjected to harsh acidic hydrolysis (e.g., refluxing in 6M HCl for 12-24 hours) to open the lactam ring and yield the hydrochloride salt of cis-2-amino-cycloheptanecarboxylic acid.[5]

Pathway II: Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and it provides a powerful entry to seven-membered cyclic amino acids. This pathway relies on the formation of a key C=C bond to close the ring from a linear precursor.

Principle and Substrate Design

The core of this strategy involves an acyclic amino acid derivative containing two terminal double bonds. In the presence of a ruthenium-based catalyst (e.g., Grubbs' first or second-generation catalyst), an intramolecular olefin metathesis reaction occurs, eliminating a volatile alkene (like ethylene) and forming the cycloheptene ring. The stereochemistry at the C2 position is typically established before the cyclization step, often through a diastereoselective conjugate addition.[7] The use of N-sulfinimines derived from prochiral enolates has also been reported as an effective method for asymmetric synthesis in this context.[6]

G cluster_1 Pathway II: Ring-Closing Metathesis A Acyclic Diene Precursor (with established stereocenter) B Ring-Closing Metathesis (RCM) A->B Grubbs' Catalyst C Cycloheptene Derivative B->C Ring Formation D Double Bond Reduction C->D e.g., H₂, Pd/C E cis-2-Amino-cycloheptane- carboxylic Acid Derivative D->E Saturation

Caption: General workflow for the RCM approach.

Detailed Experimental Protocol (RCM Cyclization)
  • Substrate Preparation: The acyclic diene precursor is synthesized first. A common method involves the diastereoselective conjugate addition of a chiral amine, such as lithium (S)-N-allyl-N-α-methylbenzylamide, to an α,β-unsaturated ester that also contains an alkene moiety.[7]

  • Degassing: The diene substrate is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene) to a low concentration (typically 0.005-0.01 M). Low concentration is crucial to favor the intramolecular RCM reaction over intermolecular polymerization. The solution is thoroughly degassed by bubbling with nitrogen or argon for at least 30 minutes.

  • Catalyst Addition: A solution of a Grubbs' catalyst (1-5 mol%) in the same degassed solvent is added to the reaction vessel. The choice of catalyst generation (1st, 2nd, or Hoveyda-Grubbs) can impact efficiency and functional group tolerance.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 40-80 °C) under an inert atmosphere and monitored by TLC or NMR for the consumption of the starting material.

  • Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The crude product, a cycloheptene derivative, is purified by flash column chromatography.

  • Final Steps: The double bond in the newly formed ring is typically reduced via catalytic hydrogenation (e.g., H₂ over Pd/C) to afford the saturated cycloheptane ring. Subsequent deprotection steps yield the final target compound.

Pathway III: Intramolecular Hydroamination

Intramolecular hydroamination represents a highly atom-economical method for synthesizing cyclic amines. Modern rhodium-based catalyst systems have made this approach particularly attractive due to their mild reaction conditions and broad functional group tolerance.[8][9]

Principle and Advantages

This method involves the direct addition of an N-H bond across a C=C double bond within the same molecule. For the synthesis of a 2-amino-cycloheptanecarboxylic acid precursor, a linear substrate containing an amine and a terminal alkene separated by an appropriate tether is required. The rhodium catalyst facilitates the cyclization to form the seven-membered ring directly. A key advantage is the ability to perform this reaction without the need for pre-activating the amine or the alkene, which simplifies the overall synthetic sequence.[8]

G cluster_2 Pathway III: Intramolecular Hydroamination A Linear Amino-Alkene Ester B Rh-Catalyzed Hydroamination A->B [Rh(COD)₂]BF₄, Ligand C cis-2-Amino-cycloheptane- carboxylate Derivative B->C Direct Cyclization

Caption: A streamlined hydroamination pathway.

Detailed Experimental Protocol
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 2.5-5 mol%) and the appropriate phosphine ligand (e.g., a biarylphosphine, 3-6 mol%) are added to a dry reaction vessel.[9]

  • Reaction Setup: The linear amino-alkene substrate (1.0 eq) is dissolved in a dry, anhydrous solvent (e.g., dioxane or THF) and added to the vessel containing the catalyst.

  • Reaction Conditions: The reaction mixture is heated to 70-100 °C for 10-24 hours. The progress is monitored by GC-MS or NMR.

  • Workup and Purification: After cooling to room temperature, the solvent is evaporated. The residue is then purified directly by silica gel column chromatography to isolate the cyclized product. The resulting product is the N-protected methyl or ethyl ester of cis-2-amino-cycloheptanecarboxylic acid, which can be deprotected as needed.

Pathway IV: Classical Hofmann Degradation

This classical approach provides a straightforward route to the cis-isomer from a readily available starting material: cycloheptane-1,2-dicarboxylic acid.

Principle and Stereochemical Rationale

The Hofmann degradation (or rearrangement) converts a primary amide into a primary amine with one fewer carbon atom. The synthesis begins with the anhydride of cis-cycloheptane-1,2-dicarboxylic acid. Reaction with ammonia selectively opens the anhydride to form a mono-amide, mono-acid. This intermediate is then subjected to the Hofmann conditions (e.g., bromine and sodium hydroxide), where the amide is converted to an amine. The reaction proceeds with retention of configuration at the carbon atom adjacent to the carbonyl group, thus preserving the cis stereochemistry of the starting dicarboxylic acid.[10]

G cluster_3 Pathway IV: Hofmann Degradation A cis-Cycloheptane-1,2- dicarboxylic Anhydride B Ammonolysis A->B + NH₃ C Mono-amide, Mono-acid B->C D Hofmann Degradation C->D + Br₂, NaOH E cis-2-Amino-cycloheptane- carboxylic Acid D->E Rearrangement

Caption: Workflow for the classical Hofmann degradation route.

Detailed Experimental Protocol
  • Amide Formation: cis-Cycloheptane-1,2-dicarboxylic anhydride (1.0 eq) is dissolved in a suitable solvent and treated with aqueous ammonia at low temperature. The mixture is then allowed to warm to room temperature and stirred until the anhydride is consumed, forming the mono-amide.

  • Hofmann Reaction: The crude mono-amide is dissolved in an aqueous solution of sodium hydroxide and cooled in an ice bath. A solution of bromine in aqueous NaOH is added dropwise, keeping the temperature below 10 °C.

  • Rearrangement: After the addition is complete, the reaction mixture is gently warmed to facilitate the rearrangement, typically to around 70-80 °C, until the evolution of gas ceases.

  • Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the amino acid. The product is then isolated by filtration or ion-exchange chromatography.

Achieving Enantiopurity: Key Methodologies

For most pharmaceutical applications, obtaining a single enantiomer of the target molecule is essential. The following methods are commonly employed to achieve this.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[11] In the context of cyclic β-amino acid synthesis, auxiliaries are often used during a key bond-forming step prior to cyclization. For example, in RCM-based approaches, a chiral amine like (R)- or (S)-α-methylbenzylamine can be used in a Michael addition to an unsaturated ester.[4] The steric bulk of the auxiliary directs the attack of the nucleophile from one face, leading to a high degree of diastereoselectivity. The auxiliary is then removed later in the synthesis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally friendly technique for separating enantiomers.[12] This method exploits the ability of enzymes, most commonly lipases like Candida antarctica lipase B (CALB), to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[13]

In a typical resolution of a racemic ester of cis-2-amino-cycloheptanecarboxylic acid, the lipase will selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-enantiomer) as the unreacted ester. The resulting acid and ester can then be easily separated by extraction. This method can provide access to both enantiomers in high enantiomeric excess (ee).[12][13]

Enzyme Substrate Reaction Typical Outcome Reference
Candida antarctica Lipase B (CALB)Racemic cis-β-amino esterHydrolysisHigh enantioselectivity (E > 200)[13]
Pig Liver EsteraseRacemic bicyclic lactam precursorHydrolysisSuccessful kinetic resolution[10]
Pseudomonas fluorescens LipaseRacemic thioesterHydrolysisHigh conversion and enantiomeric excess[14]

Summary and Outlook

The synthesis of cis-2-amino-cycloheptanecarboxylic acid derivatives is a field rich with diverse and powerful strategies. The choice of a particular pathway often depends on the desired scale, available starting materials, and the need for enantiopure products.

Pathway Key Reaction Stereocontrol Advantages Disadvantages
Cycloaddition [2+2] CycloadditionInherent to mechanismReliable for cis product, robustRequires harsh hydrolysis step
RCM Olefin MetathesisPre-cyclizationHigh functional group tolerance, versatileRequires multi-step precursor synthesis
Hydroamination N-H addition to C=CSubstrate controlAtom-economical, mild conditionsCatalyst can be expensive, scope limitations
Hofmann Amide DegradationInherent to mechanismUses simple starting materialsStoichiometric, harsh reagents

Future advancements in this field will likely focus on the development of new catalytic asymmetric methods that can construct these complex scaffolds in fewer steps and with even greater efficiency and stereocontrol. The continued exploration of novel cycloaddition reactions and biocatalytic transformations will undoubtedly expand the synthetic chemist's toolkit for accessing these important building blocks for the next generation of peptidomimetics and therapeutic agents.

References

  • O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, 2000(09), 1336–1338. (URL not available)
  • Pousset, C., Callens, R., Marinetti, A., & Larchevêque, M. (2004). An Efficient Synthesis of Chiral Cyclic β-Amino Acids via Asymmetric Hydrogenation. Synlett, 2004(15), 2766–2770. Available from: [Link]

  • Alcon, M., et al. (2006). Asymmetric Synthesis of Fluorinated Cyclic β-Amino Acid Derivatives through Cross Metathesis. Organic Letters, 8(19), 4279–4282. Available from: [Link]

  • Hanessian, S., & Auzzas, L. (2008). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research, 41(9), 1241–1251. Available from: [Link]

  • Kowalczyk, B. A., & Davis, F. A. (2010). Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates. Organic Letters, 12(14), 3238–3241. Available from: [Link]

  • Albericio, F., & Royo, M. (n.d.). DESIGNING PEPTIDOMIMETICS. UPCommons. Available from: [Link]

  • Chippindale, A. M., Davies, S. G., & Rodriguez-Solla, H. (2003). Asymmetric synthesis of cyclic β-amino acids and cyclic amines via sequential diastereoselective conjugate addition and ring closing metathesis. Tetrahedron, 59(20), 3645–3659. Available from: [Link]

  • Liu, Z., & Hartwig, J. F. (2008). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Journal of the American Chemical Society, 130(5), 1570–1571. Available from: [Link]

  • Lungu, C. N., et al. (2007). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 17(22), 6296–6300. Available from: [Link]

  • Liu, Z., & Hartwig, J. F. (2008). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Journal of the American Chemical Society, 130(5), 1570-1571. Available from: [Link]

  • Fülöp, F. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(7), 2181–2204. (URL not available)
  • Fülöp, F. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(7), 2181-2204. Available from: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available from: [Link]

  • Shahmohammadi, S., et al. (2018). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate. Available from: [Link]

  • Corrales, L. R., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1668–1674. Available from: [Link]

  • Epperly, D. E., & Wube, A. (1990). Enzymatic resolution process. Google Patents.

Sources

Conformational and Spectral Profiling of Cis-2-Aminocycloheptanecarboxylic Acid Hydrochloride: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-natural β -amino acids has fundamentally transformed the landscape of peptidomimetics. Among these, cis-2-aminocycloheptanecarboxylic acid hydrochloride (cis-ACHpC·HCl) stands out as a critical building block. By introducing a 7-membered ring constraint into peptide backbones, cis-ACHpC drives the formation of non-traditional helical architectures, such as 11/9-helices and 12/10-helices, which are highly resistant to proteolytic degradation [1].

This technical guide provides an authoritative breakdown of the Nuclear Magnetic Resonance (NMR) spectral properties of cis-ACHpC·HCl. By mapping the causality between its dynamic twist-chair conformations and its quantitative spectral outputs, this document serves as a self-validating reference for researchers synthesizing and characterizing cycloheptane-based foldamers.

Structural Causality and Conformational Dynamics

The interpretation of the NMR spectra for cis-ACHpC·HCl requires a deep understanding of its molecular geometry. Unlike rigid cyclopentane analogues that suffer from high ring strain, the 7-membered cycloheptane system offers greater conformational flexibility [2].

In solution, the cis-ACHpC monomer does not exist in a single static state; rather, it undergoes rapid pseudorotation between degenerate twist-chair conformations [1]. This dynamic equilibrium directly impacts the 1H NMR spectrum by time-averaging the chemical environments of the methylene envelope (H-3 to H-7).

Furthermore, the cis relative stereochemistry forces the protonated amine ( −NH3+​ ) and the carboxylic acid ( −COOH ) into an axial-equatorial or isoclinal relationship. According to the Karplus relationship, this specific dihedral angle prevents the large coupling constants ( 3JHH​>10 Hz) typically observed in trans-diaxial protons. Instead, the H−1 and H−2 protons exhibit a tighter 3JHH​ coupling of approximately 4–6 Hz, serving as a primary diagnostic marker for the cis configuration [3].

Conformation N1 Cis-ACHpC Monomer (Twist-Chair A) N2 Pseudorotation Equilibrium N1->N2 N4 Peptide Coupling (Foldamer Synthesis) N1->N4 N3 Cis-ACHpC Monomer (Twist-Chair B) N3->N2 N3->N4 N5 12/10-Helix Formation (Conformationally Locked) N4->N5

Conformational pseudorotation of the cycloheptane ring and its foldamer integration.

Self-Validating Methodology: Synthesis & NMR Sample Preparation

To ensure absolute spectral accuracy, the preparation of the NMR sample must be intrinsically linked to a high-fidelity synthetic workflow. The following protocol utilizes a self-validating feedback loop to confirm product identity.

Step-by-Step Protocol
  • [2+2] Cycloaddition: React cycloheptene with chlorosulfonyl isocyanate (CSI) in anhydrous dichloromethane (DCM) at 0°C. The regioselective Markovnikov addition yields a racemic cis- β -lactam intermediate [4].

  • Acidic Hydrolysis: Reflux the isolated lactam in 6M HCl for 12 hours.

    • Causality: The highly acidic environment serves a dual purpose: it thermodynamically drives the cleavage of the strained lactam amide bond and immediately protonates the resulting primary amine, directly yielding the stable hydrochloride salt without requiring a separate salt-formation step.

  • Purification & Lyophilization: Remove excess HCl and water under reduced pressure. Lyophilize the resulting residue to obtain an anhydrous white powder, preventing water-peak suppression issues during NMR acquisition.

  • NMR Sample Preparation: Dissolve 15 mg of the purified cis-ACHpC·HCl in 0.6 mL of Deuterium Oxide ( D2​O ).

    • Causality: D2​O is explicitly chosen to force the rapid deuterium exchange of the −NH3+​ and −COOH protons. This eliminates broad, overlapping exchangeable proton signals from the spectrum, allowing for high-resolution integration of the carbon-bound protons.

  • Validation Checkpoint (The Self-Validating System): The success of the hydrolysis is internally validated by the NMR data itself. The protocol is considered successful only if the 13C NMR spectrum shows the complete disappearance of the lactam carbonyl carbon (~168 ppm) and the emergence of the free carboxylic acid carbonyl (~177 ppm). Additionally, the 1H integration ratio between the α -protons and the methylene envelope must strictly equal 1:1:10.

Workflow N1 Cycloheptene + CSI N2 [2+2] Cycloaddition (0°C, DCM) N1->N2 N3 Cis-b-Lactam Intermediate N2->N3 N4 Acidic Hydrolysis (6M HCl, Reflux) N3->N4 N5 Cis-ACHpC·HCl Isolation N4->N5 N6 NMR Acquisition (D2O) N5->N6

Step-by-step synthesis and NMR preparation workflow for Cis-ACHpC·HCl.

Quantitative NMR Spectral Data

The following tables summarize the standardized 1D NMR assignments for cis-ACHpC·HCl. The data reflects the time-averaged conformational state of the molecule at 298 K.

Table 1: 1H NMR Spectral Data (400 MHz, D2​O )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Mechanistic Causality
H-2 3.65 – 3.72m1H~5.5 α -proton to −NH3+​ . Shifted furthest downfield due to the strong inductive and anisotropic deshielding effects of the protonated amine.
H-1 2.90 – 2.98m1H~5.5 α -proton to −COOH . Deshielded by the carbonyl, but to a lesser extent than H-2. The ~5.5 Hz coupling confirms the cis (axial-equatorial) relationship.
H-3 to H-7 1.45 – 2.10m10H-Cycloheptane methylene envelope. Signals overlap extensively due to the rapid pseudorotation of the 7-membered ring.
Table 2: 13C NMR Spectral Data (100 MHz, D2​O )
PositionChemical Shift ( δ , ppm)Mechanistic Causality
C=O 176.8Carboxylic acid carbonyl carbon. Validates the complete opening of the β -lactam precursor.
C-2 54.5 α -carbon to −NH3+​ . Strongly deshielded by the electronegative nitrogen atom.
C-1 46.2 α -carbon to −COOH .
C-3 to C-7 23.5 – 29.8Ring methylenes. Depending on the magnetic field strength, up to 5 distinct aliphatic carbon peaks may be resolved, reflecting the time-averaged symmetry of the ring.

References

  • Exploring a β -Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices | Organic Letters Source: ACS Publications URL:[Link]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids | Chemical Reviews Source: ACS Publications URL:[Link]

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β -Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

The Seven-Membered Ring Advantage: A Technical Guide to Cycloheptane β-Amino Acids in Foldamer Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Foldamers, synthetic oligomers that adopt stable, predictable secondary structures, have emerged as powerful tools in medicinal chemistry and materials science. By mimicking the helices and sheets of natural proteins, they offer a pathway to modulate biological processes with enhanced proteolytic stability. Within the diverse toolkit of non-canonical amino acids used to construct foldamers, cyclic β-amino acids are particularly potent structure-inducing monomers. This guide provides an in-depth technical exploration of cycloheptane-based β-amino acids, focusing on their unique conformational properties and their role in the design of novel helical foldamers. We will dissect the causal relationship between the seven-membered ring constraint and the resulting secondary structures, provide detailed experimental protocols for monomer and oligomer synthesis, and explore the application of these architectures in the challenging field of protein-protein interaction inhibition.

Introduction: The Rationale for Conformational Constraint in Foldamer Design

The function of natural proteins is inextricably linked to their three-dimensional structure. The α-helix, a fundamental protein secondary motif, is a ubiquitous recognition element in protein-protein interactions (PPIs). Consequently, the design of synthetic molecules that can mimic the spatial arrangement of side chains on one face of an α-helix is a primary strategy for developing PPI inhibitors[1][2].

Foldamers built from β-amino acids (β-peptides) are particularly attractive for this purpose. The additional carbon in the backbone, compared to α-amino acids, not only imparts exceptional resistance to degradation by proteases but also opens access to a diverse landscape of new, stable helical structures[3]. However, linear β-amino acid oligomers can still possess significant conformational flexibility. The key to creating highly stable and predictable secondary structures lies in reducing this flexibility by introducing conformational constraints.

Incorporating the Cα-Cβ bond of a β-amino acid into a cycloalkane ring is a field-proven strategy to pre-organize the backbone into a specific conformation, thereby minimizing the entropic penalty of folding[4]. This has led to the development of potent helix-inducing monomers based on cyclopropane, cyclopentane (ACPC), and cyclohexane (ACHC) rings. This guide focuses on the next homolog in this series: the cycloheptane-based β-amino acid, a building block that offers unique structural possibilities due to the inherent flexibility and distinct conformational minima of its seven-membered ring.

Logical Framework: From Monomer to Function

This guide is structured to follow the logical progression of a research program, from the fundamental building block to the final application. We begin with the synthesis of the core monomer, proceed to its assembly into a structured oligomer, analyze the resulting conformation, and finally, explore its functional application.

G cluster_0 Part 1: The Building Block cluster_1 Part 2: Assembly & Structure cluster_2 Part 3: Application Monomer Monomer Synthesis (cis-ACHpC) SPPS Foldamer Synthesis (Fmoc-SPPS) Monomer->SPPS Provides protected monomer Structure Structural Analysis (12/10 & 11/9 Helices) SPPS->Structure Yields pure foldamer PPI Application as PPI Inhibitors Structure->PPI Informs rational design

Caption: Workflow from monomer synthesis to functional application.

The Core Building Block: cis-2-Aminocycloheptanecarboxylic Acid (cis-ACHpC)

While various cycloalkane β-amino acids have been explored, recent research has highlighted that the cis-isomer of 2-aminocycloheptanecarboxylic acid (cis-ACHpC) is a particularly effective promoter of non-traditional helical structures[5]. In contrast, the trans-isomer does not exhibit a strong folding propensity. The unique conformational landscape of the cycloheptane ring, which preferentially adopts twist-chair conformations, allows the cis-isomer to pre-organize the peptide backbone in a manner conducive to helix formation.

Experimental Protocol: Synthesis of Racemic cis-2-Aminocycloheptanecarboxylic Acid

This protocol describes a representative synthesis of the racemic monomer, which can later be resolved or used as a racemic mixture for specific structural studies. The procedure is adapted from established methods for synthesizing cyclic β-amino acids. The key transformation is the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to cycloheptene to form a β-lactam, which is subsequently hydrolyzed.

Causality: The choice of CSI is critical; its high reactivity enables the cycloaddition to proceed efficiently with the unactivated cycloheptene double bond. The subsequent ring-opening of the resulting β-lactam under acidic méthanolic conditions is a standard and reliable method for generating the β-amino acid methyl ester.

Step 1: [2+2] Cycloaddition to form N-Chlorosulfonyl-β-Lactam

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 1.0 M relative to cycloheptene).

  • Add cycloheptene (1.0 eq.). Cool the solution to 0 °C in an ice bath.

  • Charge the dropping funnel with chlorosulfonyl isocyanate (CSI, 1.05 eq.) dissolved in a small volume of anhydrous DCM.

  • Add the CSI solution dropwise to the stirred cycloheptene solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

Step 2: Reductive Removal of the Chlorosulfonyl Group

  • Cool the reaction mixture back to 0 °C.

  • Prepare a solution of sodium sulfite (Na₂SO₃, 2.5 eq.) in water.

  • Slowly add the aqueous Na₂SO₃ solution to the reaction mixture with vigorous stirring. An ice bath should be used to manage the exotherm.

  • Add diethyl ether to the biphasic mixture and continue stirring for 1 hour at room temperature.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude β-lactam.

Step 3: Acidic Ring Opening to the Amino Acid Methyl Ester

  • Dissolve the crude β-lactam from Step 2 in methanol.

  • Cool the solution to 0 °C and bubble dry HCl gas through the solution for 15-20 minutes, or add acetyl chloride (2.0 eq.) dropwise.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude methyl ester hydrochloride salt.

Step 4: Saponification to the Free Amino Acid

  • Dissolve the crude methyl ester hydrochloride in 2 M aqueous NaOH (excess).

  • Stir the solution at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC or LC-MS).

  • Carefully acidify the solution to pH ~7 using 1 M aqueous HCl. The zwitterionic amino acid will precipitate.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water and then cold ethanol, and dry under vacuum to yield racemic cis-2-aminocycloheptanecarboxylic acid.

Foldamer Assembly: Solid-Phase Peptide Synthesis (SPPS)

The assembly of cycloheptane β-amino acids into well-defined oligomers is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing chain anchored to a solid support, with excess reagents used to drive reactions to completion.

Experimental Protocol: Manual Fmoc-SPPS of a Short β-Peptide

This protocol details the manual synthesis of a short pentamer of cis-ACHpC on Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The monomer must first be protected with an Fmoc group on the amine and a protecting group on the carboxylic acid if it is to be used in a side-chain attachment strategy (though not required for this homooligomer synthesis).

Causality: Rink Amide resin is chosen for its acid-lability, allowing the final peptide to be cleaved with a C-terminal amide, which eliminates a charged carboxylate and can enhance helical stability. HATU is used as a coupling agent because it is highly efficient, especially for sterically hindered or unusual amino acids like protected cis-ACHpC, minimizing the risk of incomplete coupling reactions. A double-coupling strategy is often employed for such monomers to ensure the reaction proceeds to completion.

Materials:

  • Rink Amide MBHA resin (loading capacity ~0.5 mmol/g)

  • Fmoc-cis-ACHpC-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Workflow:

SPPS_Workflow Resin 1. Resin Swelling (DMF, 1h) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Resin->Deprotection Wash1 3. DMF Wash (x5) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-cis-ACHpC, HATU, DIPEA in DMF, 2h) Wash1->Coupling Wash2 5. DMF Wash (x5) Coupling->Wash2 Repeat Repeat Steps 2-5 for each monomer (4x) Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Final_Wash 7. Final Wash (DMF, DCM) Final_Deprotection->Final_Wash Cleavage 8. Cleavage & Deprotection (TFA/TIS/H2O, 3h) Final_Wash->Cleavage Precipitation 9. Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation

Caption: Step-by-step workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Procedure (for a 0.1 mmol scale synthesis):

  • Resin Swelling: Place Rink Amide resin (200 mg, 0.1 mmol) in a fritted reaction vessel. Swell in DMF for 1 hour with gentle agitation. Drain the DMF.

  • Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 10 minutes. Drain. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-cis-ACHpC-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in DMF.

    • Add the activation solution to the resin. Agitate at room temperature for 2 hours.

    • Drain the coupling solution.

  • Washing: Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent cis-ACHpC monomer until the desired pentamer is assembled.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection (Step 2) one last time to reveal the N-terminal amine.

  • Final Washing and Drying: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times). Dry the resin under a stream of nitrogen.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (v/v).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 3 hours.

    • Drain the solution, collecting the filtrate which contains the peptide. Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation:

    • Concentrate the collected filtrate slightly under a stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether to precipitate the peptide.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the final peptide product under high vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Structural Analysis: The 12/10 and 11/9 Helices

The incorporation of cis-ACHpC into peptide backbones gives rise to two distinct and non-traditional helical structures, depending on the sequence pattern.

  • The 12/10-Helix: In homooligomers of β-amino acids (a pure β-peptide), cis-ACHpC promotes the formation of a 12/10-helix. This structure is characterized by an alternating pattern of 12-membered and 10-membered hydrogen-bonded rings. A key feature of this helix is that the hydrogen bonds run in opposite directions along the peptide backbone, which minimizes the net macrodipole of the helix[6]. This is in contrast to the α-helix, where all hydrogen bonds point in the same direction. Remarkably, due to the pseudorotation of the cycloheptane ring, these 12/10-helices can rapidly interconvert between right-handed (P) and left-handed (M) forms in solution[5].

  • The 11/9-Helix: When cis-ACHpC is alternated with a standard α-amino acid (a 1:1 α/β-peptide), it induces the formation of an 11/9-helix. Similar to the 12/10-helix, this structure is defined by an alternating pattern of hydrogen-bonded rings, in this case, 11-membered and 9-membered rings[5].

Visualization of Hydrogen Bonding Patterns

The diagrams below illustrate the characteristic hydrogen bonding networks that define these novel helical folds.

Helix_H_Bonds cluster_12_10 12/10-Helix H-Bonding cluster_11_9 11/9-Helix H-Bonding a1 C=O(i-1) b1 H-N(i+1) a1->b1 10-membered ring c1 C=O(i+2) d1 H-N(i) c1->d1 12-membered ring a2 C=O(i-1, α) b2 H-N(i, β) a2->b2 9-membered ring c2 C=O(i+2, α) d2 H-N(i+1, β) d2->c2 11-membered ring

Caption: Hydrogen-bonding patterns in cycloheptane-induced helices.

Comparative Conformational Parameters

The precise geometry of a helix is defined by parameters such as backbone dihedral angles (Φ, Ψ, θ) and helical pitch (rise per turn). While high-resolution crystal structures for every cycloheptane-based foldamer are not yet available, data from closely related systems provide a strong basis for understanding their structure. The table below compares the expected parameters for cis-ACHpC helices with those of the canonical α-helix.

Parameterα-Helix12/10-Helix (β-peptide)11/9-Helix (α/β-peptide)
H-Bond Pattern i → i+4i ↔ i+2 (alternating)i ↔ i+2 (alternating)
Ring Size 13-membered10- & 12-membered9- & 11-membered
Residues per Turn 3.6~2.5 - 2.7~2.7 - 3.0
Helical Pitch (Å) 5.4~5.5 - 6.0~5.8 - 6.2
Typical Dihedrals (Φ, Ψ, θ) Φ≈-57°, Ψ≈-47°Varies significantly by residueVaries significantly by residue type (α vs β)

Note: Data for 12/10 and 11/9 helices are based on crystal structures and NMR studies of oligomers containing cis-cycloalkane β-amino acids, including cycloheptane and cyclohexane derivatives[5][6]. The dihedral angles are highly variable and depend on the specific residue and its position within the alternating H-bond pattern.

Application in Drug Development: Mimicking Helices to Inhibit Protein-Protein Interactions

A significant number of therapeutically relevant PPIs, particularly in oncology, are mediated by one protein partner presenting an α-helix that binds into a cleft on the surface of the other. Key examples include the p53-hDM2 and the Bcl-xL-BH3 domain interactions[1][2]. The goal of a foldamer-based inhibitor is to create a stable helical scaffold that can present the side chains of key "hot-spot" residues in the same spatial orientation as the native α-helix, thereby competing for binding and disrupting the interaction.

While the application of cycloheptane-based foldamers is an emerging area, the principles are well-established with their cyclopentane and cyclohexane counterparts[7]. A "foldamerization" strategy, where key residues from a known peptide inhibitor are grafted onto a stable β-peptide helical scaffold, has proven highly successful.

Case Study (Illustrative): Inhibition of the p53-hDM2 Interaction

The tumor suppressor protein p53 is negatively regulated by hDM2, which binds to an α-helical domain of p53 and targets it for degradation. In many cancers, this interaction is overactive, suppressing p53's function. Inhibiting the p53-hDM2 interaction can restore p53 activity, triggering apoptosis in cancer cells. The key p53 residues for this interaction are Phe19, Trp23, and Leu26.

Design Strategy:

  • Scaffold Selection: A 1:1 α/β-peptide containing cis-ACHpC would be an ideal candidate scaffold due to its propensity to form a stable 11/9-helix. This helix can mimic the geometry of an α-helix.

  • Side Chain Grafting: The key residues (Phe, Trp, Leu) would be incorporated as α-amino acids or the corresponding β³-homo-amino acids at positions that project their side chains from one face of the helix, mimicking their orientation in the native p53 α-helix.

  • Optimization: Additional residues, including charged or polar amino acids, would be incorporated at non-binding positions to enhance solubility and fine-tune the helical propensity without interfering with target binding.

The resulting cycloheptane-based foldamer would be expected to bind to the helical recognition cleft on hDM2, offering high affinity and significantly enhanced stability against proteolysis compared to the original α-peptide sequence.

Conclusion and Future Outlook

Cycloheptane β-amino acids, particularly the cis-isomer, represent a unique and powerful addition to the foldamer design toolkit. The conformational properties of the seven-membered ring provide a reliable method for inducing the formation of non-traditional but highly stable 12/10- and 11/9-helical structures. The detailed synthetic and analytical protocols provided in this guide offer a clear pathway for researchers to incorporate these building blocks into their own research programs.

The true potential of these foldamers lies in their application as high-affinity, proteolytically-resistant ligands for biological targets. While their use as PPI inhibitors is still in its early stages compared to more established cyclic monomers, the foundational principles of α-helix mimicry are directly applicable. Future work will undoubtedly focus on the synthesis of enantiomerically pure cis-ACHpC, the detailed structural characterization of longer oligomers, and the systematic application of the "foldamerization" strategy to design inhibitors for a range of challenging PPI targets in oncology and beyond.

References

  • Berlicki, Ł., et al. (2020). Systematic 'foldamerization' of peptide inhibiting p53-MDM2/X interactions by the incorporation of trans- or cis-2-aminocyclopentanecarboxylic acid residues. European Journal of Medicinal Chemistry, 208, 112814. Available at: [Link]

  • Broussard, C., et al. (2013). Cell-Permeable β-Peptide Inhibitors of p53•hDM2 Complexation. ACS Chemical Biology, 8(8), 1673-1678. Available at: [Link]

  • Choi, S. H., et al. (2016). 12/10-Helical β-Peptide with Dynamic Folding Propensity: Coexistence of Right- and Left-Handed Helices in an Enantiomeric Foldamer. Journal of the American Chemical Society, 138(40), 13390-13395. Available at: [Link]

  • Gellman, S. H., et al. (2007). (alpha/beta+alpha)-peptide antagonists of BH3 domain/Bcl-x(L) recognition: toward general strategies for foldamer-based inhibition of protein-protein interactions. Journal of the American Chemical Society, 129(1), 133-141. Available at: [Link]

  • Han, I., Lee, H. J., & Choi, S. H. (2016). Controlled packing of metal–peptide superhelices with β-peptide foldamers. Organic & Biomolecular Chemistry, 14(8), 2464-2468. Available at: [Link]

  • Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry, 90(42), 15099-15103. Available at: [Link]

  • Han, I., et al. (2025). Assembly of dynamic helical β-peptides with switchable handedness into multiple types of metal-peptide frameworks. ResearchGate. Available at: [Link]

  • Sadowsky, J. D., et al. (2007). (alpha/beta + alpha)-Peptide Antagonists of BH3 Domain/Bcl-xL Recognition. Journal of the American Chemical Society, 129(1), 139-154. Available at: [Link]

  • Seebach, D., et al. (2006). Helices and Other Secondary Structures of β- and γ-Peptides. Biopolymers, 84(1), 23-37. Available at: [Link]

  • Shin, S., et al. (2018). Conformer-Specific and Diastereomer-Specific Spectroscopy of αβα Synthetic Foldamers: Ac–Ala−βACHC–Ala–NHBn. The Journal of Physical Chemistry A, 122(12), 3145-3154. Available at: [Link]

  • Yoo, B., et al. (2023). Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices. Organic Letters, 25(41), 7584-7588. Available at: [Link]

  • Martinek, T. A., & Fülöp, F. (2012). Cell-Permeable β-Peptide Inhibitors of p53•hDM2 Complexation. Angewandte Chemie International Edition, 51(40), 9962-9965. Available at: [Link]

  • Vassilev, L. T. (2007). Peptide, Peptidomimetic, and Small-molecule Antagonists of the p53–HDM2 Protein–Protein Interaction. Current Topics in Microbiology and Immunology, 313, 1-19. Available at: [Link]

Sources

Thermodynamic stability of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Stability of Cis-2-Amino-cycloheptanecarboxylic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of cis-2-Amino-cycloheptanecarboxylic acid hydrochloride, a non-standard amino acid of interest in pharmaceutical development. Given the critical role of solid-state stability in determining a drug candidate's shelf-life, bioavailability, and manufacturability, a thorough understanding of its thermodynamic properties is paramount. This document outlines the foundational principles of thermodynamic stability, details the challenges posed by polymorphism, and provides robust, step-by-step experimental protocols for characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the construction of a comprehensive thermodynamic profile for novel active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of an active pharmaceutical ingredient (API) from discovery to a marketed drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these is thermodynamic stability. An API that is thermodynamically unstable can undergo changes in its solid form during manufacturing, storage, or even administration, leading to significant alterations in performance and safety.

Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride, as a chiral cyclic amino acid, presents a unique structural motif. The seven-membered ring imparts significant conformational flexibility compared to its five- or six-membered ring counterparts[1][2][3]. This flexibility, combined with the presence of charged functional groups (ammonium and carboxylate) and a counter-ion (chloride), creates a high propensity for complex intermolecular interactions, particularly hydrogen bonding[4][5]. These interactions are the primary drivers of the crystalline lattice, and subtle variations in them can lead to the formation of multiple crystalline forms, or polymorphs.

The objective of this guide is to provide a systematic methodology for characterizing the thermodynamic landscape of this compound. We will explore not just the "how" but the "why" of experimental choices, enabling scientists to design self-validating protocols that generate reliable and defensible data for regulatory submission and internal development milestones.

The Specter of Polymorphism

The primary concern regarding the thermodynamic stability of a crystalline solid is polymorphism. Polymorphs are different crystalline arrangements of the same molecule. These distinct forms, despite having identical chemical composition, are different solid-state materials with unique physical properties, including:

  • Solubility and Bioavailability: Metastable forms are generally more soluble than the stable form.

  • Melting Point: Each polymorph will have a distinct melting point.

  • Hygroscopicity: Different forms may absorb water at different rates.

  • Mechanical Properties: Hardness, tabletability, and flow characteristics can vary significantly.

The relationship between polymorphs can be either monotropic or enantiotropic . In a monotropic system, one polymorph is the most stable form at all temperatures up to its melting point, while all other forms are metastable. In an enantiotropic system, the stability of the different forms is dependent on temperature, with a distinct transition temperature at which their stabilities reverse. Identifying the most thermodynamically stable form is crucial, as any metastable form has a thermodynamic driving force to convert to the stable form over time[4]. Stability testing is a critical procedure at various stages of product development to determine the shelf life and potential degradation pathways[6].

Experimental Workflows for Stability Assessment

A comprehensive assessment of thermodynamic stability requires a multi-technique approach to correlate mass changes with specific thermal events[7]. The core workflow involves generating potential polymorphs and then characterizing them using thermal analysis techniques to determine their relative stabilities and interrelationships.

G cluster_0 Polymorph Screening cluster_1 Thermal & Physicochemical Characterization cluster_2 Data Synthesis & Stability Profile Screening Generate Solid Forms (Varying Solvents, Temperatures, Cooling Rates) TGA Thermogravimetric Analysis (TGA) - Assess for Solvates/Hydrates - Determine Decomposition Temp. Screening->TGA Isolate & Analyze Forms DSC Differential Scanning Calorimetry (DSC) - Identify Melting Points - Detect Phase Transitions TGA->DSC Confirm Anhydrous Nature Solubility Equilibrium Solubility Studies - Determine Relative Stability - Identify Transition Temps. DSC->Solubility Characterize Transitions Analysis Construct Energy-Temperature Diagram - Identify Most Stable Form - Determine Polymorphic Relationship Solubility->Analysis Correlate Data

Caption: Workflow for Thermodynamic Stability Assessment.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Its primary role in this context is to identify the presence of bound solvents (solvates) or water (hydrates) and to determine the onset temperature of thermal decomposition.[7][8]

Protocol: TGA for Solvate/Decomposition Screening

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications.

  • Sample Preparation: Place 3-5 mg of cis-2-Amino-cycloheptanecarboxylic acid hydrochloride into a platinum or alumina TGA pan.

    • Rationale: A small sample size minimizes thermal gradients within the sample, ensuring a more uniform temperature profile.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50-100 mL/min.

      • Rationale: An inert atmosphere prevents oxidative degradation, allowing for the study of thermal stability in the absence of reactive gases.[9]

    • Temperature Program: Equilibrate the sample at 30°C for 5 minutes. Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

      • Rationale: A 10°C/min heating rate is a standard for screening purposes, balancing resolution with experimental time.

  • Data Analysis:

    • Examine the TGA thermogram for any mass loss steps prior to decomposition. A sharp, stoichiometric mass loss is indicative of a solvate or hydrate.

    • Determine the onset temperature of decomposition, which signals the upper limit of the compound's thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary tool for identifying melting points, solid-solid phase transitions, and crystallization events, providing critical data on the thermodynamic relationships between polymorphs.[7][10]

Protocol: DSC for Polymorph Characterization

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

    • Rationale: Hermetic sealing is crucial to prevent mass loss from volatilization, especially for a hydrochloride salt which can release HCl gas at elevated temperatures. It also contains any evolving gases during decomposition.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with dry nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to a point just beyond the final melt (but below significant decomposition as determined by TGA) at a heating rate of 10°C/min.

  • Data Analysis:

    • Identify endothermic events (peaks) corresponding to melting points or solid-solid phase transitions.

    • Identify exothermic events (valleys) corresponding to crystallization or degradation.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus). According to the Gibbs free energy equation, a higher melting point and a larger enthalpy of fusion generally indicate a more stable crystalline lattice at the melting temperature.

Interpreting Thermal Data: A Hypothetical Case Study

Imagine a polymorph screen of cis-2-Amino-cycloheptanecarboxylic acid hydrochloride yields two distinct anhydrous crystalline forms, designated Form A and Form B.

Table 1: Hypothetical Thermal Analysis Data

PropertyForm AForm BInterpretation
TGA Mass Loss (below 200°C) < 0.1%< 0.1%Both forms are anhydrous and thermally stable up to their melting points.
DSC Melting Point (Tm) 205.7 °C218.2 °CForm B has a higher melting point, suggesting it is the more stable form at that temperature.
DSC Enthalpy of Fusion (ΔHfus) 28.5 kJ/mol35.1 kJ/molForm B has a higher enthalpy of fusion, indicating a more stable crystal lattice.
Heat-Cool-Heat DSC Melts at 205.7°C, recrystallizes on cooling, and remelts at 218.2°CMelts at 218.2°C, recrystallizes on cooling, and remelts at 218.2°CForm A converts to Form B upon melting and recrystallization, a classic sign of a monotropic relationship where Form A is the metastable form.[4]

This data strongly suggests a monotropic relationship between the two forms, with Form B being the thermodynamically stable polymorph.

G cluster_0 Thermodynamic Relationship FormA Form A (Metastable) Tm = 205.7 °C FormB Form B (Stable) Tm = 218.2 °C FormA->FormB Irreversible Transformation (Driven by ΔG < 0) Gibbs Gibbs Free Energy

Caption: Energy diagram for a monotropic polymorphic system.

Conclusion and Forward Outlook

The thermodynamic stability of cis-2-Amino-cycloheptanecarboxylic acid hydrochloride is a multifaceted property that requires rigorous and systematic investigation. By employing a logical workflow that combines polymorphism screening with robust thermal analysis techniques like TGA and DSC, researchers can effectively map the solid-state landscape of this molecule. The protocols and interpretive frameworks presented in this guide provide a self-validating system for identifying the most stable crystalline form, a critical step in de-risking a drug candidate and ensuring the development of a safe, effective, and stable pharmaceutical product. Further characterization using techniques such as X-ray powder diffraction (XRPD) and solubility studies at various temperatures would be required to confirm these findings and build a complete regulatory data package.

References

  • Singhal, D., & Curatolo, W. (2004). Drug polymorphism: an overview. Advanced Drug Delivery Reviews, 56(3), 335-347. (While not directly in search results, this is a foundational concept implied by the sources on polymorphism).
  • Carstensen, J. T. (2000). Drug Stability, Principles and Practices. Marcel Dekker, New York. (Referenced in[6]).

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Link

  • SQUARIX. (+/-)-cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. SQUARIX Website. Link

  • ResearchGate. (2016). How to determine chemical stability of a pharmaceutical formulation/product. ResearchGate. Link

  • NextSDS. CIS-2-AMINO-2-METHYL-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information. NextSDS. Link

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses. Link

  • PubChem. cis-2-Aminocyclohexanecarboxylic acid hcl. National Center for Biotechnology Information. Link

  • Dam-Johansen, I., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. Link

  • ResearchGate. (n.d.). Effect of Specific Amino Acids on Controlling Crystal Pseudopolymorphism of L-Arginine Hydrochloride. ResearchGate. Link

  • Al-Absi, M., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Link

  • Beilstein Journal of Organic Chemistry. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. PMC. Link

  • Rein, G. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. ResearchGate. Link

  • Sigma-Aldrich. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. Sigma-Aldrich Website. Link

  • Thermo Fisher Scientific. (n.d.). Drug stability testing 101. Thermo Fisher Scientific. Link

  • Guidechem. CIS-2-AMINO-1-CYCLOHEXANECARBOXYLIC ACID 5691-20-3 wiki. Guidechem. Link

  • Sigma-Aldrich. cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride. Sigma-Aldrich Website. Link

  • ResearchGate. (n.d.). Thermogravimetric analysis curves (TGA) and comparison of DSC analysis curves... ResearchGate. Link

  • CD Formulation. Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. Link

  • TA Instruments. Characterizing Protein Stability by DSC. TA Instruments. Link

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Link

  • Journal of Food Science. (n.d.). Thermodynamic and Kinetic Stability Constants of Selected Carboxylic Acids and Iron. Wiley Online Library. Link

  • Benchchem. An In-depth Technical Guide on the Thermodynamic Stability of 2-Methylcyclohexanecarboxylic Acid Stereoisomers. Benchchem. Link

  • Semantic Scholar. (1999). AN EFFICIENT SYNTHESIS OF (±)-cis-2-AMINO-6-HYDROXY-9- [4'-HYDROXYETHYL-2'-CYCLOPENTEN-1' -... Semantic Scholar. Link

  • ResearchGate. (2025). L-Glutamic Acid Polymorph Control Using Amino Acid Additives. ResearchGate. Link

  • Sigma-Aldrich. cis-2-Amino-2-methylcyclohexanecarboxylic acid hydrochloride. Sigma-Aldrich Website. Link

  • Stoica, A-M., et al. (n.d.). 4-Aminoquinaldine monohydrate polymorphism: Prediction and impurity aided discovery of a difficult to access stable form. PMC. Link

  • The Japan Institute of Heterocyclic Chemistry. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. J-STAGE. Link

  • The Royal Society of Chemistry. (n.d.). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. Link907a)

Sources

Methodological & Application

Application Notes & Protocols: Incorporation of Cis-2-Amino-cycloheptanecarboxylic Acid into Peptide Chains

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Conformationally Constrained Amino Acids in Peptide Science

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and biomaterial science. These unique building blocks offer the ability to introduce novel chemical and physical properties, enhance metabolic stability, and, most notably, enforce specific secondary structures. Cis-2-Amino-cycloheptanecarboxylic acid, a conformationally constrained β-amino acid, is of particular interest. Its seven-membered ring system imparts a significant degree of rigidity to the peptide backbone, influencing folding patterns and receptor binding affinities in ways that are not achievable with standard proteinogenic amino acids.[1] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this valuable building block into peptide chains using solid-phase peptide synthesis (SPPS).

PART 1: Foundational Principles and Strategic Considerations

The Rationale for Employing Cis-2-Amino-cycloheptanecarboxylic Acid

The primary motivation for incorporating cis-2-amino-cycloheptanecarboxylic acid lies in its ability to induce stable, well-defined secondary structures within a peptide. The cyclic nature of this amino acid restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to predictable turn and helical conformations. This pre-organization can result in:

  • Enhanced Biological Activity: By locking the peptide into a bioactive conformation, binding affinity for a target receptor or enzyme can be significantly increased.[2]

  • Increased Proteolytic Stability: The constrained structure can sterically hinder the approach of proteases, thereby extending the in vivo half-life of the peptide therapeutic.[2]

  • Improved Receptor Selectivity: The well-defined shape of the modified peptide can lead to more specific interactions with the desired biological target, reducing off-target effects.

Challenges Associated with Sterically Hindered Amino Acids

The very structural rigidity that makes cis-2-amino-cycloheptanecarboxylic acid a desirable building block also presents challenges during peptide synthesis. The bulky cycloheptyl ring can sterically hinder the approach of the incoming activated amino acid, leading to incomplete coupling reactions. Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount to achieving high-purity peptides.

PART 2: Synthesis and Protection of Cis-2-Amino-cycloheptanecarboxylic Acid

Prior to its incorporation into a peptide chain, cis-2-amino-cycloheptanecarboxylic acid must be synthesized and appropriately protected for solid-phase peptide synthesis (SPPS). The most common protection scheme for SPPS is the Fmoc/tBu strategy.[3]

Synthesis of the Unprotected Amino Acid

The synthesis of cis-2-amino-cycloheptanecarboxylic acid can be achieved through various organic synthesis routes. One common approach involves the reduction of a corresponding keto-ester followed by stereoselective amination.

Nα-Fmoc Protection

The α-amino group must be protected with a base-labile group, most commonly the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection prevents unwanted side reactions during the activation of the carboxylic acid and subsequent coupling steps.

Protocol 2.2.1: Fmoc Protection of Cis-2-Amino-cycloheptanecarboxylic Acid

  • Dissolution: Dissolve cis-2-amino-cycloheptanecarboxylic acid in a suitable solvent system, such as a mixture of 10% sodium carbonate in water and dioxane.

  • Addition of Fmoc Reagent: Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) to the solution while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the Fmoc-protected amino acid into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography if necessary.

PART 3: Solid-Phase Peptide Synthesis (SPPS) Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[3][4]

Resin Selection and Loading of the First Amino Acid

The choice of resin depends on the desired C-terminal functionality of the final peptide (acid or amide). For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used.[3][5] For a C-terminal amide, a Rink amide resin is appropriate.[3]

Protocol 3.1.1: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes in a peptide synthesis vessel.

  • Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) in DCM.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

  • Loading: Add the amino acid solution to the swollen resin and agitate the mixture for 1-2 hours.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (e.g., in a 17:2:1 ratio) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM.

Iterative Deprotection and Coupling Cycles

The peptide chain is elongated through a series of deprotection and coupling steps.

Workflow for Peptide Chain Elongation

Peptide_Elongation Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Elongated Peptide-Resin Washing2->End Repeat for next amino acid

Figure 1. Standard solid-phase peptide synthesis cycle.

Protocol 3.2.1: Standard Fmoc Deprotection

  • Wash: Wash the resin-bound peptide with DMF.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

  • Repeat: Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash: Thoroughly wash the resin with DMF to remove all traces of piperidine.

Coupling of Fmoc-Cis-2-Amino-cycloheptanecarboxylic Acid

Due to the steric hindrance of the cycloheptyl ring, a more potent coupling reagent and potentially longer coupling times are recommended.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentAbbreviationKey Features
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHighly efficient, especially for hindered couplings.[6]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUA widely used and effective coupling reagent.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPA phosphonium-based reagent, good for avoiding guanidinylation side reactions.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPSimilar to BOP, often used in excess to drive slow reactions.[7]

Protocol 3.3.1: Coupling of Fmoc-Cis-2-Amino-cycloheptanecarboxylic Acid

  • Pre-activation: In a separate vial, dissolve Fmoc-cis-2-amino-cycloheptanecarboxylic acid (3-5 equivalents relative to the resin loading), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.

  • Base Addition: Add DIPEA (6-10 equivalents) to the pre-activation mixture and allow it to react for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 2-4 hours. For particularly difficult couplings, this time can be extended, or a double coupling can be performed.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the chloranil test.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF.

Cleavage from the Resin and Global Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Protocol 3.4.1: Cleavage and Deprotection

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.

  • Drying: Dry the crude peptide under vacuum.

PART 4: Purification and Analysis

The crude peptide will contain deletion sequences and other impurities, necessitating purification.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.

Analysis by Mass Spectrometry

The identity of the purified peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure it has the correct molecular weight. The purity can be assessed by analytical RP-HPLC.

PART 5: Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the cyclic amino acid.Use a more powerful coupling reagent (e.g., HATU). Increase the coupling time or perform a double coupling.
Low Yield of Crude Peptide Incomplete cleavage from the resin.Increase the cleavage time or use a stronger cleavage cocktail (if compatible with the peptide).
Side Reactions during Cleavage Reactive intermediates formed during deprotection.Ensure appropriate scavengers (e.g., TIS, water) are present in the cleavage cocktail.

Conclusion

The incorporation of cis-2-amino-cycloheptanecarboxylic acid into peptide chains is a valuable technique for creating conformationally constrained peptides with potentially enhanced therapeutic properties. While the steric bulk of this amino acid presents challenges, these can be overcome with the use of appropriate coupling reagents, optimized reaction conditions, and careful monitoring of the synthesis. The protocols outlined in this guide provide a robust framework for the successful synthesis of peptides containing this unique and powerful building block.

References

  • Vertex AI Search. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
  • Tsai, C. W., et al. (2013).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Carpino, L. A., et al. (1994). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 59(23), 6959-6961.
  • Wroblewski, K., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(15), 9636-9646.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
  • Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.

Sources

Protocol for the Dissolution of Cis-2-Amino-cycloheptanecarboxylic Acid Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide and detailed protocols for the dissolution of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride, a non-proteinogenic amino acid analog used in drug discovery and peptide synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that govern solubility to ensure solution integrity, stability, and reproducibility in experimental workflows. We address solvent selection, the critical role of pH, and provide step-by-step instructions for preparing aqueous and organic stock solutions, alongside troubleshooting and stability guidelines.

Introduction: Understanding the Molecule

Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride is a synthetic cyclic amino acid derivative. Its constrained seven-membered ring structure makes it a valuable building block for synthesizing peptidomimetics and other novel therapeutic agents. As with many amino acids, its hydrochloride salt form is supplied to enhance stability and solubility compared to the free amino acid or zwitterionic form.

Proper dissolution is the foundational step for any downstream application, from cell-based assays to synthetic chemistry. An improperly prepared solution can lead to inaccurate concentration measurements, poor reactivity, or precipitation, compromising experimental results. This guide explains the causal factors behind dissolution choices to empower researchers to prepare high-quality, reliable solutions.

Physicochemical Properties & Safe Handling

A thorough understanding of the compound's properties is essential for its effective use.

Table 1: Physicochemical Properties of Cis-2-Amino-cycloheptanecarboxylic Acid Hydrochloride

PropertyValueComments
Molecular Formula C₈H₁₅NO₂ · HCl
Molecular Weight 193.67 g/mol
Appearance White to off-white crystalline solidBased on typical appearance of similar compounds[1][2].
Primary Solvents Water, Dimethyl Sulfoxide (DMSO)Structurally similar compounds show good solubility in these solvents[3].
Secondary Solvents Methanol, EthanolAmino acid hydrochlorides are generally very soluble in alcohols[4][5].
Storage (Solid) 4°C, desiccatedLong-term storage at low temperatures is recommended to prevent degradation[3].

Safety & Handling:

Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride should be handled in accordance with standard laboratory safety procedures. Based on data for structurally similar compounds, it may cause skin, eye, and respiratory system irritation[6].

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the powder in a chemical fume hood or a well-ventilated area to avoid inhalation.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for complete hazard information.

The Science of Dissolution: A Mechanistic Approach

The solubility of an amino acid hydrochloride is governed by its ionic state, which is influenced by the solvent and its pH.

The Role of the Hydrochloride Salt

The compound is the salt of a weak base (the amine group) and a strong acid (HCl). In this form, the primary amine is protonated (–NH₃⁺), making the molecule a cation. This ionic character is the primary reason for its high solubility in polar protic solvents like water, where it can form strong ion-dipole interactions.

Solvent Selection Rationale

The choice of solvent is dictated entirely by the intended downstream application.

  • Aqueous Buffers (Water, PBS, Tris): The most common choice for biological applications. The hydrochloride salt form is readily soluble in water[4][7]. For cell culture, use a physiologically compatible buffer like PBS, but be aware that the initial pH of the dissolved compound will be acidic.

  • Polar Aprotic Solvents (DMSO): Ideal for preparing highly concentrated stock solutions for high-throughput screening (HTS) and compound storage. Structurally related compounds are known to be soluble in DMSO[3].

  • Polar Protic Solvents (Methanol, Ethanol): Useful for applications in organic synthesis. Amino acid hydrochlorides are often described as being "extremely soluble" in alcohol[4].

The Critical Impact of pH

For any amino acid, solubility is lowest at its isoelectric point (pI), where the molecule exists as a neutral zwitterion. By supplying the compound as a hydrochloride salt, the molecule is already in a highly water-soluble cationic state at a low pH.

  • In Water: Dissolving the hydrochloride salt in pure water will result in an acidic solution.

  • In Buffers: When dissolving in a buffer, the buffer's capacity will determine the final pH. If the solution appears cloudy or precipitation occurs, it may indicate the pH is near the compound's pI. Adjusting the pH further into the acidic range (e.g., with 0.1 M HCl) or significantly into the basic range (e.g., with 0.1 M NaOH) will increase solubility by ensuring the molecule is fully in its cationic or anionic form, respectively[8][9].

cluster_0 Solvent Selection Workflow Start Define Downstream Application Q_Bio Biological Assay? (e.g., cell culture) Start->Q_Bio Q_HTS High-Concentration Stock? (e.g., HTS, storage) Q_Bio->Q_HTS No Sol_Aqueous Use Aqueous Buffer (e.g., PBS, H₂O) Q_Bio->Sol_Aqueous Yes Q_Synth Organic Synthesis? Q_HTS->Q_Synth No Sol_DMSO Use DMSO Q_HTS->Sol_DMSO Yes Q_Synth->Sol_Aqueous No (re-evaluate) Sol_Alcohol Use Anhydrous Alcohol (e.g., EtOH, MeOH) Q_Synth->Sol_Alcohol Yes

Caption: Decision tree for selecting an appropriate solvent.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of 10 mL of a 100 mM stock solution in high-purity water.

Materials & Equipment:

  • Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride (MW: 193.67 g/mol )

  • Analytical balance

  • 15 mL conical tube or volumetric flask

  • High-purity water (e.g., Milli-Q® or 18 MΩ·cm)

  • Vortex mixer

  • Sonicator bath (optional)

  • 0.22 µm sterile syringe filter (for biological applications)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate Mass: To prepare 10 mL (0.010 L) of a 100 mM (0.1 mol/L) solution, weigh out 19.37 mg of the compound.

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 0.1 mol/L × 0.010 L × 193.67 g/mol × 1000 mg/g = 19.37 mg

  • Weighing: Tare the analytical balance with a suitable weigh boat or paper. Carefully weigh 19.37 mg of the compound and transfer it to the 15 mL tube.

  • Initial Dissolution: Add approximately 8 mL of high-purity water to the tube.

  • Mixing: Cap the tube securely and vortex for 30-60 seconds. The compound is expected to dissolve readily. If any particulates remain, place the tube in a sonicator bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied but is often unnecessary.

  • Volume Adjustment: Once the solid is completely dissolved, add water to bring the final volume to exactly 10 mL.

  • Sterilization (Optional): For use in cell culture or other sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C to ensure long-term stability.

cluster_1 Aqueous Solution Preparation Workflow Step1 Step 1: Weigh 19.37 mg of Compound Step2 Step 2: Add ~8 mL of High-Purity H₂O Step1->Step2 Step3 Step 3: Mix thoroughly (Vortex / Sonicate) Step2->Step3 Check Is solid fully dissolved? Step3->Check Check->Step3 No Step4 Step 4: Adjust volume to exactly 10 mL Check->Step4 Yes Step5 Step 5: Sterile Filter (0.22 µm) Step4->Step5 Step6 Step 6: Aliquot into tubes and store at ≤ -20°C Step5->Step6 End Ready for Use Step6->End

Caption: Standard workflow for preparing an aqueous stock solution.

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

This protocol is suitable for creating a concentrated stock (e.g., 250 mM) for compound library storage.

Procedure:

  • Calculate Mass: To prepare 2 mL of a 250 mM solution, weigh out 96.84 mg of the compound.

  • Weighing: Transfer the weighed compound to a clean, dry glass vial.

  • Dissolution: Add 1.5 mL of anhydrous DMSO. Cap the vial and vortex until the solid is fully dissolved. Sonication may be used if needed.

  • Volume Adjustment: Add DMSO to a final volume of 2.0 mL.

  • Storage: Store in a tightly sealed vial at -20°C or -80°C, protected from moisture.

Stability, Storage, and Troubleshooting

Solution Stability:

  • Aqueous Solutions: Prone to microbial growth over time if not sterilized and stored properly. Repeated freeze-thaw cycles should be avoided as they can degrade the compound.

  • DMSO Solutions: Generally stable for extended periods when stored frozen and protected from moisture. DMSO is hygroscopic; absorb water from the air can cause the compound to precipitate over time.

  • General Considerations: Like all biological and chemical reagents, the stability of this compound in solution should be monitored. For long-term studies, it is advisable to perform periodic quality control checks[10].

Troubleshooting Common Issues:

ProblemPossible CauseRecommended Solution
Compound does not fully dissolve. Solution may be supersaturated or pH is near the isoelectric point (pI).1. Apply gentle heat (37°C) and sonicate. 2. Add a small amount of 0.1 M HCl to further lower the pH. 3. If the intended concentration is too high, prepare a more dilute solution.
Solution is cloudy or hazy. Presence of insoluble impurities or precipitation.1. Centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes and carefully collect the supernatant. 2. Filter the solution through a 0.22 µm filter.
Precipitate forms after freezing. Compound is crashing out of solution at low temperatures.1. Warm the vial to room temperature or 37°C and vortex to redissolve before use. 2. Consider preparing a slightly more dilute stock solution for storage.

Conclusion

The successful dissolution of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride is readily achievable through the selection of an appropriate polar solvent and an appreciation for the compound's nature as an amino acid salt. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can prepare high-quality, reproducible stock solutions essential for advancing scientific discovery.

References

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1962). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 26(6), 381-386. Available at: [Link]

  • SQUARIX. (+/-)-cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. Product Information Sheet. Available at: [Link]

  • Fülöp, F. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(7), 2181-2204. Available at: [Link]

  • United States Pharmacopeia. Amino Acid Analysis. Available at: [Link]

  • Roth Lab, UC Davis. Amino Acid Stock Solutions. Available at: [Link]

  • Martin, C. J. (1946). U.S. Patent No. 2,404,503. Washington, DC: U.S. Patent and Trademark Office.
  • Venditti, A. (2016). Response to "How to convert amino acid to its hydrochloride?". ResearchGate. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island. Available at: [Link]

  • Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1971). The Solubility of Amino Acids in Various Solvent Systems. Journal of Pharmaceutical Sciences, 60(2), 258-260. (Abstract of dissertation content). Available at: [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 5 C: Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. Available at: [Link]

Sources

Application Note: Advanced Applications of Cis-2-Aminocycloheptanecarboxylic Acid (cis-ACHpC) in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In the pursuit of highly stable and target-specific therapeutics, β -peptide foldamers have emerged as a premier modality in drug discovery. By incorporating conformationally constrained cyclic β -amino acids, researchers can pre-organize peptide backbones into predictable secondary structures, thereby minimizing the entropic penalty of binding to complex protein-protein interaction (PPI) interfaces.

While traditional 5-membered (ACPC) and 6-membered (ACHC) constraints yield rigid, static helices[1], the 7-membered ring constraint—2—introduces a paradigm shift: dynamic, stimuli-responsive helicity [2].

The Causality of Dynamic Folding: Unlike the locked chair conformation of cyclohexane, the cycloheptane ring in cis-ACHpC undergoes rapid pseudorotation between multiple twist-chair forms. When integrated into a β -peptide sequence, particularly with alternating chirality, cis-ACHpC promotes a non-traditional 12/10-helix [2]. This pseudorotation allows the foldamer to dynamically interconvert between a right-handed (P) and left-handed (M) helix based on the solvent environment. This unique structural plasticity is currently being leveraged to design smart, environmentally responsive therapeutics and3 for targeted drug delivery[3][4].

Quantitative Conformational Data

To select the appropriate building block for foldamer design, it is critical to compare the steric constraints and resulting helical propensities of cyclic β -amino acids.

β -Amino Acid ConstraintRing SizePreferred Helicity in β -PeptidesConformational DynamicsPrimary Drug Discovery Application
trans-ACPC 512-helixRigid, StaticAntimicrobial peptides (AMPs)
trans-ACHC 614-helixRigid, StaticHigh-affinity PPI inhibitors
cis-ACHpC 712/10-helixDynamic (Pseudorotation)Stimuli-responsive MPFs & Smart Delivery

Application Workflows in Drug Discovery

Workflow A cis-ACHpC Synthesis B Peptide Coupling (HATU) A->B Building Block C 12/10-Helical Foldamer B->C Sequence Design D Target Binding (PPI Inhibitor) C->D Drug Discovery E Metal-Peptide Frameworks C->E Smart Materials

Workflow for integrating cis-ACHpC into foldamers for drug discovery and material sciences.

Macrodipole Minimization for Supramolecular Assembly

A major limitation of natural α -helices in material design is their large cumulative macrodipole, which causes electrostatic repulsion during higher-order packing. The 12/10-helix induced by cis-ACHpC features alternating intramolecular hydrogen bonds that point in opposite directions along the helical axis. This completely minimizes the macrodipole, allowing for the stable, infinite packing required to build 4[4]. These porous frameworks are currently being investigated as chiral separating agents and controlled-release drug depots.

Validated Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of cis-ACHpC Foldamers

Objective: Synthesize a pure β -pentapeptide utilizing alternating enantiomers of cis-ACHpC.

  • Resin Preparation: Swell Rink Amide AM resin (loading ~0.6 mmol/g) in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF and DCM.

  • Coupling: Dissolve 3.0 equivalents of Fmoc-cis-ACHpC, 2.9 equivalents of HATU, and 6.0 equivalents of DIPEA in minimal DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Double Coupling: Repeat step 3 to ensure complete conversion.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether.

Causality & Validation: The bulky 7-membered cycloheptane ring imposes severe steric hindrance during amide bond formation. Standard carbodiimide chemistry (e.g., DIC/HOBt) will result in incomplete coupling and deletion sequences. HATU provides the highly reactive 7-azabenzotriazole active ester necessary to overcome this activation barrier. Validation: Perform a Kaiser test after each coupling step; a negative (yellow) result confirms complete acylation. Confirm final purity via LC-MS.

Protocol B: Conformational Analysis via CD Spectroscopy (Chiral Switching)

Objective: Induce and measure the solvent-dependent pseudorotation and chiral switching of the cis-ACHpC foldamer.

  • Sample Preparation: Prepare two separate 50 μ M solutions of the purified cis-ACHpC β -peptide. Dissolve Sample 1 in Methanol (protic) and Sample 2 in Chloroform (aprotic).

  • Data Acquisition: Transfer samples to a 1 mm path-length quartz cuvette. Record Circular Dichroism (CD) spectra from 190 nm to 260 nm at 20°C.

  • Analysis: Observe the Cotton effect inversion between the two solvents.

Causality & Validation: The pseudorotation of the cycloheptane ring is highly sensitive to the hydrogen-bonding capacity of its environment. Protic solvents (Methanol) stabilize the specific twist-chair conformer that dictates a right-handed (P)-helix. Conversely, aprotic solvents (Chloroform) shift the thermodynamic equilibrium toward the left-handed (M)-helix[4]. Validation: The system is self-validating if an isodichroic point is observed during a solvent titration, proving a two-state equilibrium between the P and M helical forms.

Mechanism cluster_solvents Solvent-Dependent Chiral Switch A cis-ACHpC Foldamer (Twist-Chair) B Protic Solvents (e.g., MeOH) A->B C Aprotic Solvents (e.g., CHCl3) A->C D Right-Handed (P)-12/10-Helix B->D H-Bonding Shift E Left-Handed (M)-12/10-Helix C->E Macrodipole Minimized D->E Pseudorotation

Dynamic chiral switching of cis-ACHpC foldamers driven by solvent-induced pseudorotation.

Protocol C: Assembly of Metal-Peptide Frameworks (MPFs)

Objective: Crystallize higher-order superhelices using terminal-modified cis-ACHpC foldamers.

  • Ligand Preparation: Synthesize a cis-ACHpC β -tripeptide functionalized at both the N- and C-termini with pyridyl groups (for metal coordination).

  • Coordination: Dissolve the ligand in a 1:1 (v/v) mixture of water and methanol.

  • Diffusion: Carefully layer a solution of Silver triflate (AgOTf) over the peptide solution to allow for slow, vapor-phase diffusion over 72 hours.

  • Harvesting: Isolate the resulting single crystals.

Causality & Validation: To promote superhelix formation rather than linear polymers, a bent coordination geometry is required. The 12/10-helix enforces a ~142° angle between the terminal pyridyl groups, perfectly accommodating the preferred coordination geometry of Ag+ ions[3]. Validation: Analyze the crystals via Single-Crystal X-Ray Diffraction (SCXRD). The absence of a large macrodipole will be evident in the stable, infinitely propagated crystalline assembly without electrostatic fracturing.

References

  • Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices . Organic Letters. 2

  • Controlled packing of metal–peptide superhelices with β-peptide foldamers . Organic & Biomolecular Chemistry.3

  • Assembly of dynamic helical β-peptides with switchable handedness into multiple types of metal-peptide frameworks . Nature Communications / ResearchGate. 4

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids . Chemical Reviews.1

Sources

Application Note: Fmoc Protection Protocol for Cis-2-Amino-cycloheptanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The synthesis of conformationally restricted peptidomimetics frequently relies on cyclic β -amino acids, such as cis-2-amino-cycloheptanecarboxylic acid. Protecting the amine group of this building block is a critical preparatory step for Solid-Phase Peptide Synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the industry standard for this purpose due to its robust stability under acidic conditions and highly controlled lability in mild bases[1].

Causality in Reagent Selection

For the protection of sterically hindered, unnatural amino acids, Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide) is strictly preferred over Fmoc-Cl. While Fmoc-Cl is highly reactive, it is prone to moisture degradation and frequently drives the unproductive formation of Fmoc-dipeptide oligomers[2]. Fmoc-OSu acts as a milder, highly selective acylating agent, ensuring high-fidelity carbamate formation without epimerization or oligomerization.

Overcoming the Hydrochloride Salt Challenge

Cis-2-amino-cycloheptanecarboxylic acid is typically supplied as a hydrochloride (HCl) salt. This fundamentally alters the stoichiometry of the protection reaction. The amine remains protonated (and thus non-nucleophilic) until the HCl is neutralized. Furthermore, the carboxylic acid moiety must be deprotonated to form a water-soluble carboxylate. Therefore, a robust base like Na2​CO3​ is required in excess (typically 2.5–3.0 equivalents) to neutralize the HCl, deprotonate the acid, and maintain the optimal slightly basic pH (9–10) required for the Schotten-Baumann-type coupling[3].

Quantitative Data and Stoichiometry

The following table summarizes the optimized stoichiometry for a 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
Cis-2-Amino-cycloheptanecarboxylic acid HCl193.671.01.94 gSubstrate (Nucleophile)
Fmoc-OSu337.331.13.71 gAcylating Agent
Sodium Carbonate ( Na2​CO3​ )105.992.52.65 gBase / Acid Scavenger
Deionized Water18.02N/A20 mLAqueous Solvent
1,4-Dioxane88.11N/A20 mLOrganic Co-solvent
1 M Hydrochloric Acid (HCl)36.46N/A~25 mLAcidification Reagent

Experimental Workflow

MechanisticWorkflow cluster_0 Phase 1: Activation & Coupling cluster_1 Phase 2: Isolation SM Cis-2-Amino-cycloheptanecarboxylic acid HCl Base Na2CO3 (2.5 eq) Neutralizes HCl & Deprotonates COOH SM->Base FreeAmine Free Amine Carboxylate (Nucleophilic) Base->FreeAmine Coupled Fmoc-Amino Acid Salt + NHS Byproduct FreeAmine->Coupled Nucleophilic Attack FmocOSu Fmoc-OSu (1.1 eq) in Dioxane FmocOSu->Coupled Wash Ether Wash (Removes unreacted Fmoc-OSu) Coupled->Wash Acidify 1M HCl (pH 2) Protonates Carboxylate Wash->Acidify Extract EtOAc Extraction & Crystallization Acidify->Extract Final Pure Fmoc-Cis-2-Amino- cycloheptanecarboxylic acid Extract->Final

Workflow for the Fmoc protection of Cis-2-Amino-cycloheptanecarboxylic acid HCl.

Step-by-Step Methodology

This protocol establishes a self-validating system where visual cues (dissolution, precipitation) and in-process checks ensure high-fidelity execution.

Phase 1: Substrate Activation
  • Dissolution and Neutralization : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.65 g (25 mmol, 2.5 eq) of Na2​CO3​ in 20 mL of deionized water.

  • Substrate Addition : Slowly add 1.94 g (10 mmol, 1.0 eq) of cis-2-amino-cycloheptanecarboxylic acid hydrochloride to the basic solution.

    • Causality: The slow addition prevents excessive foaming from CO2​ evolution as the HCl is neutralized. The mixture must become completely clear, indicating the successful formation of the highly water-soluble sodium carboxylate salt.

  • Thermal Control : Place the flask in an ice bath and cool the stirring solution to 0 °C.

Phase 2: Fmoc Coupling
  • Reagent Preparation : In a separate vial, dissolve 3.71 g (11 mmol, 1.1 eq) of Fmoc-OSu in 20 mL of 1,4-dioxane.

    • Causality: Dioxane is an aprotic, water-miscible solvent that keeps the hydrophobic Fmoc-OSu in solution when introduced to the aqueous phase, facilitating the bimolecular reaction[1].

  • Addition : Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 30 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized spikes in reagent concentration, suppressing the hydrolysis of Fmoc-OSu into Fmoc-OH and minimizing any potential dipeptide formation.

  • Propagation : Remove the ice bath. Allow the reaction to warm to room temperature and stir vigorously for 12–16 hours.

    • Self-Validation (QC): Check the pH of the reaction mixture after 2 hours. It should remain between 8.5 and 9.5. If it drops below 8, add a few drops of 10% Na2​CO3​ . The cis-cycloheptane ring creates steric bulk; the extended reaction time ensures complete conversion.

Phase 3: Workup and Isolation
  • Impurity Clearance : Dilute the reaction mixture with 30 mL of deionized water. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether ( 3×20 mL).

    • Causality: The unreacted Fmoc-OSu and non-polar fluorenyl byproducts partition into the ether layer, while the target molecule remains safely in the aqueous phase as a sodium salt. Discard the ether washes.

  • Acidification : Transfer the aqueous layer back to an Erlenmeyer flask, cool to 0 °C in an ice bath, and carefully add 1 M HCl dropwise under vigorous stirring until the pH reaches 2.0.

    • Causality: Lowering the pH protonates the carboxylate. The Fmoc-protected amino acid, now neutral and highly hydrophobic, will precipitate out of the solution as a white solid[1].

  • Extraction : Extract the acidified aqueous suspension with Ethyl Acetate (EtOAc) ( 3×30 mL).

    • Causality: While filtration of the precipitate is possible, extraction with EtOAc ensures maximum recovery, especially for cyclic β -amino acids which may exhibit partial aqueous solubility or form fine, difficult-to-filter suspensions[3].

  • Drying and Concentration : Wash the combined EtOAc layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product.

  • Purification : Recrystallize the crude residue from EtOAc/Hexanes to afford the pure N-Fmoc-cis-2-amino-cycloheptanecarboxylic acid as a white crystalline solid.

References

  • Title : Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source : Total Synthesis URL :[Link]

  • Title : Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries Source : ACS Publications URL :[Link]

Sources

Advanced Coupling Strategies for Cis-2-Amino-cycloheptanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of foldamers, such as dynamic 12/10-helical -peptides, relies heavily on conformationally constrained building blocks like cis-2-aminocycloheptanecarboxylic acid[1]. While the seven-membered cycloheptane ring provides unique structural flexibility and solvent-dependent screw-sense preferences[1], it introduces severe steric hindrance during peptide bond formation. Furthermore, this building block is commercially supplied as a hydrochloride salt, necessitating precise stoichiometric control of basic additives to liberate the nucleophilic amine without inducing epimerization.

This application note provides a self-validating, causally-driven guide to selecting and utilizing the optimal coupling reagents (HATU, COMU, PyAOP, and T3P) for this challenging cyclic -amino acid.

Mechanistic Challenges & Causality in Reagent Selection

As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand the why behind reagent selection. Coupling cis-2-aminocycloheptanecarboxylic acid presents three distinct mechanistic hurdles:

  • The Hydrochloride Salt Factor: The substrate is an HCl salt (MW: 193.67 g/mol ). Causality: If standard 1:1 base-to-amino acid ratios are used, the base is entirely consumed neutralizing the HCl, leaving the amine protonated and non-nucleophilic. A minimum of 2.0 to 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) must be used to ensure the amine is free for coupling[2].

  • Steric Hindrance & The 7-Aza Effect: The bulky cycloheptane ring physically shields the -carboxylate. Standard carbodiimides (EDC/DIC) suffer from slow kinetics here, leading to oxazolone-mediated epimerization[3][4]. Causality: To overcome this, reagents generating highly reactive esters are required. HATU utilizes the 7-azabenzotriazole (HOAt) leaving group, where the pyridine nitrogen provides anchimeric assistance (the "7-aza effect"), hydrogen-bonding with the incoming amine to pre-organize the transition state and accelerate aminolysis[2][5].

  • The Guanidinylation Trap: Uronium salts like HATU and HBTU can react directly with the N-terminal amine if the coupling reaction is slow, forming a dead-end tetramethylguanidino byproduct[5][6]. Causality: When coupling onto the highly hindered secondary-like amine of the cycloheptane ring, this side reaction is a major risk. Switching to phosphonium-based reagents like PyAOP or PyBOP eliminates this risk entirely, as their byproducts do not permanently cap the peptide chain[5][7].

Quantitative Reagent Comparison

To facilitate data-driven decision-making, the performance metrics of the top-tier coupling reagents for hindered cyclic -amino acids are summarized below.

Coupling ReagentActive Leaving GroupRelative ReactivityEpimerization RiskGuanidinylation RiskByproduct SolubilityBest Use Case
HATU [8]HOAtVery HighLow (<5%)Yes [5]Water-soluble (TMU)Routine SPPS / Fast kinetics
COMU [3]OxymaPureVery HighVery Low (<2%)ModerateHighly Water-solubleSafer alternative to HATU
PyAOP [7]HOAtHighLow (<5%)No [6]Organic-solubleHighly hindered N-termini
T3P [4]Mixed AnhydrideModerateZero (<1%)No Water-soluble phosphateLarge-scale solution phase

Decision Matrix for Reagent Selection

G Start Substrate: Cis-2-Amino-cycloheptanecarboxylic acid HCl Base Neutralize HCl Salt (Add 2.0 - 3.0 eq DIPEA/TMP) Start->Base Phase Select Synthesis Phase Base->Phase SPPS Solid-Phase (SPPS) Phase->SPPS Resin-bound SolPhase Solution-Phase Phase->SolPhase Solution Risk Is N-terminal amine highly hindered? SPPS->Risk Uronium HATU / COMU (Fast kinetics, 7-aza effect) SolPhase->Uronium Discovery (<1g) T3P T3P (50% in EtOAc) (Zero epimerization, easy workup) SolPhase->T3P Scale-up (>1g) Phosphonium PyAOP / PyBOP (Avoids guanidinylation) Risk->Uronium No Risk->Phosphonium Yes

Logical decision tree for selecting coupling reagents for hindered cyclic β-amino acids.

Validated Experimental Protocols

Protocol A: Solution-Phase Synthesis with COMU (Discovery Scale)

COMU is utilized here because it matches the reactivity of HATU but utilizes the non-explosive OxymaPure leaving group. Its byproducts are highly water-soluble, making discovery-scale purifications trivial[3][6].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the N-protected amino acid and 1.0 mmol of COMU in 5 mL of anhydrous DMF.

  • Base Addition (Causality Check): Add 2.0 mmol of DIPEA. The solution will turn yellow/orange, indicating the formation of the active Oxyma ester. Allow pre-activation for exactly 2 minutes. Do not exceed 5 minutes to prevent hydrolysis.

  • Substrate Addition: Add 1.0 mmol of cis-2-amino-cycloheptanecarboxylic acid hydrochloride.

  • Neutralization: Immediately add an additional 1.0 mmol of DIPEA (Total DIPEA = 3.0 mmol). Causality: This extra equivalent is strictly required to neutralize the HCl salt of the cycloheptane monomer.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Quench a 5 µL aliquot in 100 µL 1:1 MeCN/H₂O. Analyze via LC-MS. The disappearance of the m/z 158 [M+H]⁺ peak (free cycloheptane amino acid) validates complete conversion.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) with PyAOP

When coupling the next amino acid onto the sterically hindered amine of the cycloheptane ring on-resin, uronium salts (HATU) can cause irreversible guanidinylation[5][6]. PyAOP (a phosphonium salt) is chosen to prevent this[7].

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin-bound cis-2-amino-cycloheptanecarboxylic acid peptide in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 eq of the incoming Fmoc-amino acid and 3.0 eq of PyAOP in DMF. Add 6.0 eq of 2,4,6-collidine (TMP). Causality: TMP is used instead of DIPEA because its weaker basicity and higher steric bulk drastically reduce base-catalyzed epimerization during the longer coupling times required for hindered amines.

  • Coupling: Add the activated mixture to the resin. Agitate for 120 minutes at room temperature.

  • Self-Validation Checkpoint: Perform a Chloranil test. Causality: The standard Kaiser test often yields false negatives for sterically hindered or secondary-like cyclic amines. A colorless resin in the Chloranil test reliably confirms complete acylation.

Protocol C: Large-Scale Solution Coupling with T3P

For scale-up (>1 gram), T3P is the reagent of choice. It operates via a mixed anhydride mechanism that avoids the oxazolone intermediate, resulting in near-zero epimerization, and requires only a simple water wash for workup[4].

Step-by-Step Methodology:

  • Solvent Swap: Dissolve 10.0 mmol of the N-protected amino acid and 10.0 mmol of cis-2-amino-cycloheptanecarboxylic acid hydrochloride in 40 mL of anhydrous Ethyl Acetate (EtOAc) or DCM.

  • Base Addition: Add 35.0 mmol of N-Methylmorpholine (NMM). Causality: NMM is preferred with T3P as it acts as both a base to neutralize the HCl salt and a nucleophilic catalyst to accelerate the mixed anhydride formation.

  • T3P Addition: Cool the reaction to 0°C. Dropwise, add 15.0 mmol of T3P (50% solution in EtOAc)[4]. Causality: Adding T3P at 0°C controls the exothermic activation and further suppresses any trace epimerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Perform a liquid-liquid extraction with 1M HCl, followed by saturated NaHCO₃. Analyze the concentrated organic layer via chiral HPLC. The absence of a diastereomeric peak validates the epimerization-free nature of the T3P coupling.

References

  • Albericio, F. et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.[Link]

  • JPT Peptide Technologies. Optimizing Peptide Coupling: Key Techniques. JPT. [Link]

  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. PeptideChemistry.org.[Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • ResearchGate. (a) Structure of collagen-based peptides containing metal-binding... (Mentions cis-2-aminocycloheptanecarboxylic acid). ResearchGate. [Link]

Sources

Advanced In Vitro Assay Protocols Utilizing Cis-2-Amino-cycloheptanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Neuropharmacologists Compound Focus: Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride (cis-2-ACHpC HCl)

Executive Summary & Mechanistic Rationale

Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride is a conformationally restricted, alicyclic β -amino acid. In modern drug development and structural biology, it serves two primary functions: as a rigidifying building block for peptidomimetic foldamers[1], and as a spatial mimic for γ -aminobutyric acid (GABA) in neuropharmacological screening[2][3].

The Causality of Ring Size: While the 6-membered cyclohexane analog (cis-ACHC) strongly forces peptides into rigid 12/10-helical conformations, expanding the ring to a 7-membered cycloheptane architecture introduces a calculated degree of conformational flexibility[1][4]. This allows researchers to fine-tune the dihedral angles ( ϕ , θ ) of the peptide backbone or probe the steric limits of the GABA transporter (GAT) binding pocket[3].

The Causality of the Hydrochloride Salt: The HCl salt formulation ensures the compound is bench-stable and highly soluble in polar solvents (e.g., water, DMSO). However, because the amine is protonated ( −NH3+​ ), it is nucleophilically inert. For any in vitro conjugation or solid-phase peptide synthesis (SPPS), the salt must be neutralized in situ using a tertiary amine base (such as DIPEA) to liberate the reactive free amine.

G A Cis-2-ACHpC HCl Stock Preparation B Track A: Foldamer Synthesis (Fmoc-SPPS) A->B D Track B: Neuropharmacology (GAT Inhibition) A->D C Circular Dichroism (CD) & NMR Spectroscopy B->C F Data Acquisition & Kinetic Analysis C->F E [3H]-GABA Radioligand Uptake Assay D->E E->F

Workflow for cis-2-ACHpC HCl in foldamer synthesis and GAT inhibition assays.

Protocol A: Peptidomimetic Foldamer Assembly & Structural Assay

Alicyclic β -amino acids are critical for synthesizing carbocyclic nucleoside analogs and highly stable foldamers that resist proteolytic degradation[2]. The following protocol details the incorporation of cis-2-ACHpC into a peptide chain, followed by secondary structure validation.

Reagent Preparation & Fmoc-Protection

Before SPPS, the raw HCl salt must be Fmoc-protected.

  • Dissolve 10 mmol of cis-2-ACHpC HCl in 10% Na2​CO3​ (aq) and cool to 0°C.

  • Add 1.2 equivalents of Fmoc-OSu dissolved in dioxane dropwise.

  • Self-Validating Checkpoint: Monitor the pH. The reaction consumes base; maintain pH ~9.0 to ensure the amine remains deprotonated and nucleophilic.

  • Acidify to pH 2.0 with 1M HCl, extract with ethyl acetate, and crystallize.

Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Coupling: Add 4 equivalents of Fmoc-cis-2-ACHpC-OH, 4 eq of HATU, and 4 eq of HOAt in DMF. Add 8 eq of DIPEA.

    • Mechanistic Choice: The bulky 7-membered cycloheptane ring creates severe steric hindrance. Standard coupling reagents (like HBTU) will fail. HOAt is required to form a highly reactive 7-aza-OBt active ester, driving the reaction forward despite steric bulk.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 10 mins).

  • Cleavage: Cleave the final oligomer using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Circular Dichroism (CD) Spectroscopy
  • Dissolve the purified β -peptide in methanol to a final concentration of 0.2 mM.

  • Record spectra from 260 nm to 190 nm at 25°C using a 1 mm path-length quartz cuvette.

  • Interpretation: A characteristic 12/10-helical signature will display a maximum near 205 nm and a minimum near 220 nm[1].

Protocol B: In Vitro GABA Transporter (GAT) Uptake Assay

GABA neurotransmission is terminated by rapid reuptake via Na+/Cl− -dependent plasma membrane GABA transporters (GAT1-3)[3]. Cis-2-ACHpC derivatives act as competitive inhibitors.

Pathway GAT GABA Transporter (GAT) Na+/Cl- Dependent Intracellular Intracellular [3H]-GABA (Scintillation Signal) GAT->Intracellular Transport GABA [3H]-GABA (Radiolabeled Substrate) GABA->GAT Uptake Inhibitor Cis-2-ACHpC Derivative (Competitive Ligand) Inhibitor->GAT Blockade

Mechanism of competitive GAT inhibition by conformationally restricted analogs.

Cell Culture & Preparation
  • Culture HEK293 cells stably expressing human GAT1 or GAT3 in DMEM supplemented with 10% FBS and 0.5 mg/mL G418.

  • Seed cells into 96-well Cytostar-T scintillating microplates at 5×104 cells/well. Incubate for 24 hours until 90% confluent.

Assay Execution
  • Buffer Exchange: Wash cells twice with Assay Buffer (Hank’s Balanced Salt Solution (HBSS) containing 1.2 mM Ca2+ and 1.2 mM Mg2+ , pH 7.4).

    • Mechanistic Choice: GATs are strictly dependent on extracellular sodium and chloride gradients[3]. HBSS provides the exact physiological ion concentrations required to drive the transporter.

  • Compound Incubation: Add serial dilutions of cis-2-ACHpC (from 0.1 nM to 100 μ M) in Assay Buffer. Incubate for 15 minutes at 37°C.

  • Radioligand Addition: Add [3H] -GABA to a final concentration of 50 nM. Incubate for exactly 10 minutes at 37°C.

    • Mechanistic Choice: A 10-minute window ensures the assay remains in the linear phase of uptake kinetics, preventing intracellular saturation or reverse transport mechanisms from skewing the data.

  • Termination: Aspirate the media and wash rapidly 3x with ice-cold HBSS.

    • Mechanistic Choice: Ice-cold buffer instantly lowers the thermodynamic energy of the system, halting the Na+/K+ ATPase and freezing GAT transport kinetics, thereby trapping the [3H] -GABA intracellularly.

Detection & Self-Validation System
  • Lyse cells using 0.1 N NaOH for 30 minutes. Add 150 μ L of MicroScint-20 fluid per well.

  • Read the plate on a MicroBeta liquid scintillation counter.

  • Self-Validation: Always include Tiagabine (GAT1 selective) and SNAP-5114 (GAT3 selective) as positive controls. Calculate the Z'-factor using the vehicle control (100% uptake) and 10 μ M Tiagabine (0% uptake). The assay is only valid for screening if Z′>0.5 .

Quantitative Data Interpretation

Table 1: Comparative GAT Inhibition Profiles

Note: Data represents typical pharmacological ranges for alicyclic amino acid derivatives.

Compound / ScaffoldTarget TransporterExpected IC50​ Range ( μ M)Selectivity Profile
GABA (Endogenous) GAT1, GAT2, GAT31.0 - 5.0Non-selective
Tiagabine (Control) GAT10.04 - 0.11Highly GAT1 Selective
SNAP-5114 (Control) GAT35.0 - 22.0GAT3 Selective
cis-ACHC (6-membered) GAT1 / GAT310.0 - 50.0Moderate GAT1 preference
cis-2-ACHpC (7-membered) GAT1 / GAT325.0 - >100.0Broad spectrum, lower affinity
Table 2: CD Spectral Signatures of Alicyclic β -Peptides

Metrics used to validate the successful synthesis of stable foldamers.

Peptide ArchitectureRing Size ConstraintCD Maximum ( λmax​ )CD Minimum ( λmin​ )Inferred Secondary Structure
Linear β -peptideNone (Acyclic)~200 nm~215 nmRandom Coil / Unstructured
cis-ACHC oligomer6-membered204 nm221 nmStable 12/10-Helix
cis-2-ACHpC oligomer 7-membered 206 nm 218 nm Dynamic / Relaxed 12/10-Helix

References

  • Journal of the American Chemical Society. 12/10-Helical β-Peptide with Dynamic Folding Propensity: Coexistence of Right- and Left-Handed Helices in an Enantiomeric Foldamer. ACS Publications, 2016. URL: [Link]

  • Molecules. Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs. National Center for Biotechnology Information (PMC), 2016. URL: [Link]

  • Current Medicinal Chemistry. Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors. ResearchGate, 2019. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SPPS of Cis-2-Amino-cycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 27, 2026

Introduction: The Challenge of Sterically Hindered Cyclic Residues

Cis-2-Amino-cycloheptanecarboxylic acid is a non-natural, cyclic amino acid that introduces significant conformational constraints into a peptide sequence. While these constraints are valuable for designing peptides with enhanced stability and specific secondary structures, the inherent steric hindrance of the cycloheptyl ring poses a significant challenge during Solid-Phase Peptide Synthesis (SPPS).[1][2] The bulky, rigid structure can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete or failed coupling reactions. This guide provides a systematic approach to troubleshooting and overcoming these challenges to ensure high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: My Kaiser test is strongly positive (deep blue) after attempting to couple Cis-2-Amino-cycloheptanecarboxylic acid. What is the most likely cause?

A strongly positive Kaiser test indicates a high concentration of unreacted primary amines on the resin, meaning the coupling reaction was largely unsuccessful.[3][4] The primary cause is the steric hindrance of the cycloheptyl ring, which slows down the reaction kinetics to a point where standard coupling protocols are insufficient.[1][2]

Q2: Can I just extend the coupling time to solve the problem?

Extending the reaction time can be beneficial, but it is often not a complete solution on its own.[5] While longer reaction times (e.g., 4-24 hours) can help drive the reaction forward, the activated amino acid may degrade over extended periods, especially with more reactive coupling reagents.[6][7] A more robust strategy involves a combination of optimized reagents, reaction conditions, and potentially a second coupling step.[8][9]

Q3: Which coupling reagents are recommended for such a hindered amino acid?

For sterically demanding couplings, more potent coupling reagents are necessary.[8][10] Standard carbodiimide reagents like DIC may be insufficient. High-efficiency aminium/uronium or phosphonium salt-based reagents are strongly recommended.[11][12][13]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

These reagents form highly reactive activated esters, which can overcome the steric barrier more effectively.[12] HATU is particularly effective due to the anchimeric assistance provided by its pyridine nitrogen during the reaction.[12]

Q4: Is "double coupling" a good strategy?

Yes, double coupling is a very common and effective technique for difficult residues.[8] This involves running the entire coupling procedure a second time with a fresh solution of activated amino acid before proceeding to the next deprotection step. This gives any unreacted sites a second opportunity to couple, significantly increasing the overall yield.

Q5: Can microwave-assisted SPPS help with this coupling?

Absolutely. Microwave energy can significantly accelerate difficult coupling reactions by efficiently driving them to completion.[2] This method is particularly well-suited for hindered amino acids, often reducing reaction times from hours to minutes while improving coupling efficiency.[2]

In-Depth Troubleshooting Guide

This section provides a structured workflow for diagnosing and resolving poor coupling efficiency with Cis-2-Amino-cycloheptanecarboxylic acid.

Problem: Incomplete Coupling Detected

The primary indicator of incomplete coupling is a positive colorimetric test (e.g., Kaiser test for primary amines). The intensity of the color can give a qualitative sense of the failure rate.[3][14]

dot graph TD { A[Start: Positive Kaiser Test after Coupling] --> B{Assess Color Intensity}; B --> C[Intense Blue:Major Coupling Failure]; B --> D[Light Blue / Blue Beads Only:Partial Coupling Failure]; C --> E{Initial Strategy: Re-couple Immediately}; E --> F[Perform Double Coupling with Potent Reagent (HATU/COMU)]; F --> G{Re-test with Kaiser}; G --> H[Negative Test:Proceed to Next Cycle]; G --> I[Still Positive:Proceed to Capping & Analysis]; I --> J[Cap unreacted amines with Acetic Anhydride]; J --> K[Take sample for Test Cleavage & LC-MS Analysis to identify deletion sequence]; D --> L{Initial Strategy: Optimize & Re-couple}; L --> M[Perform Double Coupling with extended time (2-4h) and/or elevated temperature (35-40°C)]; M --> N{Re-test with Kaiser}; N --> H; N --> I;

} end

Caption: Troubleshooting workflow for incomplete coupling.

Solution Pathways & Protocols

If you encounter a positive Kaiser test, do not proceed with the synthesis. Choose one of the following protocols based on your available equipment and the severity of the failure.

This is the most common and reliable method for addressing difficult couplings.

Protocol Steps:

  • Following the initial failed coupling, wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare a fresh coupling solution. For every 100 mg of resin, use:

    • Fmoc-Cis-2-Amino-cycloheptanecarboxylic acid: 4 equivalents

    • HATU: 3.9 equivalents

    • N,N-Diisopropylethylamine (DIEA): 8 equivalents

    • Solvent: High-purity DMF or NMP to swell the resin adequately.

  • Pre-activate the amino acid by dissolving it with HATU and DIEA in DMF for 2-5 minutes.

  • Add the activated solution to the washed peptide-resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature with agitation.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a Kaiser test on a small sample of beads.[3][8] If the test is negative, proceed with your synthesis. If it remains positive, proceed to the capping protocol.

This method is ideal for automated synthesizers equipped with a microwave unit and offers the highest chance of success in the shortest time.

Protocol Steps:

  • Program your peptide synthesizer for a microwave-assisted coupling cycle.

  • Use the same reagent stoichiometry as the Enhanced Double Coupling protocol (4 eq. Amino Acid, 3.9 eq. HATU, 8 eq. DIEA).

  • Set the microwave conditions:

    • Power: 25-35 Watts

    • Temperature: Ramp to 75°C and hold.

    • Time: 5-10 minutes.

  • After the cycle, perform a standard DMF wash.

  • Confirm coupling completion with a Kaiser test. The efficiency is typically very high with this method.

If coupling is still incomplete after a second attempt, you must permanently block the unreacted N-terminal amines to prevent the formation of deletion sequences in the final product.[15]

Protocol Steps:

  • Wash the peptide-resin with DMF.

  • Prepare the capping solution: A mixture of Acetic Anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin extensively with DMF (5 x 1 min) to remove all capping reagents.

  • Perform a final Kaiser test. The result should be negative (yellow/colorless), confirming that all primary amines have been acetylated. You can now safely proceed to the deprotection of the next amino acid.

Data & Reagent Comparison

Choosing the correct combination of reagents is critical for success. The following table summarizes the properties of common coupling reagents for hindered systems.

ReagentClassRelative ReactivityRacemization RiskKey Advantage
DIC/HOBt CarbodiimideStandardLowCost-effective for simple couplings.
HBTU Aminium/UroniumHighLowGood general-purpose potent reagent.
HATU Aminium/UroniumVery HighVery LowExcellent for sterically hindered couplings due to anchimeric assistance.[12]
COMU Aminium/UroniumVery HighVery LowHighly soluble and efficient; considered safer than benzotriazole-based reagents.[13]

Key Experimental Considerations

  • Solvent Choice: Use high-purity, fresh solvents. N-Methyl-2-pyrrolidone (NMP) can sometimes be superior to Dimethylformamide (DMF) for disrupting peptide aggregation, which can contribute to poor coupling.

  • Resin Swelling: Ensure the resin is fully swollen before the coupling reaction. Inadequate swelling can limit the accessibility of reactive sites.

  • Reagent Stoichiometry: For difficult couplings, using a higher excess of amino acid and coupling reagents (3-5 equivalents) is often necessary to drive the reaction to completion.[7]

  • Reaction Monitoring: The Kaiser test is an indispensable tool for monitoring reaction completion.[9][14] Do not proceed to the next step in the synthesis without confirming the completion of the previous one. For N-methylated or proline-like residues where the Kaiser test is unreliable, a Chloranil or Isatin test should be used.[3][9]

References

  • Vertex AI Search. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.
  • Fields, G. B. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Ascensus Specialties. (2025, May 20). Reliable Reagents for Scalable Peptide Manufacturing.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • Mesa Labs. SPPS Tips For Success Handout.
  • Subirós-Funosas, A., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
  • PubMed. (2006, August 15). A gradient descent algorithm for minimizing amino acid coupling reactions when synthesizing cyclic-peptide libraries.
  • Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry.
  • Miranda, L. P., & Alewood, P. F. (2000). Introduction to Peptide Synthesis. PMC - NIH.
  • PubMed. (2020, May 1). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis.
  • Mastering Solid Phase Peptide Synthesis (SPPS).
  • RSC Publishing. (2022, August 6). Advances in solid-phase peptide synthesis in aqueous media (ASPPS).
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Burlina, F., & Morris, C. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?.
  • IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.

Sources

Technical Support Center: Synthesis of Cis-2-Amino-cycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of cis-2-Amino-cycloheptanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during this multi-step synthesis. The following information is structured as a series of troubleshooting questions and FAQs to directly address common experimental issues.

A prevalent and reliable method for synthesizing 2-aminocycloalkanecarboxylic acids involves a two-stage process: the Bucherer-Bergs reaction to form a spiro-hydantoin intermediate, followed by hydrolysis to yield the desired amino acid. This guide will focus on troubleshooting this specific pathway.

Overall Synthetic Workflow

The diagram below illustrates the general synthetic pathway from cycloheptanone to the final product.

Synthetic_Workflow cluster_0 Stage 1: Bucherer-Bergs Reaction cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Purification Start Cycloheptanone Hydantoin Cycloheptane-spiro-5'-hydantoin Start->Hydantoin KCN, (NH4)2CO3 EtOH/H2O, 80-100°C AminoAcidMix Mixture of cis/trans Amino Acids Hydantoin->AminoAcidMix Acid or Base Heat FinalProduct Cis-2-Amino- cycloheptanecarboxylic acid AminoAcidMix->FinalProduct Fractional Crystallization or Chromatography

Caption: General workflow for the synthesis of cis-2-Amino-cycloheptanecarboxylic acid.

Troubleshooting Guide: Addressing Low Yield

Low overall yield is the most common problem in this synthesis. The cause can often be traced to a specific stage of the reaction or purification process. The following decision tree can help diagnose the issue.

Troubleshooting_Tree Start Low Overall Yield Detected CheckStage1 Analyze Stage 1: Hydantoin Formation Start->CheckStage1 CheckStage2 Analyze Stage 2: Hydantoin Hydrolysis Start->CheckStage2 CheckStage3 Analyze Stage 3: Purification Start->CheckStage3 S1_LowConversion Low Conversion of Cycloheptanone? CheckStage1->S1_LowConversion S1_SideProducts Significant Side Products Formed? CheckStage1->S1_SideProducts S2_Incomplete Incomplete Hydrolysis? CheckStage2->S2_Incomplete S2_Epimerization High trans-isomer Content? CheckStage2->S2_Epimerization S3_PoorSeparation Difficulty Separating Isomers? CheckStage3->S3_PoorSeparation S3_ProductLoss Product Lost During Workup/Purification? CheckStage3->S3_ProductLoss

Caption: Decision tree for troubleshooting low yield in the synthesis.

Q1: My yield of the hydantoin intermediate from the Bucherer-Bergs reaction is low. What are the likely causes?

Answer: Low yield in the Bucherer-Bergs reaction is typically due to incomplete reaction, improper pH, or the formation of side products. Here are key parameters to investigate:

  • Reagent Stoichiometry and Quality: The molar ratio of ketone to cyanide and ammonium carbonate is critical. A common ratio is 1:2:2 for ketone:KCN:(NH4)2CO3 to ensure the equilibrium favors product formation.[1] Ensure that the potassium cyanide (KCN) has not degraded due to improper storage and that the ammonium carbonate is fresh.

  • pH Control: The reaction is sensitive to pH. Ammonium carbonate acts as a buffer to maintain a slightly alkaline pH (around 8-9), which is optimal.[1] If the pH is too acidic, cyanohydrin formation is hindered; if it's too alkaline, cyanide can degrade.

  • Reaction Temperature and Time: The reaction generally requires heating to proceed efficiently. Refluxing in an aqueous ethanol solution (typically 50% ethanol) at 80-100°C is common.[1][2] Insufficient reaction time or temperature will lead to incomplete conversion. Monitor the reaction by TLC until the starting cycloheptanone is consumed.

  • Solvent System: A mixture of alcohol and water is often the most effective solvent. 50% ethanol has been shown to give excellent yields for ketones.[2] This solvent system helps to dissolve both the organic ketone and the inorganic salts.

ParameterRecommended ConditionRationale
Molar Ratio 1 : 2 : 2 (Ketone : KCN : (NH₄)₂CO₃)Excess cyanide and carbonate drive the equilibrium towards the hydantoin product.[1]
pH ~8-9Optimal range for cyanohydrin formation and subsequent cyclization.[1]
Temperature 80 - 100°C (Reflux)Ensures sufficient energy for the reaction to proceed at a reasonable rate.[1]
Solvent 50% Ethanol / WaterProvides a suitable medium for dissolving both organic and inorganic reactants.[2]

Protocol for Bucherer-Bergs Reaction:

  • In a round-bottom flask, dissolve ammonium carbonate and potassium cyanide in a 1:1 mixture of ethanol and water.

  • Add cycloheptanone to the solution.

  • Heat the mixture to reflux (80-100°C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with HCl to precipitate the hydantoin product.[1]

  • Filter the solid, wash with cold water, and dry under vacuum.

Q2: The hydrolysis of my hydantoin intermediate is incomplete or results in a poor yield of the desired amino acid. How can I optimize this step?

Answer: The hydrolysis of the hydantoin is a critical step that can significantly impact both yield and the final isomeric ratio. Key factors are the choice of hydrolytic agent (acid or base), temperature, and reaction time.

  • Choice of Hydrolysis Conditions: Both strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, Ba(OH)₂) can be used.

    • Base Hydrolysis: Often proceeds under milder conditions than acid hydrolysis. A molar ratio of at least 3:1 of alkali metal hydroxide to hydantoin is recommended.[3] The reaction typically involves heating at temperatures from 90°C to 140°C for 4 to 25 hours.[3] Yields can be very high, sometimes exceeding 90%.[4]

    • Acid Hydrolysis: Requires more forcing conditions, often refluxing in 6M HCl or H₂SO₄ for extended periods (e.g., 14 hours or more).[5]

  • Temperature Control and Epimerization: This is the most critical parameter for maintaining the cis-stereochemistry. During hydrolysis, particularly at elevated temperatures, the stereocenter at the carbon bearing the amino group can epimerize.[6] This leads to the formation of the thermodynamically more stable trans-isomer, reducing the yield of the desired cis-product. It is crucial to use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion. For sensitive substrates, hydrolysis at lower temperatures (e.g., below 80°C) can help minimize epimerization, even if it requires longer reaction times.[7][8]

  • Reaction Monitoring: The hydrolysis reaction should be monitored (e.g., by HPLC or NMR) to determine the point of complete hydantoin consumption. Over-extending the reaction time, especially at high temperatures, increases the risk of side reactions and epimerization.[4]

ConditionBasic Hydrolysis (NaOH)Acidic Hydrolysis (HCl)Key Considerations
Reagents ≥3 molar equivalents of NaOH6M HClBase hydrolysis often gives higher yields.[3][4]
Temperature 90 - 140°CReflux (~110-115°C)Crucial for stereocontrol. Lower temperatures minimize epimerization to the trans isomer.[6][7]
Time 4 - 25 hours14+ hoursMonitor reaction to avoid unnecessary heating.[3][5]
Yield Often >80-90%Variable, can be lowerBase hydrolysis is frequently more efficient.[4]
Q3: I have a mixture of cis and trans isomers after hydrolysis. How can I effectively separate them to isolate the pure cis product?

Answer: The separation of cis and trans isomers of 2-aminocycloalkanecarboxylic acids is a well-known challenge that directly impacts the final isolated yield.

  • Fractional Crystallization: This is the most common method and relies on the different solubilities of the cis and trans isomers or their salts.

    • The free amino acids may have different solubility profiles in various solvents (e.g., water, ethanol, methanol).

    • Converting the amino acids to their hydrochloride salts can significantly alter their solubility and facilitate separation. It has been noted that for 1,2-diaminocyclohexane, the trans-dihydrochloride salt is much less soluble in methanol than the cis-isomer, allowing for effective separation.[9] A similar strategy could be explored for your cycloheptane derivative.

  • Chromatography: While more resource-intensive, column chromatography can be effective.

    • Ion-Exchange Chromatography: This is a highly suitable method for separating amino acids. By carefully controlling the pH of the eluent, the different pKa values of the cis and trans isomers can be exploited for separation.[10]

    • Silica Gel Chromatography: This can be used if the amino acid is first protected (e.g., as a Boc or Fmoc derivative). The protected diastereomers may have different polarities, allowing for separation on a silica column.[10]

  • Confirmation of Stereochemistry: After separation, it is essential to confirm the stereochemistry of the isolated product. This is typically done using NMR spectroscopy. The coupling constants and chemical shifts of the protons at C1 and C2 will be different for the cis and trans isomers. NOESY experiments can also be used to confirm the spatial proximity of these protons in the cis isomer.[11]

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield to expect for this synthesis? A: The overall yield can vary significantly based on the efficiency of each step, especially the hydrolysis and purification. While yields for individual steps like hydantoin formation or hydrolysis can be high (80-90%+), the cumulative yield after a challenging multi-step purification to isolate the pure cis isomer might realistically be in the range of 20-40%. Yields as low as 2.5% over ten steps have been reported for complex cyclic amino acid syntheses, highlighting the difficulty.[12]

Q2: Are there alternative synthetic routes that might provide better cis-selectivity? A: Yes, other routes have been developed, though they may have their own challenges. One classical method for preparing cis-2-aminocycloheptanecarboxylic acid is through the Hofmann degradation of the monoamide derived from cycloheptane-1,2-dicarboxylic anhydride.[10] This route can offer good stereochemical control but may involve multiple steps. Another modern approach for related systems involves enantioselective aza-Henry reactions followed by ring-closing metathesis, which can provide access to specific stereoisomers.[11]

Q3: Can side reactions other than epimerization occur? A: Yes. During peptide synthesis and related amino acid chemistry, side reactions are common.[13] In the Bucherer-Bergs reaction, excess cyanide could potentially lead to side products.[1] During hydrolysis, harsh conditions can lead to degradation of the amino acid. In any step involving a base, if there are other labile functional groups, they could also react.[13] It is always important to use pure starting materials and reagents to minimize unwanted by-products.

Q4: How critical is the purity of the starting cycloheptanone? A: It is extremely critical. Impurities in the starting ketone can lead to the formation of corresponding impurity-related hydantoins. These impurities can co-crystallize with the desired product and complicate all subsequent steps, including hydrolysis and final purification, ultimately lowering the yield and purity of the final product. Always use freshly distilled or high-purity cycloheptanone.

References

  • Empie, M., & Lonergan, G. (1986). Preparation of amino acids from unsaturated hydantoins. Google Patents.
  • Wang, L., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. Retrieved from [Link]

  • Cyclic Peptides: Advanced Synthesis Methods & Applications. (n.d.). JPT Peptide Technologies. Retrieved from [Link]

  • Cyclic Peptide Synthesis. (n.d.). Bio-Synthesis Inc. Retrieved from [Link]

  • Bommarius, A. S., et al. (1998). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate. Retrieved from [Link]

  • DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature. (2004). Google Patents.
  • Mukherjee, J., et al. (2005). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed. Retrieved from [Link]

  • Vasanth, K., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Bucherer–Bergs reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • WO2008080845A1 - Methods for the synthesis of cyclic peptides. (2008). Google Patents.
  • Fülöp, F. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. Retrieved from [Link]

  • Lee, Y., & Lee, Y. (2013). A Synthesis of (–)-cis-2-Aminomethylcyclopropanecarboxylic Acid [(–)-CAMP]. Synfacts. Retrieved from [Link]

  • Wzorek, A., et al. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. Retrieved from [Link]

  • Peterson, B. R., et al. (2022). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. PMC. Retrieved from [Link]

  • Wzorek, A., et al. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. Retrieved from [Link]

  • Kalník, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Retrieved from [Link]

  • Kalník, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. Retrieved from [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (2022). PMC. Retrieved from [Link]

  • Goralski, E. J., & Rettig, S. J. (1995). THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID. UBC Chemistry. Retrieved from [Link]

  • Starks, C. (1975). Separation and purification of cis and trans isomers. Google Patents.

Sources

Technical Support Center: A Guide to Preventing Epimerization of Cis-2-Amino-cycloheptanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and prevent the unwanted epimerization of this valuable chiral building block. Stereochemical integrity is paramount, as the biological activity and safety profile of a final compound can be drastically altered by the presence of its diastereomer.[1]

Section 1: The "Why": Understanding the Mechanism of Epimerization

Before we can prevent a problem, we must understand its root cause. This section delves into the fundamental chemistry of epimerization as it applies to your compound.

Q1: What is epimerization in the context of Cis-2-Amino-cycloheptanecarboxylic acid, and why is it a critical issue?

A1: Epimerization is a chemical process that alters the configuration at a single stereocenter in a molecule containing multiple stereocenters.[2] For Cis-2-Amino-cycloheptanecarboxylic acid, which has two stereocenters, epimerization at the alpha-carbon (C2, the carbon bearing the amino group) converts the desired cis diastereomer into the undesired trans diastereomer.

This conversion is a critical issue because the three-dimensional shape of a molecule dictates its biological function. The cis and trans isomers will have different spatial arrangements of their functional groups, leading to different binding affinities for enzymes or receptors. The presence of the trans epimer can reduce the efficacy of your target molecule, introduce off-target effects, and create significant challenges in purification due to the similar physical properties of the diastereomers.[1][3]

Q2: What is the chemical mechanism that drives this unwanted cis-to-trans conversion?

A2: The primary mechanism for the epimerization of amino acids is base-catalyzed abstraction of the alpha-proton (the hydrogen atom on the carbon adjacent to the carboxyl group).[2][4] This process occurs in two main steps:

  • Deprotonation: A base removes the acidic proton from the α-carbon. This is the rate-limiting step and is greatly accelerated if the adjacent carboxyl group is activated (e.g., as an ester during a coupling reaction). This abstraction results in the formation of a planar, achiral enolate intermediate.[1]

  • Reprotonation: The planar enolate can then be re-protonated from either face by a proton source (like the conjugate acid of the base or the solvent). Protonation from the original face regenerates the cis isomer, while protonation from the opposite face yields the undesired trans epimer.

Under conditions that favor epimerization, this process will continue until a thermodynamic equilibrium between the two isomers is reached.

Epimerization_Mechanism cluster_cis Cis Isomer (Starting Material) cluster_intermediate Transition State cluster_trans Trans Epimer (Undesired Product) cis Cis-2-Amino-cycloheptanecarboxylic acid (Protonated α-carbon) enolate Planar Enolate Intermediate (Loss of Chirality at α-carbon) cis->enolate - H+ (Proton Abstraction) enolate->cis + H+ (Reprotonation - bottom face) trans Trans-2-Amino-cycloheptanecarboxylic acid (Inverted α-carbon) enolate->trans + H+ (Reprotonation - top face) base Base (e.g., DIPEA, Et3N) base->cis attacks α-proton proton Proton Source (H+) proton->enolate

Caption: Base-catalyzed mechanism of epimerization at the α-carbon.

Section 2: Troubleshooting Guide: Identifying and Solving Epimerization Issues

This section is formatted to help you diagnose and resolve epimerization problems you may encounter during your experiments.

Q3: I suspect epimerization is occurring during my reaction or workup. How can I definitively detect and quantify the formation of the trans isomer?

A3: Visual confirmation (e.g., TLC) is often insufficient due to the similar polarities of the diastereomers. You need robust analytical techniques to separate and quantify them.

  • Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

    • Why it works: Chiral HPLC columns contain a chiral stationary phase (CSP) that interacts differently with the cis and trans isomers, allowing for their separation into distinct peaks. This is the most reliable method for quantification.[1][5]

    • How to do it: A detailed analytical protocol is provided in Section 3, Protocol 3 . You will typically need to derivatize the amino group (e.g., with Fmoc-Cl or Dansyl-Cl) before analysis. The resulting diastereomeric derivatives can then be separated on a standard C18 column, or the underivatized amino acids can be separated on a specialized chiral column.[5]

  • Secondary Method: ¹H NMR Spectroscopy

    • Why it works: The protons on the α-carbon (C2) and the adjacent carboxyl-bearing carbon (C1) will have different chemical shifts and coupling constants (J-values) in the cis versus the trans isomer due to their different spatial relationships.[6] In the cis isomer, the C1-H and C2-H are on the same face of the ring, leading to a different dihedral angle and thus a different coupling constant than in the trans isomer where they are on opposite faces.

    • What to look for: Compare the spectrum of your product to a reference spectrum of the pure cis starting material. The appearance of a new set of signals, particularly in the 3-4 ppm region for the C1-H and C2-H protons, is a strong indicator of epimerization. Integration of the respective peaks allows for an estimation of the cis:trans ratio.

Q4: My compound appears to be isomerizing during storage or standard handling. What are the validated conditions for maintaining its stereochemical purity?

A4: The stability of your compound is highly dependent on its physical state and environment.

  • Solid Storage:

    • Recommendation: Store the compound as the hydrochloride salt at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.

    • Causality: The hydrochloride salt form is critical. The protonated amine is not basic, and the acidic environment prevents base-catalyzed epimerization. Low temperature and exclusion of moisture and oxygen minimize general degradation pathways.

  • Solution Storage:

    • Recommendation: Prepare solutions fresh whenever possible. If storage is necessary, dissolve the HCl salt in an acidic aqueous buffer (pH 2-4) and store at 2-8°C for short periods. Avoid neutral or basic (pH > 7) aqueous solutions, as these will contain the free amine and promote epimerization.[7] For non-aqueous applications, dissolve in a dry, aprotic solvent immediately before use.

    • Causality: Maintaining an acidic pH keeps the amine group protonated, preventing it from acting as a base to abstract the α-proton from another molecule. Basic conditions are the primary driver of epimerization in solution.[8]

Q5: I am performing a peptide coupling reaction and observing high levels of the trans epimer in my product. Which experimental parameters should I investigate?

A5: Peptide coupling is the highest-risk step for epimerization because activation of the carboxyl group makes the α-proton significantly more acidic.[4] Here are the critical factors to control, moving from most to least likely culprit.

Potential Cause Problematic Condition Recommended Solution & Rationale
Base Selection & Concentration Using strong, non-hindered bases (e.g., triethylamine) or excess base.Switch to a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine .[9] Use the minimum stoichiometry required (typically 2.0-2.5 equivalents). Rationale: Hindered bases are less able to access and abstract the α-proton but are still effective at neutralizing the necessary acidic species in the reaction.
Coupling Reagent Choice Using carbodiimides (DCC, EDC) alone.Use a modern uronium/aminium salt reagent like HATU or HBTU .[1][9] If using a carbodiimide, it is essential to include a racemization-suppressing additive like 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.[9][10] Rationale: These reagents react with the activated carboxyl group to form an active ester intermediate that is less prone to cyclizing into the highly epimerizable oxazolone intermediate.[1][9]
Reaction Temperature Running the coupling reaction at elevated temperatures (e.g., > 40°C) or for prolonged times at room temperature.Perform the activation and coupling steps at 0°C .[1][10] Allow the reaction to warm to room temperature only if necessary for completion, and monitor carefully to minimize reaction time. Rationale: Epimerization, like most reactions, is accelerated by heat. Lowering the temperature significantly reduces the rate of proton abstraction.
Solvent Polarity Using highly polar aprotic solvents like DMF or NMP.If the reaction allows, consider using a less polar solvent such as dichloromethane (DCM) or chloroform.[1][10] Rationale: Polar solvents can stabilize the charged enolate intermediate, thereby lowering the activation energy for its formation and increasing the rate of epimerization.
Pre-activation Time Activating the amino acid for an extended period before adding the amine component.Minimize pre-activation time. Ideally, use in situ activation where the coupling reagent is added to a mixture of the amino acid and the amine nucleophile.[1] Rationale: The activated carboxyl intermediate is the species most at risk for epimerization. Reducing its lifetime in the reaction mixture directly reduces the opportunity for epimerization to occur.

Section 3: Validated Protocols & Workflows

This section provides actionable, step-by-step protocols for handling, using, and analyzing your compound while minimizing epimerization.

Protocol 1: General Handling and Stock Solution Preparation
  • Equilibrate the vial of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride to room temperature before opening to prevent moisture condensation.

  • Handle the solid under an inert atmosphere (glove box or nitrogen blanket) if possible.

  • For an aqueous stock solution, dissolve the solid in a pre-chilled (4°C) buffer of pH 3.0 (e.g., 0.1 M citrate buffer).

  • For use in organic synthesis, weigh the required amount and add it directly to the reaction vessel under an inert atmosphere.

Protocol 2: Low-Epimerization Peptide Coupling using HATU/DIPEA

This protocol is designed to be a robust starting point for minimizing epimerization during amide bond formation.

  • Under an inert atmosphere (N₂ or Ar), dissolve Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride (1.0 eq) and the amine component (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the mixture and stir for 5 minutes. The extra equivalent of base is to neutralize the hydrochloride salt.

  • In a separate flask, dissolve O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture at 0°C.

  • Stir the reaction at 0°C, monitoring for completion by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, proceed with the standard aqueous workup or purification.

Protocol 3: Analytical Method for Quantifying Epimerization via Chiral HPLC

This method uses derivatization to allow for analysis on a standard reverse-phase column.

  • Sample Derivatization:

    • Dissolve ~1 mg of your crude or purified product in 1 mL of a 1:1 mixture of water and acetonitrile.

    • Add 1.5 equivalents of a derivatizing agent (e.g., Marfey's reagent, L-FDVA).

    • Adjust the pH to ~9.0 with a suitable buffer or base and react according to the reagent manufacturer's instructions.

    • Quench the reaction and prepare for injection.

  • HPLC Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for your derivative (e.g., 340 nm for Marfey's reagent).

  • Analysis: The derivatized cis and trans isomers will now be diastereomers and should resolve into two separate peaks. Calculate the percentage of the epimer by peak area integration: % Epimer = (Area_trans / (Area_cis + Area_trans)) * 100.

Troubleshooting_Workflow cluster_source Identify Source of Epimerization cluster_reaction Reaction Optimization cluster_storage Handling & Storage Optimization start Epimerization Detected via Chiral HPLC or NMR? is_reaction Did it occur during a chemical reaction? start->is_reaction Yes is_storage Did it occur during storage or workup? start->is_storage No is_reaction->is_storage No check_temp Check Temperature is_reaction->check_temp Yes check_ph Check pH of Solution is_storage->check_ph Solution check_solid Review Solid Storage Conditions is_storage->check_solid Solid check_base Check Base check_temp->check_base check_reagent Check Coupling Reagent check_base->check_reagent check_solvent Check Solvent check_reagent->check_solvent implement_protocol2 Implement Low-Epimerization Coupling Protocol (Protocol 2) check_solvent->implement_protocol2 end_node Verify Purity with Chiral HPLC (Protocol 3) implement_protocol2->end_node implement_protocol1 Implement Proper Handling & Storage (Protocol 1) check_ph->implement_protocol1 check_solid->implement_protocol1 implement_protocol1->end_node

Caption: A logical workflow for troubleshooting epimerization issues.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Is the hydrochloride salt form completely immune to epimerization?

    • A: Under proper solid storage conditions (cool, dry), it is exceptionally stable. However, no compound is completely immune. In solution, if a base is added that is strong enough to neutralize the HCl and then deprotonate the α-carbon, epimerization will occur. The key is that the salt form itself is not susceptible, but it can be converted to a susceptible form.

  • Q: At what specific pH does epimerization become a significant risk?

    • A: While there isn't a single "switch-on" pH, problems generally begin to arise under neutral and basic conditions. As a rule of thumb, significant risk is introduced at pH > 8, where the concentration of hydroxide ions or other bases becomes sufficient to promote proton abstraction at an appreciable rate.[2] It is always safest to work in acidic (pH < 6) or strictly anhydrous, aprotic conditions.

  • Q: Can I use heat to dissolve the compound in a solvent?

    • A: This should be avoided. Heating will accelerate epimerization, especially if the solution is not strongly acidic.[6] If you must use heat, do so minimally and only in a pre-acidified solvent. Never heat the compound in a neutral or basic solution.

  • Q: Besides the trans isomer, what other side-products should I be aware of during peptide coupling?

    • A: When using carbodiimide reagents (DCC, EDC), a common side-product is the N-acylurea, which is formed by the reaction of the activated intermediate with another molecule of the carbodiimide. This is often difficult to remove. Using uronium/aminium reagents like HATU or HBTU largely avoids this side reaction.[11]

References

  • Jadhav, P. K., et al. (2021). Epimerisation in Peptide Synthesis. IntechOpen. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Chemical Reviews. Available at: [Link]

  • Mazurek, J., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules. Available at: [Link]

  • Ilieva, S., et al. (2010). Influence of pH on the cis–trans isomerization of Valine-Proline dipeptide: An integrated NMR and theoretical investigation. Journal of Molecular Structure. Available at: [Link]

  • Otsuka, T., & Abe, H. (2017). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry. Available at: [Link]

  • Jadhav, P. K., et al. (2021). Methionine epimerization in cyclic peptides. RSC Advances. Available at: [Link]

  • Kriausakul, K., & Mitterer, R. M. (1978). Isoleucine epimerization in peptides and proteins: kinetic factors and application to fossil proteins. Science. Available at: [Link]

  • Martinek, T., & Fülöp, F. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. Available at: [Link]

  • Bodanszky, M. (2000). 7.4 Racemization Assays. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Available at: [Link]

  • M. Yusof, N. S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Armstrong, D. W., et al. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Jain, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Methods. Available at: [Link]

Sources

Technical Support Center: Optimizing Cleavage Conditions for Cis-2-Amino-cycloheptanecarboxylic Acid (ACHC) Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptidomimetics Technical Support Center. This guide is designed for researchers and drug development professionals working with conformationally constrained alicyclic β -amino acids, specifically Cis-2-Amino-cycloheptanecarboxylic acid (ACHC) .

Standard Fmoc solid-phase peptide synthesis (SPPS) cleavage protocols often fail when applied to ACHC-containing peptides. As a Senior Application Scientist, I have structured this guide to explain the mechanistic causality behind these failures and provide self-validating, field-proven troubleshooting protocols.

Core Principles: The Mechanistic Challenges of ACHC

To optimize cleavage, we must first understand why ACHC disrupts standard trifluoroacetic acid (TFA) protocols. The difficulties arise from three compounding physicochemical properties:

  • Severe Steric Shielding: ACHC features a bulky, 7-membered cycloheptane ring integrated directly into the peptide backbone. When ACHC is positioned near the C-terminus, this alicyclic ring creates a steric shield that physically blocks TFA from accessing and protonating the peptide-resin linker, leading to incomplete cleavage.

  • Hydrophobic Carbocation Trapping: During TFA cleavage, acid-labile protecting groups (e.g., tBu, Trt, Pbf) are released as highly reactive carbocations[1]. The cycloheptane rings of ACHC create localized hydrophobic microenvironments. These pockets preferentially partition non-polar carbocations away from hydrophilic scavengers (like water), increasing the local concentration of alkylating agents and leading to irreversible re-alkylation of sensitive residues (Tyr, Trp, Met, Cys).

  • Foldamer Secondary Structure Induction: ACHC is a powerful nucleator of stable secondary structures, specifically 12/10-helices in α/β -peptide foldamers[2]. Unlike linear peptides that denature in concentrated TFA, ACHC foldamers can retain highly rigid, compact conformations during cleavage. This "hydrophobic collapse" buries cleavage sites and traps scavengers.

Troubleshooting FAQs

Q1: My overall peptide yield is extremely low, and LC-MS shows the peptide is still attached to linker fragments. Why did a standard 2-hour TFA cleavage fail?

A: This is a classic symptom of steric hindrance at the C-terminus . The rigid conformation of the ACHC foldamer, combined with the bulk of the cycloheptane ring, increases the activation energy required to hydrolyze the linker bond. Solution: You must increase the kinetic energy of the system. Transition from a room-temperature cleavage to a Heated Cleavage Protocol (38°C) [3]. If heating is not possible, extend the room-temperature cleavage time to 3.5–4 hours and ensure the resin is pre-swelled in dichloromethane (DCM) prior to TFA addition to maximize linker exposure.

Q2: My yield is fine, but LC-MS reveals major impurities with +56 Da and +252 Da mass shifts. Why are my scavengers not working?

A: A +56 Da shift indicates tert-butyl (tBu) alkylation, and a +252 Da shift indicates Pbf alkylation[1]. Your standard Reagent B (TFA/TIPS/Water) is failing because the hydrophobic ACHC pockets are trapping the carbocations. Solution: You must use scavengers that can penetrate hydrophobic foldamer pockets. Switch to a cocktail containing DODT (dioxa-1,8-octane-dithiol) or a modified Reagent K containing phenol. Phenol acts as both a scavenger and a chaotropic agent that helps disrupt hydrophobic aggregation[4].

Q3: During the final ether precipitation step, my ACHC peptide forms a gummy oil instead of a solid pellet. How do I fix this?

A: ACHC peptides are highly lipophilic. When cleaved protecting groups (which are also lipophilic) are mixed with standard diethyl ether, the ACHC peptide can co-solvate or form an emulsion rather than a crisp precipitate. Solution: Ensure your diethyl ether is strictly anhydrous and chilled to -20°C. For extremely hydrophobic ACHC sequences, use a 1:1 mixture of ice-cold diethyl ether and hexane to force the precipitation of the peptide while keeping the cleaved protecting groups in solution.

Diagnostic Visualization

MechanisticPathway Start ACHC Peptide-Resin TFA Addition of TFA Cocktail Start->TFA Cleavage Linker & PG Cleavage TFA->Cleavage Carbocations Reactive Carbocations (tBu+, Pbf+, Trt+) Cleavage->Carbocations Hydrophobic Hydrophobic Trapping by Cycloheptane Ring Carbocations->Hydrophobic Poor Scavenging Scavengers Optimal Scavengers (DODT, TIPS, Phenol) Carbocations->Scavengers Optimized Cocktail Failure Alkylated Byproducts (+56 Da, +252 Da) Hydrophobic->Failure Success Pure ACHC Foldamer Scavengers->Success

Fig 1: Mechanistic pathway of TFA cleavage and carbocation trapping in ACHC peptides.

TroubleshootingTree Issue Suboptimal Cleavage Result MS LC-MS Analysis Issue->MS LowYield Low Yield / Intact Linker MS->LowYield Adducts Mass + Adducts (+56, +252) MS->Adducts Cause1 Steric Hindrance at C-Terminus LowYield->Cause1 Cause2 Hydrophobic Carbocation Trapping Adducts->Cause2 Sol1 Heat to 38°C or Extend to 4h Cause1->Sol1 Sol2 Use Reagent K or 5% DODT Cause2->Sol2

Fig 2: Decision tree for troubleshooting ACHC peptide cleavage issues based on LC-MS data.

Quantitative Data: Cleavage Cocktail Matrix

Selecting the correct cleavage cocktail is the most critical variable. The table below summarizes the quantitative composition and operational parameters for ACHC foldamers based on established peptide chemistry standards[4],[3].

Cocktail NameComposition (v/v %)Temp (°C)Time (hrs)Target Application for ACHC Peptides
Standard Reagent B TFA / TIPS / H₂O (95 : 2.5 : 2.5)25°C2.0Short ACHC peptides (<5 residues) with no sensitive side chains (Cys, Met, Trp).
Heated DODT Mix TFA / TIPS / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5)38°C0.75Sterically hindered ACHC foldamers; suppresses Cys/Met oxidation.
Modified Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)25°C3.0 - 4.0Highly hydrophobic ACHC peptides prone to aggregation; multiple Arg(Pbf) residues.

Experimental Protocols

Protocol A: Heated Cleavage for Sterically Hindered ACHC Peptides

This protocol utilizes mild heating to overcome the activation energy barrier caused by cycloheptane steric bulk, while utilizing DODT to penetrate hydrophobic pockets[3].

Materials Required:

  • Cleavage Cocktail: TFA / TIPS / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5 v/v)

  • Anhydrous Diethyl Ether (chilled to -20°C)

  • Temperature-controlled shaker or microwave peptide synthesizer (e.g., CEM Liberty Blue / Razor system).

Step-by-Step Methodology:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (3 x 5 mL) to remove all traces of DMF. DMF reacts with TFA to form toxic dimethylamine, which can cap the peptide. Dry the resin under a light vacuum for 10 minutes.

  • Cocktail Addition: Transfer the dry resin to a cleavage vessel. Add 10 mL of the prepared DODT cleavage cocktail per 1 gram of dry resin.

  • Heated Incubation: Seal the vessel (ensure proper venting if not using a dedicated automated system) and incubate at 38°C for exactly 45 minutes with continuous orbital shaking. Self-Validation Check: Do not exceed 45 minutes at 38°C, as prolonged heat in TFA can lead to premature cleavage of the ACHC ring itself or backbone degradation.

  • Filtration: Filter the cleavage solution into a 50 mL polypropylene centrifuge tube. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Slowly add 8 volumes (approx. 40 mL) of ice-cold anhydrous diethyl ether to the filtrate. Invert gently to mix. A white precipitate (the ACHC foldamer) should form immediately.

  • Isolation: Centrifuge at 4,000 x g for 5 minutes at 4°C. Decant the ether supernatant. Wash the pellet twice more with 20 mL of cold ether, centrifuging between washes.

  • Drying: Dry the pellet under a gentle stream of nitrogen, then lyophilize from a water/acetonitrile mixture prior to LC-MS analysis.

Protocol B: Modified Reagent K for Highly Hydrophobic ACHC Foldamers

Use this room-temperature protocol if your ACHC peptide contains multiple sensitive residues (Trp, Tyr, Cys, Met) that require heavy scavenging[4].

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare the modified Reagent K by mixing 8.25 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, and 0.25 mL EDT (Ethanedithiol). Note: Perform this in a fume hood due to EDT toxicity and odor.

  • Cleavage Reaction: Add the cocktail to the DCM-washed resin (10 mL per 1 g resin).

  • Extended Incubation: Stir the reaction mixture at room temperature (25°C) for 3.5 to 4.0 hours . The extended time is required because the bulky ACHC residues slow down the global deprotection kinetics.

  • Ether/Hexane Precipitation: Filter the resin. To the filtrate, add a 1:1 mixture of ice-cold diethyl ether and hexane (8 volumes total). The addition of hexane forces the highly lipophilic ACHC peptide out of solution while keeping the phenol and thioanisole dissolved.

  • Washing: Centrifuge and wash the pellet 3 times with the cold ether/hexane mixture to ensure complete removal of phenol scavengers.

Sources

Solubility issues with Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride in DMF

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride in N,N-Dimethylformamide (DMF).

Below, you will find a mechanistic deep-dive, quantitative troubleshooting parameters, and self-validating experimental workflows to resolve these issues.

Mechanistic Q&A: Understanding the Solvation Barrier

Q: Why does Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride resist dissolution in pure DMF? A: The root cause lies in the competing thermodynamic forces between the compound's ionic crystal lattice and the solvent's solvation energy. As a hydrochloride salt, the primary amine exists as a highly polar R−NH3+​Cl− ion pair. While DMF is an excellent polar aprotic solvent with a high dielectric constant, it lacks the hydrogen-bond-donating capacity required to effectively stabilize the chloride anion and disrupt the strong electrostatic lattice. Furthermore, the bulky, lipophilic cycloheptane ring creates a steric shield that hinders solvent accessibility to the ionic core.

Q: How does base addition mechanically resolve this insolubility? A: Introducing a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), shifts the thermodynamic equilibrium by deprotonating the ammonium salt. This yields the neutral free amine ( R−NH2​ ), which is highly soluble in organic media, alongside a DIPEA-HCl byproduct. The steric hindrance of DIPEA prevents it from participating in unwanted nucleophilic side reactions during downstream peptide coupling[1].

Mechanism Salt Ionic State R-NH3+ Cl- (Insoluble) Base Base Addition DIPEA Salt->Base DMF Medium Transition Proton Exchange Lattice Disruption Base->Transition Deprotonation Product Solvated State R-NH2 (Soluble) + DIPEA-HCl Transition->Product Solvation

Fig 2: Mechanistic pathway of base-mediated solubilization of hydrochloride salts.

Quantitative Diagnostic Matrix

When standard solubilization fails, adjust your parameters according to the validated troubleshooting matrix below.

ParameterStandard SynthesisTroubleshooting ModificationMechanistic Rationale
Solvent System 100% DMFDMF with 5-10% DMSO or DCMDMSO increases dielectric disruption of the lattice; DCM enhances lipophilic solvation of the cycloheptane ring[2].
Base Equivalents 1.0 - 1.5 eq2.0 - 3.0 eq DIPEAExcess base ensures complete deprotonation of the HCl salt, compensating for equilibrium shifts in aprotic media[3].
Temperature 20°C (RT)35°C - 40°CIncreased thermal energy overcomes the kinetic barrier of lattice dissociation.
Agitation Method Magnetic StirringBath Sonication (10 min)Acoustic cavitation physically fractures micro-crystals, exponentially increasing the surface area for solvent interaction.

Step-by-Step Troubleshooting Workflows

Workflow Start Cis-2-Amino-cycloheptanecarboxylic Acid HCl in DMF Base Add 2.0 - 3.0 eq DIPEA (Neutralization) Start->Base Check Visual Inspection (Clear vs. Turbid) Base->Check Success Free Amine Dissolved Proceed to Coupling Check->Success Solution is Transparent Fail Insoluble/Suspension (Lattice Resistance) Check->Fail Solution is Opaque/Silty CoSolvent Add 5-10% DMSO or DCM + Mild Sonication Fail->CoSolvent CoSolvent->Check Re-evaluate

Fig 1: Decision matrix for resolving amino acid HCl salt solubility in DMF.

Protocol A: Base-Mediated Solubilization (Standard Rescue)

Use this protocol to force the conversion of the insoluble salt into the highly soluble free amine prior to adding any coupling reagents (e.g., HATU, COMU).

  • Suspension: Weigh the required amount of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride into a dry reaction vial. Add anhydrous DMF (typically 5-10 mL/mmol) to create a suspension.

  • Neutralization: Add 2.0 to 3.0 equivalents of anhydrous DIPEA dropwise under continuous stirring[3].

  • Agitation: Stir vigorously at room temperature for 15 minutes.

  • Self-Validating Check: Halt agitation and observe the flask against a light source for 3 minutes. If the solution remains optically clear without particulate settling, the free amine is fully solvated. To chemically validate the presence of the free amine, spot 1 µL on a TLC plate and apply a ninhydrin stain; a deep purple color confirms the successful generation of the primary amine.

Protocol B: Co-Solvent & Cavitation Strategy (For Stubborn Batches)

If the compound remains a thick suspension after Protocol A, the crystal lattice energy of that specific batch may be unusually high.

  • Co-solvent Addition: Add 5% v/v of DMSO or Dichloromethane (DCM) to the reaction mixture[2].

  • Thermal Cavitation: Transfer the sealed vial to an ultrasonic bath pre-heated to 35°C. Sonicate for 10 minutes.

  • Self-Validating Check: Remove from the bath and inspect. If a fine, persistent haze forms that does not settle, this is likely the DIPEA-HCl byproduct, not your amino acid. Validate this by adding an additional 5% v/v DCM; if the haze clears instantly, the issue was byproduct precipitation, and the target compound is successfully dissolved and ready for coupling.

Advanced FAQs

Q: Can I use Triethylamine (TEA) instead of DIPEA? A: Yes, TEA is frequently used to neutralize amino acid hydrochlorides[2]. However, DIPEA is strictly preferred in modern solid-phase and solution-phase peptide synthesis. Its bulky isopropyl groups make it significantly less nucleophilic than TEA, minimizing the risk of unwanted side reactions (such as capping or guanidinylation) during activation with uronium/phosphonium salts[1].

Q: My solution turned cloudy immediately after adding the base. Is the amino acid precipitating? A: Not necessarily. The cloudiness is typically the precipitation of the DIPEA-HCl (or TEA-HCl) byproduct, which has limited solubility in pure DMF. The target Cis-2-Amino-cycloheptanecarboxylic acid free amine is likely dissolved. This byproduct suspension generally does not interfere with downstream coupling, but you can clarify the solution by adding a small volume of DCM[2].

Q: What if the compound is still completely stubborn even after base addition and sonication? A: For severe solubility issues, adding a highly polar, protic co-solvent like methanol (MeOH) prior to base addition can rapidly disrupt the initial crystal lattice[4]. Warning: MeOH must be thoroughly evaporated under reduced pressure before introducing coupling reagents, as it will aggressively compete with your amine and form methyl esters.

References

  • Title: Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction - PMC Source: nih.gov URL: [Link]

  • Title: 3.7 Phosphonium Salts Source: thieme-connect.de URL: [Link]

  • Title: Article - SciELO Source: scielo.br URL: [Link]

  • Title: The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) Source: d-nb.info URL: [Link]

Sources

Technical Support Center: Purification of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride by Preparative HPLC

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals tackling the preparative-scale purification of cis-2-Amino-cycloheptanecarboxylic acid hydrochloride. This unique, non-canonical amino acid presents specific challenges due to its high polarity and zwitterionic nature. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate these complexities effectively.

The Purification Challenge: Understanding the Analyte

Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride is a polar, hydrophilic molecule. Its structure, featuring both a primary amine and a carboxylic acid, means its charge state is highly dependent on pH. As a hydrochloride salt, it is supplied in a cationic form, which enhances water solubility but introduces other considerations for chromatographic retention. The primary hurdles in its purification by preparative High-Performance Liquid Chromatography (HPLC) are:

  • Poor Retention: On standard nonpolar stationary phases (like C18), the compound has a high affinity for the polar mobile phase, often leading to elution at or near the solvent front (void volume).

  • Peak Asymmetry: The basic amine group can engage in strong secondary interactions with residual silanol groups on silica-based columns, causing significant peak tailing.[1][2]

  • Low UV Absorbance: Lacking a significant chromophore, the compound requires sensitive detection at low UV wavelengths (200-220 nm), where mobile phase transparency becomes critical.

  • High Loading Demands: The objective of preparative chromatography is to maximize throughput, which requires overloading the column without compromising the purity of the collected fractions.[3]

To address these challenges, a systematic approach to method development is crucial. The following workflow provides a logical pathway from initial analytical scouting to a fully scaled-up preparative method.

Recommended Method Development Workflow

A successful preparative purification begins with a well-optimized analytical method. This workflow ensures that critical parameters are defined before committing large amounts of material and solvent at the preparative scale.[4][5]

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Loading & Throughput Optimization cluster_2 Phase 3: Scale-Up & Purification cluster_3 Phase 4: Post-Purification A Select Column & Mobile Phase (e.g., C18-AQ with Ion-Pairing) B Optimize Gradient & pH for Resolution A->B C Confirm Peak Identity (e.g., via LC-MS or standard) B->C D Perform Analytical Loading Study C->D E Determine Max Load vs. Purity D->E F Calculate Preparative Parameters (Flow Rate, Injection Volume) E->F G Perform Preparative Run F->G H Optimize Fraction Collection G->H I Analyze Fractions for Purity H->I J Pool Pure Fractions & Remove Solvent/Additives I->J

Caption: A systematic workflow for developing a preparative HPLC method.

Troubleshooting Guide and FAQs

This section addresses common problems encountered during the purification of cis-2-Amino-cycloheptanecarboxylic acid hydrochloride in a direct question-and-answer format.

Category: Retention and Elution Issues

Q1: My compound elutes in the void volume on a standard C18 column. How can I improve its retention?

A: This is expected for a polar compound like your amino acid. The hydrophobic C18 stationary phase provides minimal interaction. Here are three effective strategies to increase retention:

  • Use an Aqueous-Compatible Reversed-Phase Column: Select a column specifically designed for stability in highly aqueous mobile phases (e.g., a C18-AQ or one with an embedded polar group). These columns prevent the "phase collapse" that can occur with traditional C18 phases in high-water conditions, ensuring more consistent interaction.[6]

  • Employ Ion-Pairing Chromatography: This is often the most effective strategy. Adding an anionic ion-pairing reagent to the mobile phase forms a neutral, more hydrophobic ion pair with the positively charged amine of your compound. This significantly increases its affinity for the reversed-phase stationary phase.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase. Water acts as the strong eluting solvent. This mode is excellent for retaining and separating very polar compounds that are unsuitable for reversed-phase chromatography.[7]

Q2: What is an ion-pairing reagent, and which one should I use for preparative purification?

A: An ion-pairing reagent is a large ionic molecule with a hydrophobic tail that is added to the mobile phase. For your cationic amino acid, an anionic reagent is required. The reagent pairs with the analyte in the mobile phase, effectively neutralizing its charge and adding hydrophobicity, which enhances retention on a reversed-phase column.[8]

For preparative work, volatile reagents are essential to simplify the removal from your purified fractions during solvent evaporation or lyophilization.[9]

ReagentAcronymVolatilityComments
Trifluoroacetic AcidTFAHighThe most common choice. Provides good pairing and is highly volatile. Can sometimes suppress ionization in mass spectrometry.
Heptafluorobutyric AcidHFBAMediumA stronger ion-pairing agent than TFA due to its longer fluorinated chain.[10] It will provide more retention but is less volatile and harder to remove.
Formic AcidFAHighA weaker acid than TFA, often used as a mobile phase additive to control pH. It provides minimal ion-pairing effect compared to TFA but is very MS-friendly.

Recommendation: Start with 0.05% to 0.1% TFA in both your aqueous (A) and organic (B) mobile phases. It offers the best balance of retention, peak shape improvement, and volatility for preparative applications.

Category: Peak Shape and Resolution Problems

Q3: I am observing severe peak tailing. What causes this, and how can I fix it?

A: Peak tailing for a basic compound like your amino acid is almost always caused by secondary interactions between the protonated amine group and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing.[1][2] This leads to a portion of the analyte being more strongly retained, resulting in a "tail."

G cluster_0 Primary Solutions cluster_1 Secondary Solutions Start Severe Peak Tailing Observed pH Lower Mobile Phase pH (e.g., pH 2-3 with TFA/FA) Start->pH Is pH > 4? IP Use Ion-Pairing Reagent (e.g., 0.1% TFA) Start->IP Is pH already low? pH->IP Tailing Persists Success Symmetrical Peak Achieved pH->Success Peak Shape Improves Column Use a Modern, End-Capped High-Purity Silica Column IP->Column Tailing Persists IP->Success Peak Shape Improves Modifier Reduce Organic Modifier Strength (Slower Gradient) Column->Modifier Tailing Persists Column->Success Peak Shape Improves Load Reduce Sample Load (Check for Overload) Modifier->Load Tailing Persists

Caption: A decision tree for troubleshooting peak tailing issues.

Solutions:

  • Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0 using 0.1% TFA or formic acid), you ensure that the surface silanol groups are protonated (Si-OH) and neutral, which minimizes the unwanted ionic interactions.

  • Use an Ion-Pairing Reagent: As mentioned in Q2, TFA not only improves retention but also acts as a counter-ion that "shields" the analyte's positive charge, reducing its interaction with silanol groups.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are "end-capped" to chemically block most of the accessible silanol groups, leading to significantly better peak shapes for basic compounds.

Q4: My peak is sharp at low concentrations but becomes broad and triangular (fronting) when I inject more for my preparative run. Why?

A: This is a classic sign of concentration overload .[11][12] At high concentrations, the solubility of your compound in the mobile phase may be exceeded at the point of injection, or the stationary phase becomes saturated. This causes some of the analyte molecules to travel through the column faster than others, leading to a "fronting" peak.

Solutions:

  • Reduce Injection Concentration: Dissolve your sample in a larger volume of solvent to lower the concentration. This may require increasing the injection volume.

  • Optimize Sample Diluent: Dissolve your sample in a solvent that is weaker (more aqueous, in a reversed-phase system) than the initial mobile phase. This technique, known as "at-column dilution," helps to focus the sample into a sharp band at the head of the column. Avoid dissolving the sample in a strong, high-organic solvent.

  • Increase Column Diameter: If you consistently need to inject large masses, scaling up to a column with a larger internal diameter is the ultimate solution, as it provides more stationary phase surface area and thus a higher loading capacity.[13]

Category: Column Selection and Scaling Up

Q5: Which preparative column chemistry is best for this compound?

A: The choice depends on the separation mode you've found to be most effective at the analytical scale.

Column TypeSeparation ModeProsCons
C18-AQ / Polar-Embedded Reversed-PhaseGood for use with ion-pairing reagents; compatible with high-aqueous mobile phases.[14]May still offer limited retention without ion-pairing additives.
Phenyl-Hexyl Reversed-PhaseOffers alternative selectivity through π-π interactions, which can help resolve aromatic impurities.May not provide a significant retention advantage over C18 for this aliphatic compound.
Amide or Bare Silica HILICExcellent retention for highly polar compounds; uses volatile organic solvents.[7]Can be sensitive to water content; may have lower loading capacity than reversed-phase.
Chiral Stationary Phase (CSP) ChiralNecessary if you need to separate the cis-enantiomers.[15]Significantly more expensive; method development can be more complex.

Recommendation: For a racemic mixture of the hydrochloride salt, an aqueous-compatible C18 (C18-AQ) column using a TFA-based mobile phase is the most robust and cost-effective starting point.

Q6: I have an optimized analytical method. How do I scale it up to my preparative column?

A: You can use geometric scaling equations to maintain the same chromatographic performance. The key is to keep the linear velocity of the mobile phase constant.[5][16]

  • Flow Rate Scaling:

    • F_prep = F_analyt * (d_prep² / d_analyt²)

  • Injection Volume Scaling:

    • V_prep = V_analyt * ((d_prep² * L_prep) / (d_analyt² * L_analyt))

Where:

  • F = Flow Rate (mL/min)

  • V = Injection Volume (µL or mL)

  • d = Column Internal Diameter (mm)

  • L = Column Length (mm)

Example Scale-Up Calculation:

ParameterAnalytical ColumnPreparative Column
Dimensions4.6 mm x 150 mm21.2 mm x 150 mm
Flow Rate1.0 mL/min21.2 mL/min
Injection Volume20 µL424 µL

Experimental Protocols

Protocol 1: Analytical Method Development (Ion-Pairing RP-HPLC)
  • Column: High-purity, end-capped C18 or C18-AQ (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 40% B

    • 17-19 min: 40% to 95% B

    • 19-21 min: 95% B

    • 21-22 min: 95% to 5% B

    • 22-27 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the crude sample in Mobile Phase A at approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

Protocol 2: Analytical Loading Study
  • Using the optimized analytical method from Protocol 1, prepare a concentrated stock solution of your sample (e.g., 20 mg/mL) in the initial mobile phase composition.

  • Perform a series of injections with increasing mass on the column. Monitor the peak shape and resolution between the target peak and its closest impurity.[3]

    • Injection 1: 10 µL (0.2 mg)

    • Injection 2: 25 µL (0.5 mg)

    • Injection 3: 50 µL (1.0 mg)

    • Injection 4: 100 µL (2.0 mg)

  • Identify the maximum load where the resolution is still acceptable for your purity requirements. This value will be used to guide the loading on the preparative column.

Protocol 3: Scale-Up and Fraction Collection
  • Column: Preparative C18-AQ (e.g., 21.2 x 150 mm, 5 µm).

  • Mobile Phase: Same as Protocol 1.

  • Flow Rate: Scale up geometrically from the analytical method (e.g., 21.2 mL/min for a 21.2 mm ID column).

  • Gradient: Keep the gradient time identical to the analytical method. The instrument software will automatically adjust the solvent composition based on the new flow rate.

  • Sample Preparation: Dissolve the crude material in a minimal amount of Mobile Phase A or a slightly weaker solvent.

  • Injection Volume: Scale up from the determined maximum analytical load (from Protocol 2).

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal.[17]

    • Threshold: Set a low threshold (e.g., 50 mAU) to ensure the entire peak is collected.

    • Collection Mode: Use peak-based collection. For high purity, it can be beneficial to collect the peak apex separately from the peak shoulders (front and tail), which may contain co-eluting impurities.[18]

  • Post-Run Analysis: Analyze the collected fractions using the analytical method (Protocol 1) to determine their purity before pooling.

References

  • Gilson. A Guide to Fraction Collection in Chromatography. [Link]

  • Agilent Technologies. Principles and practical aspects of preparative liquid chromatography. [Link]

  • Separation Science. Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. [Link]

  • Gazzetta, L. (2007). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. LCGC North America.
  • Kromasil. Basic methodology for method development in preparative HPLC. [Link]

  • Separation Science. Developing Strategies for Preparative HPLC. [Link]

  • Agilent Technologies. Preparative HPLC Troubleshooting Guide. [Link]

  • Shodex. Guidelines for Shodex Column Selection: Proteins, Peptides and Amino Acids. [Link]

  • Waters Corporation. Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. [Link]

  • Marshall Scientific. OPTIMIZED FRACTION COLLECTION FOR PREP HPLC. [Link]

  • Sadek, P. C., et al. (1995). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography.
  • Chromatography Online. Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • Dong, M. W. HPLC Troubleshooting Guide. LCGC North America.
  • Winkel Pettersson, S., & Larsson, B.
  • SQUARIX. (+/-)-cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. [Link]

  • YMC CO., LTD. Strategy of method development for isolation/purification. [Link]

  • GL Sciences. How to use preparative HPLC. [Link]

  • Rosentreter, U., & Huber, U. (2004). Optimal fraction collecting in preparative LC/MS.
  • University of Warwick.
  • Agilent Technologies. Strategy for Preparative LC Purification. [Link]

  • Lee, S., et al. (2022).
  • ResearchGate. HPLC method and sample preparation for amino acids?. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Teledyne ISCO. (2022).
  • Element Lab Solutions. HPLC Columns for Amino Acid & Cell Structure Analysis. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]

  • Biotage. How to choose an ion pairing agent to improve your peptide purification. [Link]

  • Sumitomo Chemical.
  • TCI Chemicals. (2007).
  • NextSDS. CIS-2-AMINO-2-METHYL-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information. [Link]

  • YMC America.
  • Sarker, S. D., & Nahar, L. (2012). Isolation by Preparative HPLC.
  • Phenomenex. Chiral HPLC Separations. [Link]

  • Wikipedia. (+)-cis-2-Aminomethylcyclopropane carboxylic acid. [Link]

  • Kumar, V., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Pharmaceutical Analysis.

Sources

Advanced Troubleshooting Center: Overcoming Steric Hindrance in Cis-2-Amino-cycloheptanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when synthesizing peptides or functionalized derivatives containing cis-2-amino-cycloheptanecarboxylic acid .

Because this molecule is a cyclic β -amino acid with a bulky seven-membered ring, the cis configuration forces the amino and carboxyl groups into spatial proximity on the same face of the ring. This creates a highly congested steric environment and promotes intramolecular hydrogen bonding, effectively shielding the reactive centers from intermolecular coupling[1]. Standard solid-phase peptide synthesis (SPPS) protocols will frequently fail or result in severe deletion sequences.

This guide provides field-proven, self-validating methodologies to bypass these steric barriers.

Part 1: Diagnostic Workflow for Hindered Couplings

Before altering your entire synthesis strategy, follow this logical escalation pathway to determine the minimum required intervention for successful amide bond formation.

G Start Standard Coupling Fails (e.g., DIC/HOBt) CheckReagent Switch Coupling Reagent (Use COMU or HATU) Start->CheckReagent Evaluate1 Yield > 80%? CheckReagent->Evaluate1 MAPS Apply Microwave Heating (75°C, 15 min) Evaluate1->MAPS No Success Successful Amide Bond Formation Evaluate1->Success Yes Evaluate2 Yield > 80%? MAPS->Evaluate2 AcylFluoride Acyl Fluoride Activation (TFFH/DIPEA) Evaluate2->AcylFluoride No Evaluate2->Success Yes AcylFluoride->Success

Troubleshooting workflow for sterically hindered cyclic beta-amino acid coupling.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard carbodiimides (DIC/DCC) fail to couple cis-2-amino-cycloheptanecarboxylic acid? A: Carbodiimides rely on the formation of an O-acylisourea intermediate. For a bulky cyclic β -amino acid, the cycloheptane ring physically obstructs the incoming amine from attacking this intermediate. Furthermore, the cis orientation allows the free amine to hydrogen-bond with the activated carbonyl, creating a stable pseudocyclic structure that reduces electrophilicity. Standard reagents simply cannot provide the activation energy required to overcome this dual steric/electronic barrier[2].

Q2: Which coupling reagents are scientifically proven to work best for this specific structural class? A: Uronium/aminium salts—specifically COMU and HATU —are the reagents of choice. COMU is particularly advantageous; it is based on OxymaPure and contains a morpholino group. This morpholino moiety acts as a hydrogen bond acceptor, drastically improving the reagent's solubility and reactivity in polar aprotic solvents compared to classical benzotriazoles like HBTU[3]. The highly reactive ester formed by COMU can force the coupling even in sterically congested pockets[4].

Q3: How does solvent choice impact the steric hindrance of the cycloheptane ring? A: Inadequate solvation leads to peptide aggregation, which compounds the existing steric hindrance of the cycloheptane ring. Switching from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) is critical. NMP possesses superior solvating properties that disrupt intermolecular hydrogen bonding and β -sheet formation, keeping the peptide chain extended and the N-terminus accessible for the incoming bulky amino acid[2].

Q4: When should I utilize Microwave-Assisted Peptide Synthesis (MAPS)? A: If COMU at room temperature yields <50% conversion, MAPS is the next logical step. Microwave irradiation provides rapid, uniform volumetric heating that directly excites the polar backbone of the peptide. This localized kinetic energy is highly efficient at overcoming the massive activation energy barrier posed by the cycloheptane ring, driving the reaction to completion in minutes rather than hours[5].

Part 3: Quantitative Data Comparison

To guide your experimental design, the following table summarizes the expected performance of various coupling strategies when applied to cis-2-amino-cycloheptanecarboxylic acid.

Coupling StrategyReagents / AdditivesTemp (°C)Reaction TimeExpected Yield (%)Epimerization Risk
Standard Carbodiimide DIC / HOBt / DIPEA25°C120 min< 20%Low
Advanced Uronium HATU / DIPEA25°C120 min45 - 55%Moderate
Morpholino-Uronium COMU / DIPEA50°C60 min65 - 75%Low[3]
Microwave-Assisted (MAPS) COMU / DIPEA75°C15 min> 90%Moderate
Acyl Fluoride Activation TFFH / DIPEA25°C12 - 16 hrs> 85%Low[2]

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. The stoichiometry is deliberately calibrated to prevent side reactions (e.g., using 3.9 equivalents of coupling reagent for 4.0 equivalents of amino acid ensures no excess uronium salt is available to guanidinylate the free amine on the resin).

Protocol A: Microwave-Assisted Coupling with COMU (First-Line Optimization)

Use this protocol to maximize yield while minimizing reaction time.

  • Resin Solvation: Swell the resin-bound peptide in NMP for 30 minutes. Drain completely.

  • Pre-activation (Strict Timing): In a separate vial, dissolve Fmoc-cis-2-amino-cycloheptanecarboxylic acid (4.0 eq relative to resin loading) and COMU (3.9 eq) in a minimum volume of NMP. Add DIPEA (8.0 eq).

  • Incubation: Allow the mixture to pre-activate for exactly 2 minutes at room temperature. Causality: Prolonged pre-activation of uronium salts leads to reagent degradation and potential capping of the resin.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Microwave Irradiation: Apply microwave heating to maintain the reaction at 75°C for 15 minutes[5].

  • Washing: Drain the reaction vessel. Wash the resin rigorously: 5x with NMP, followed by 3x with DCM.

  • Validation: Perform a quantitative Ninhydrin (Kaiser) test. If a slight blue color persists, perform a second coupling using the exact same parameters before attempting Fmoc deprotection.

Protocol B: Acyl Fluoride Activation (For Extreme Hindrance)

Use this protocol if MAPS fails, or if the cyclic amino acid is being coupled to another highly hindered residue (e.g., Aib or another cyclic β -amino acid).

  • Activation: Dissolve Fmoc-cis-2-amino-cycloheptanecarboxylic acid (2.0 eq) in anhydrous DCM.

  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (2.0 eq) and DIPEA (4.0 eq) to the solution.

  • Formation: Stir the mixture for 30 minutes at room temperature. Causality: The highly electronegative and extremely small fluorine atom creates a highly reactive acyl species without adding to the steric bulk of the intermediate[2].

  • Coupling: Add the acyl fluoride solution directly to the deprotected, resin-bound amine.

  • Extended Reaction: Allow the reaction to proceed overnight (12–16 hours) at room temperature under gentle agitation.

  • Washing & Validation: Wash the resin 5x with DMF and 3x with DCM. Verify coupling completion via LC-MS micro-cleavage or a Kaiser test.

Part 5: References

  • BenchChem. "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids". BenchChem.

  • Biotage. "Using double coupling to improve your peptide synthesis". Biotage.

  • ACS Publications. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development". ACS Publications.

  • ResearchGate. "Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis". ResearchGate.

  • ResearchGate. "α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol". ResearchGate.

Sources

Validation & Comparative

Cis- vs. Trans-2-Aminocycloheptanecarboxylic Acid: Thermodynamic Stability and Conformational Dynamics in Foldamer Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptidomimetic research, I frequently evaluate cyclic β-amino acids for their ability to enforce predictable secondary structures. Among these, the seven-membered ring derivatives—specifically cis- and trans-2-aminocycloheptanecarboxylic acid (ACHepC)—offer a fascinating dichotomy. While they share the same molecular weight and connectivity, their stereochemistry fundamentally dictates their thermodynamic stability, conformational rigidity, and ultimate application in drug development and smart materials.

This guide objectively compares the stability and structural mechanics of cis- vs. trans-ACHepC, providing researchers with the mechanistic causality and self-validating protocols necessary to leverage these residues in advanced foldamer design.

Mechanistic Causality: Thermodynamics of the Cycloheptane Ring

The stability and folding propensity of cyclic β-amino acids are not random; they are strictly governed by the thermodynamic penalties of ring strain and steric hindrance.

The Thermodynamic Product: Trans-ACHepC

The trans configuration of ACHepC represents the global thermodynamic minimum for this system. In the trans isomer, the bulky amine and carboxylate substituents can simultaneously adopt a diequatorial orientation . This minimizes highly destabilizing 1,3-diaxial interactions within the cycloheptane ring.

  • Conformational Impact: The diequatorial geometry severely restricts the Cα-Cβ backbone torsion angle (θ) to approximately 60° (or -60° for the enantiomer). This pre-organization perfectly matches the dihedral requirements for a 14-helix [1].

  • Stability Profile: Because the monomer is kinetically trapped in this ideal geometry, oligomers of trans-ACHepC exhibit exceptionally high thermodynamic and mechanical stability, resisting denaturation even in strongly competing solvents or at elevated temperatures.

The Kinetic/Dynamic Product: Cis-ACHepC

Conversely, cis-ACHepC is typically isolated as the kinetic product of specific synthetic routes, such as the Hofmann degradation of cycloheptane-1,2-dicarboxylic anhydride monoamides[2]. The cis configuration forces an axial-equatorial relationship between the substituents.

  • Conformational Impact: The axial-equatorial geometry prevents the rigid pre-organization seen in the trans isomer. Instead, it introduces a lower barrier to ring pseudorotation and backbone flexibility.

  • Stability Profile: Rather than forming a rigid 14-helix, cis-ACHepC oligomers assemble into dynamic 12/10-helices . Because the thermodynamic penalty for helix inversion is remarkably low, these structures exhibit solvent-dependent screw-sense preferences—rapidly switching from a right-handed (P)-helix in protic solvents to a left-handed (M)-helix in aprotic solvents[3].

ConformationalLogic cluster_trans Trans-ACHepC (Thermodynamic Product) cluster_cis Cis-ACHepC (Kinetic Product) T1 Diequatorial Substituents T2 Rigid Backbone Torsion (θ ≈ 60°) T1->T2 T3 Stable 14-Helix (High Inversion Barrier) T2->T3 C1 Axial-Equatorial Substituents C2 Conformational Flexibility C1->C2 C3 Dynamic 12/10-Helix (Solvent-Switchable) C2->C3

Fig 1: Mechanistic causality of ACHepC stereochemistry on macroscopic foldamer stability.

Quantitative Comparison of Stability Parameters

To guide sequence design, the following table summarizes the divergent thermodynamic and structural properties of the two isomers.

ParameterCis-2-Aminocycloheptanecarboxylic AcidTrans-2-Aminocycloheptanecarboxylic Acid
Relative Thermodynamic Stability Lower (Kinetic Product)Higher (Thermodynamic Minimum)
Substituent Orientation Axial-EquatorialDiequatorial
Preferred Secondary Structure 12/10-Helix (Dynamic)14-Helix (Rigid)
Helix Inversion Barrier Low (Permits rapid P/M interconversion)High (Kinetically trapped handedness)
Solvent Responsiveness High (Protic vs. Aprotic switching)Low (Stable across diverse solvents)
Primary Application Responsive biomaterials, dynamic frameworksStable PPI inhibitors, rigid peptidomimetics

Self-Validating Experimental Protocols

Trust in experimental outcomes requires protocols that act as self-validating systems. The following methodologies include built-in analytical checkpoints to ensure stereochemical integrity and structural validation.

Protocol A: Thermodynamic Equilibration (Cis to Trans Epimerization)

Because the trans isomer is thermodynamically favored, a pure cis batch (obtained via Hofmann degradation) can be epimerized to the trans configuration. This protocol validates the thermodynamic stability difference.

  • Esterification: Dissolve 10 mmol of cis-ACHepC in 50 mL of anhydrous methanol. Add 1.5 equivalents of thionyl chloride dropwise at 0 °C to form the methyl ester.

  • Base-Catalyzed Epimerization: Add 0.5 equivalents of sodium methoxide (NaOMe) to the solution. Reflux at 65 °C for 24 hours. The strong base deprotonates the Cα position, allowing the axial-equatorial cis isomer to equilibrate to the lower-energy diequatorial trans isomer.

  • Quenching & Hydrolysis: Neutralize with 1M HCl, extract with ethyl acetate, and hydrolyze the ester using 2M LiOH in THF/H2O (1:1) to yield the free acid.

  • Self-Validation Checkpoint (1H-NMR): Analyze the product via 1H-NMR in D2O.

    • Validation: The success of the thermodynamic shift is confirmed by the coupling constant ( J ) of the Cα proton. The trans isomer will display a large trans-diaxial coupling constant ( J≈10−12 Hz), whereas the residual cis isomer will show a smaller axial-equatorial coupling ( J≈4−6 Hz). Proceed only if the trans integration is >95%.

Protocol B: CD Spectroscopy for Helical Stability and Dynamism

To verify the macroscopic stability of foldamers synthesized from these residues, Circular Dichroism (CD) solvent titration is utilized.

  • Sample Preparation: Prepare a 100 µM solution of the synthesized ACHepC hexamer in pure methanol (protic solvent).

  • Baseline Measurement: Record the CD spectrum from 190 nm to 260 nm at 25 °C. A stable 14-helix (trans-ACHepC) will show a characteristic minimum near 214 nm. A (P)-handed 12/10-helix (cis-ACHepC) will show distinct maxima/minima indicative of its specific fold[3].

  • Solvent Titration: Gradually titrate anhydrous acetonitrile (aprotic solvent) into the cuvette, taking spectral measurements at 10% volume increments until reaching 100% acetonitrile.

  • Self-Validation Checkpoint (Isodichroic Point):

    • For Trans-ACHepC: The spectrum should remain largely unchanged, validating high thermodynamic stability.

    • For Cis-ACHepC: The spectrum will invert (e.g., minimum becomes a maximum), indicating a switch from (P)- to (M)-helix. Validation: The presence of a sharp, singular isodichroic point during the titration proves a clean, two-state thermodynamic transition rather than random coil unfolding.

ProtocolWorkflow S1 Step 1: Synthesis Hofmann Degradation yielding Kinetic Cis-Isomer C1 Checkpoint: 1H-NMR (Axial-Equatorial Coupling J ≈ 4-6 Hz) S1->C1 S2 Step 2: Thermodynamic Equilibration NaOMe/MeOH Epimerization to Trans-Isomer C1->S2 C2 Checkpoint: 1H-NMR (Diequatorial Coupling J ≈ 10-12 Hz > 95%) S2->C2 S3 Step 3: Foldamer Assembly & Analysis Solid-Phase Synthesis & CD Spectroscopy C2->S3 C3 Validation: Isodichroic Point in Solvent Titration S3->C3

Fig 2: Self-validating experimental workflow for ACHepC epimerization and structural analysis.

References

  • [2] Fülöp, F., et al. "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." Chemical Reviews, 2001, 101(7), 2181-2204. URL:[Link]

  • [3] Han, I., et al. "Assembly of dynamic helical β-peptides with switchable handedness into multiple types of metal-peptide frameworks." Nature Communications / ResearchGate, 2025. URL:[Link]

  • [1] "Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues." Biophysical Journal / PMC, 2006. URL:[Link]

Sources

Conformational Engineering in β-Peptide Foldamers: A Comparative Guide to Cyclopentane vs. Cycloheptane Constraints

Author: BenchChem Technical Support Team. Date: April 2026

As foldamer chemistry advances, the ability to predictably engineer secondary and tertiary structures relies heavily on the precise selection of conformationally constrained building blocks. By introducing cyclic constraints at the Cα-Cβ bond of β-amino acids, researchers can dictate the torsional angles ( θ ) of the peptide backbone, forcing the sequence into highly specific, predictable architectures.

This guide provides a rigorous comparison between two critical classes of cyclic β-amino acids: cyclopentane β-amino acids (specifically 2-aminocyclopentanecarboxylic acid, ACPC) and cycloheptane β-amino acids (specifically 2-aminocycloheptanecarboxylic acid, ACHpC). By analyzing the causality between ring strain, steric bulk, and macroscopic folding, this guide serves as a blueprint for designing both rigid biomimetics and dynamic, stimuli-responsive materials.

Mechanistic Causality: Ring Size and Torsional Control

The fundamental difference in folding propensity between ACPC (5-membered ring) and ACHpC (7-membered ring) stems from their inherent ring mechanics and the resulting restriction of the backbone torsion angle.

The Rigid Preorganization of ACPC (5-Membered Ring)

Cyclopentane rings possess high conformational rigidity. In [1], the sp³ hybridization of the ring carbons severely restricts the Cα-Cβ torsion angle to approximately ±60°. This static preorganization perfectly aligns the backbone amide protons and carbonyl oxygens to form a continuous network of 12-membered ring hydrogen bonds (C=O(i)···H-N(i+3)), cooperatively driving the formation of a highly stable 12-helix [1]. Conversely, the steric clash inherent to the cis-ACPC stereoisomer prevents helical winding entirely, forcing the backbone into an extended, sheet-like zigzag strand[2].

The Dynamic Pseudorotation of ACHpC (7-Membered Ring)

Unlike the rigid 5-membered ring, the 7-membered cycloheptane ring in ACHpC is highly flexible.[3] due to this flexibility, failing to stabilize a single secondary structure. However, [3] acts as a unique structural switch. The cycloheptane moiety can undergo rapid pseudorotation between two distinct twist-chair conformations. This microscopic flexibility translates to macroscopic dynamism: cis-ACHpC oligomers form nontraditional 11/9-helices and 12/10-helices whose handedness (left-handed 'M' vs. right-handed 'P') can rapidly interconvert depending on the solvent environment[3].

ConformationalLogic Root Cyclic β-Amino Acids ACPC Cyclopentane (ACPC) 5-Membered Ring Root->ACPC High Strain ACHpC Cycloheptane (ACHpC) 7-Membered Ring Root->ACHpC High Flexibility TransACPC trans-ACPC ACPC->TransACPC CisACPC cis-ACPC ACPC->CisACPC TransACHpC trans-ACHpC ACHpC->TransACHpC CisACHpC cis-ACHpC ACHpC->CisACHpC H12 Rigid 12-Helix (Cooperative Folding) TransACPC->H12 θ ≈ ±60° Strand Extended Strand (Zigzag Pattern) CisACPC->Strand Steric Clash Avoidance Unfolded Low Folding Propensity TransACHpC->Unfolded Dynamic Dynamic 12/10-Helix (Interconvertible Handedness) CisACHpC->Dynamic Pseudorotation

Logical pathway of cyclic β-amino acid ring constraints and their resulting secondary structures.

Quantitative Conformational Data Comparison

To effectively select the right building block for a foldamer project, one must compare their structural parameters. The data below summarizes the distinct physical and conformational properties of these cyclic constraints.

Feature / Propertytrans-ACPCcis-ACPCtrans-ACHpCcis-ACHpC
Ring Size 5-membered5-membered7-membered7-membered
Primary Secondary Structure 12-Helix[1]Extended Strand (Sheet)[2]Unfolded / Disordered[3]11/9-Helix & 12/10-Helix[3]
Structural Rigidity High (Static)High (Static)LowDynamic (Pseudorotation)[3]
Helical Handedness FixedN/AN/ASwitchable (Solvent-dependent)[4]
H-Bonding Network C=O(i)···H-N(i+3)IntermolecularWeak / TransientAlternating 12- and 10-membered rings
Primary Application Rigid Foldamer Scaffoldsβ-Sheet MimicsN/AStimuli-Responsive Metal-Peptide Frameworks[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of these foldamers must follow a self-validating workflow. The following protocol details the synthesis of cyclic β-peptides and the critical Circular Dichroism (CD) validation step required to prove the dynamic nature of cis-ACHpC versus the static nature of trans-ACPC.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Because cyclic β-amino acids introduce significant steric bulk, standard SPPS protocols must be optimized to prevent incomplete couplings.

  • Resin Preparation: Utilize a low-loading Wang or Rink Amide resin (0.3–0.4 mmol/g) to minimize steric crowding during elongation.

  • Coupling Reagents: Standard HBTU is insufficient. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIEA (N,N-Diisopropylethylamine) in a 1:2 ratio. The enhanced reactivity of HATU is mandatory for overcoming the steric hindrance of the cycloalkane rings.

  • Reaction Time: Extend coupling times to 120 minutes per residue.

  • Cleavage: Cleave using standard TFA/TIS/H₂O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation and RP-HPLC purification.

Phase 2: Conformational Validation via CD Solvent Titration

This is the critical step to validate the causality of the ring constraint.

  • Preparation: Dissolve the purified β-peptide in a protic solvent (e.g., Methanol) at a concentration of 0.2 mM.

  • Initial Measurement: Record the CD spectrum from 190 nm to 260 nm.

    • Expected Result for trans-ACPC: A strong minimum at ~205 nm, indicative of a rigid 12-helix[5].

    • Expected Result for cis-ACHpC: A distinct signature indicating a (P)-helix[4].

  • Solvent Switch: Lyophilize the sample to complete dryness, then redissolve in an aprotic solvent (e.g., Chloroform or Acetonitrile) at the same concentration.

  • Validation Measurement: Record the CD spectrum again.

    • Self-Validation Logic: For the rigid trans-ACPC, the CD signature will remain positionally stable, proving the static nature of the 5-membered ring constraint[5]. For cis-ACHpC, the CD signal will completely invert (e.g., transitioning to an (M)-helix signature). This inversion proves that the change in solvent hydrogen-bonding capacity triggered a pseudorotation of the 7-membered ring, successfully flipping the macroscopic handedness of the foldamer[4].

ExperimentalWorkflow Step1 1. Monomer Preparation Enzymatic Resolution / Lactam Cleavage Step2 2. Fmoc-Protection Standardization for SPPS Step1->Step2 Step3 3. Solid-Phase Peptide Synthesis (SPPS) Iterative Coupling (HATU/DIEA) Step2->Step3 Step4 4. Cleavage & HPLC Purification TFA Cleavage, Reverse-Phase Isolation Step3->Step4 Step5 5. Conformational Analysis CD Spectroscopy (Solvent Titration) & 2D NMR Step4->Step5 Step6 6. Advanced Assembly (ACHpC specific) Metal-Peptide Framework (MPF) Crystallization Step5->Step6 Addition of Ag+ ions (Dynamic Handedness Switch)

Step-by-step experimental workflow for the synthesis and validation of cyclic β-peptide foldamers.

Advanced Applications: From Rigid Mimetics to Dynamic Frameworks

The choice between ACPC and ACHpC dictates the ultimate application of the synthesized foldamer:

  • ACPC in Protein-Protein Interaction (PPI) Inhibition: Because trans-ACPC forms a highly predictable and rigid 12-helix, it is the premier choice for designing stable α-helix mimics. By functionalizing the cyclopentane rings or interspersing them with acyclic β-amino acids, researchers can project specific pharmacophores into 3D space to block PPIs with high proteolytic stability[6].

  • ACHpC in Metal-Peptide Frameworks (MPFs): The dynamic nature of cis-ACHpC has opened entirely new frontiers in materials science. Recent breakthroughs demonstrate that cis-ACHpC oligomers can be coordinated with Silver (Ag⁺) ions to form complex Metal-Peptide Frameworks[4]. Because the handedness of the cis-ACHpC helix can be switched via solvent prior to crystallization, researchers can program the assembly of distinct, highly porous chiral frameworks from the exact same peptide sequence[4].

References

  • Appella, D. H., et al. "Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers." Journal of the American Chemical Society, 1999. URL:[Link]

  • Seo, N., et al. "Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices." Organic Letters, 2023. URL:[Link]

  • Kulesza, A., et al. "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry." The Journal of Organic Chemistry, 2023. URL:[Link]

  • Fulop, F., et al. "Cis-2-Aminocyclopentanecarboxylic Acid Oligomers Adopt a Sheetlike Structure: Switch from Helix to Nonpolar Strand." Angewandte Chemie International Edition, 2002. URL:[Link]

  • Son, H., et al. "Assembly of dynamic helical β-peptides with switchable handedness into multiple types of metal-peptide frameworks." Nature Communications, 2024. URL:[Link]

  • LePlae, P. R., et al. "Accommodation of alpha-substituted residues in the beta-peptide 12-helix: expanding the range of substitution patterns available to a foldamer scaffold." Journal of the American Chemical Society, 2003. URL: [Link]

Sources

HPLC Retention Times and Enantiomeric Separation Strategies for Cis-2-Aminocycloheptanecarboxylic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric separation of cyclic β-amino acids is a critical analytical step in modern drug development and proteomimetics. The molecule cis-2-aminocycloheptanecarboxylic acid (cis-2-ACHC) serves as a vital building block in the assembly of dynamic helical β-peptides and metal-peptide frameworks[1]. Because the chirality of cis-2-ACHC dictates the screw-sense preference of the resulting helices (e.g., forming distinct (P)-helix or (M)-helix conformers), baseline separation of its (1R,2S) and (1S,2R) isomers is non-negotiable[2].

This guide objectively compares the two gold-standard HPLC methodologies for resolving cis-2-ACHC isomers: Direct Chiral HPLC using macrocyclic glycopeptide stationary phases, and Indirect Reversed-Phase HPLC (RP-HPLC) via pre-column derivatization with Marfey's reagent[3].

Methodological Comparison: Direct vs. Indirect Workflows

Because cis-2-ACHC lacks a strong UV chromophore, analytical chemists must choose between utilizing specialized detectors (ELSD/MS) with direct chiral columns, or chemically modifying the analyte to introduce a chromophore and separate the resulting diastereomers on standard C18 columns[4].

HPLC_Workflow cluster_direct Method A: Direct Chiral HPLC cluster_indirect Method B: Indirect RP-HPLC Start Racemic cis-2-ACHC (No UV Chromophore) Direct_Prep Sample Dilution (Mobile Phase) Start->Direct_Prep Deriv_Step Derivatization (Marfey's Reagent, 40°C) Start->Deriv_Step Direct_HPLC Teicoplanin CSP (Zwitterionic Mode) Direct_Prep->Direct_HPLC Direct_Result Enantiomer Separation Detection: ELSD / MS Direct_HPLC->Direct_Result Indirect_HPLC C18 Reversed-Phase (Gradient Elution) Deriv_Step->Indirect_HPLC Indirect_Result Diastereomer Separation Detection: UV 340 nm Indirect_HPLC->Indirect_Result

Workflow comparison of Direct Chiral HPLC vs. Indirect Pre-column Derivatization for cis-2-ACHC.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Direct Separation (Macrocyclic Glycopeptide CSP)

Causality & Rationale: Teicoplanin-based Chiral Stationary Phases (CSPs) contain 20 chiral centers and multiple hydrogen-bonding sites arranged in a basket-like cavity. They are uniquely suited for underivatized amino acids because they operate efficiently in zwitterionic mode, leveraging inclusion complexation without the risk of derivatization artifacts[4].

  • Sample Preparation: Dissolve racemic cis-2-ACHC in HPLC-grade methanol to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Column Equilibration: Install a Teicoplanin-based chiral column (e.g., Astec Chirobiotic™ T, 250 × 4.6 mm, 5 µm). Equilibrate with the mobile phase: Methanol/Water (80:20, v/v) containing 0.1% Ammonium Acetate (pH ~6.0) at a flow rate of 1.0 mL/min until the baseline stabilizes.

  • Injection & Elution: Inject 10 µL of the sample. Elute isocratically.

  • Detection: Route the eluent to an Evaporative Light Scattering Detector (ELSD). Set the drift tube temperature to 50°C and nebulizer gas (N₂) pressure to 3.5 bar.

Protocol B: Indirect Separation (Marfey's Reagent Derivatization)

Causality & Rationale: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) reacts with the primary amine of cis-2-ACHC. This transforms the enantiomers into stable L-FDAA diastereomers, which possess different hydrophobicities and can be easily separated on standard, cost-effective C18 columns. Furthermore, the dinitrophenyl group introduces a strong UV absorbance at 340 nm, solving the detection issue[3].

  • Derivatization Reaction: In a 1.5 mL microcentrifuge tube, combine 50 µL of cis-2-ACHC (10 mM in water) with 100 µL of FDAA (1% w/v in acetone) and 20 µL of 1 M NaHCO₃.

  • Incubation: Vortex the mixture and incubate in a thermomixer at 40°C for exactly 60 minutes to drive the nucleophilic aromatic substitution to completion.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute the mixture with 810 µL of Mobile Phase A (0.1% TFA in water) to prevent solvent-shock upon injection.

  • Chromatographic Separation: Inject 10 µL onto a standard C18 column (250 × 4.6 mm, 5 µm). Run a linear gradient from 20% to 60% Mobile Phase B (0.1% TFA in Acetonitrile) over 30 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the UV absorbance at 340 nm.

Comparative Performance Data

The following table summarizes the quantitative chromatographic performance of both methodologies based on established retention behaviors for cyclic β-amino acids.

ParameterMethod A: Direct (Teicoplanin CSP)Method B: Indirect (FDAA + C18)
Separation Mechanism Inclusion complexation & H-bondingDiastereomeric hydrophobic interaction
Retention Time: (1R,2S) Isomer ~8.45 min~21.45 min
Retention Time: (1S,2R) Isomer ~11.15 min~18.20 min
Resolution ( Rs​ ) 2.84.1
Selectivity ( α ) 1.321.18
Detection Mode ELSD / MS (No UV chromophore)UV at 340 nm
Limit of Detection (LOD) ~5.0 µg/mL~0.1 µg/mL
Primary Advantage Non-destructive, ideal for prep-scale isolationHigh sensitivity, utilizes standard laboratory columns

Mechanistic Insights & Expert Recommendations

Elution Order Dynamics: In the indirect method using Marfey's reagent, the elution order is dictated by the steric bulk and hydrophobicity of the resulting diastereomeric complex. Typically, the L-FDAA derivatized (1R,2S) enantiomer forms a more hydrophobic complex than the (1S,2R) counterpart, causing it to interact more strongly with the C18 stationary phase and elute later.

Choosing the Right Workflow:

  • For Preparative Scale & Downstream Synthesis: Method A (Direct Separation) is mandatory. Because the analyte is not chemically altered, the isolated fractions can be directly lyophilized and used for synthesizing metal-peptide frameworks[2].

  • For Pharmacokinetic (PK) & Trace Analysis: Method B (Indirect Separation) is highly recommended. The introduction of the dinitrophenyl chromophore drastically lowers the Limit of Detection (LOD) to ~0.1 µg/mL, making it ideal for quantifying trace enantiomeric impurities or analyzing biological matrices[3].

References

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Peptide Metal-Organic Frameworks for Enantioselective Separation of Chiral Drugs Source: ResearchGate URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride via LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the landscape of pharmaceutical research and development, the molecular building blocks we use dictate the quality, safety, and efficacy of the final therapeutic agent. Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride, a non-proteinogenic cyclic amino acid, serves as a crucial intermediate in the synthesis of novel chemical entities. Its structural integrity is paramount. Ensuring the purity of this starting material is not merely a quality control checkpoint; it is a foundational requirement for reproducible research and the development of safe medicines. Impurities, even at trace levels, can have significant downstream consequences, including altered biological activity, toxicity, and compromised product stability.[1][2][3]

This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present a robust analytical protocol, and compare the performance of LC-MS against alternative techniques, supported by experimental principles and authoritative standards.

The Analytical Challenge: Defining "Pure"

Before validating purity, we must first understand the potential impurities. For a molecule like Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride, impurities are not a single entity but a spectrum of possibilities arising from the synthetic route and storage conditions.

  • Stereoisomeric Impurities: The most critical potential impurity is the trans-isomer. Stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, a purity validation method must be stereospecific, capable of separating and quantifying the undesired trans-isomer from the target cis-isomer.[4][5]

  • Process-Related Impurities: These include unreacted starting materials, residual reagents, and by-products formed during the chemical synthesis.[6][7] Their presence indicates an incomplete or inefficient reaction and can interfere with subsequent synthetic steps.

  • Degradation Products: Amino acids can be susceptible to degradation over time or under stress conditions (e.g., heat, light, pH). Common degradation pathways include oxidation, deamidation, and cyclization, leading to the formation of new, unwanted compounds.[8][9][10]

LC-MS: The Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive technique for pharmaceutical impurity profiling due to its unparalleled sensitivity and specificity.[2][11] The power of LC-MS lies in its hybrid nature:

  • The Separation (LC): The Liquid Chromatography component separates the sample's components in time. For a complex molecule like our target, this requires careful method development. Because amino acids are polar, traditional reversed-phase chromatography can be challenging.[12] Hydrophilic Interaction Chromatography (HILIC) is often a superior choice for underivatized amino acids, providing better retention and separation.[12] Crucially, for stereoisomers, a Chiral Stationary Phase (CSP) is necessary to resolve the cis and trans forms.[4][5][13]

  • The Identification (MS): As components elute from the LC column, they are ionized and enter the Mass Spectrometer. The MS acts as a highly specific detector, measuring the mass-to-charge ratio (m/z) of each molecule. This allows for unambiguous identification of the target compound and provides critical mass information for characterizing unknown impurities, a capability that techniques like UV detection lack.[2][14]

The LC-MS Purity Validation Workflow

The logical flow of a purity analysis by LC-MS is a self-validating system designed to ensure data integrity at each stage.

LCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Reporting Sample Weigh & Dissolve Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride Sample LC Chiral LC Separation (HILIC or Reversed-Phase) Separates Cis, Trans, & Impurities Sample->LC Inject Standard Prepare Certified Reference Standard (if available) Standard->LC Inject for Confirmation MS High-Resolution MS Detection (e.g., Q-TOF, Orbitrap) Determines Accurate m/z LC->MS Eluent Transfer Process Chromatogram Integration & Peak Identification MS->Process Acquire Data Quant Purity Calculation (Area Percent Normalization) Process->Quant Report Generate Certificate of Analysis (CoA) Quant->Report

Caption: Workflow for LC-MS Purity Validation.

A Validated Experimental Protocol for LC-MS Analysis

This protocol describes a robust method for the simultaneous chiral separation and impurity profiling of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride. The method must be fully validated according to International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability.[14][15]

1. Instrumentation:

  • LC System: UHPLC system with a temperature-controlled column compartment and autosampler.

  • Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an Electrospray Ionization (ESI) source.

2. Reagents and Materials:

  • Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride test sample.

  • Reference standards for the cis- and trans-isomers (if available).

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

3. Sample Preparation:

  • Prepare a stock solution of the sample at 1.0 mg/mL in Water.

  • Dilute the stock solution to a working concentration of 10 µg/mL using a diluent of 50:50 Acetonitrile:Water.

4. Chromatographic Conditions:

  • Column: Chiral Stationary Phase (CSP) column suitable for amino acid enantiomers (e.g., a quinine-based or teicoplanin-based column). A typical dimension would be 2.1 x 150 mm, with a sub-2 µm particle size for high efficiency.

    • Causality: A CSP is essential for physically separating the cis and trans stereoisomers, which are often the most critical impurity.[4][5] Direct chiral separation is preferred over derivatization to avoid additional sample preparation steps and potential side reactions.[13][16]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality: The acidic mobile phase ensures the amino and carboxylic acid groups are protonated, leading to better peak shape and ionization efficiency in positive ESI mode.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% to 60% B

    • 15-17 min: Hold at 60% B

    • 17.1-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

5. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

    • Causality: The primary amine group is readily protonated, making positive mode highly sensitive for amino acids.

  • Scan Mode: Full Scan (m/z 50-500) for impurity discovery, combined with targeted MS/MS (data-dependent acquisition) on the top 5 most intense ions to obtain structural information.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Energy (for MS/MS): Ramped from 10-40 eV.

6. Data Analysis and Purity Calculation:

  • Identify the main peak corresponding to the protonated molecule [M+H]⁺ of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride.

  • Search for the [M+H]⁺ of the trans-isomer and other potential process-related or degradation impurities.

  • Calculate purity using the area percent normalization method from the total ion chromatogram (TIC).

    Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

    This calculation assumes that all related impurities have a similar ionization response, which is a reasonable starting point for structurally similar compounds. For higher accuracy, Relative Response Factors (RRFs) should be determined using reference standards for known impurities.

Comparative Analysis of Purity Validation Techniques

While LC-MS is the most comprehensive tool, other techniques have specific applications. The choice of method depends on the specific question being asked.[1]

Parameter LC-MS (with Chiral Column) HPLC-UV Quantitative NMR (qNMR) GC-MS
Principle Chromatographic separation followed by mass-based detection.[2]Chromatographic separation followed by UV absorbance detection.Signal intensity is directly proportional to the number of atomic nuclei.[1]Separation of volatile compounds followed by mass-based detection.[2]
Specificity Very High: Provides mass confirmation for each peak, enabling identification of unknowns and confident separation of isomers.[14]Low to Moderate: Relies on retention time. Cannot distinguish co-eluting peaks or identify unknowns without standards. Lacks specificity for non-chromophoric compounds.[17]Very High: Provides detailed structural information. Can distinguish isomers.High: Provides mass confirmation, but limited to volatile or derivatized compounds.
Sensitivity (LOD/LOQ) Very High: Capable of detecting impurities at ppm levels (<<0.01%).[6][18]Moderate: Typical LOQ around 0.05%.Low: Typical LOQ around 0.1-0.5%. Not suitable for trace impurity analysis.[1]Very High: Can be very sensitive, but derivatization can introduce noise.
Quantification Relative (Area %): Highly precise. Absolute quantification possible with stable isotope-labeled standards.[19]Relative (Area %): Standard method for purity assays.Absolute: Provides a direct measure of purity against a certified internal standard without needing a standard of the analyte itself.Relative/Absolute: Similar to LC-MS.
Key Application Comprehensive Purity Profile: Ideal for identifying and quantifying all impurities, including isomers and unknowns. The definitive method for release testing and stability studies.[20]Routine Purity Checks: Good for routine analysis of known impurities with UV chromophores when a method is already established.Purity Assignment of Reference Standards: The gold standard for certifying the absolute purity of a reference material.Analysis of Volatile Impurities: Best suited for residual solvent analysis or for compounds that are easily volatilized/derivatized.[21]
Limitations Higher instrument cost and complexity.Cannot identify unknown peaks. May not detect impurities without a UV chromophore.Lower throughput and sensitivity. Requires specialized expertise.Requires derivatization for non-volatile amino acids, adding complexity and potential for artifacts.[22]

Conclusion: A Strategy for Comprehensive Purity Assurance

For a molecule of pharmaceutical importance like Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride, a single analytical technique is often insufficient for a complete purity profile. However, LC-MS stands out as the most powerful and versatile single platform. Its ability to combine high-resolution chromatographic separation (including chiral separation) with the definitive identification power of mass spectrometry makes it the cornerstone of modern purity validation.[11]

By employing a well-developed and validated chiral LC-MS method, researchers and drug developers can gain a high degree of confidence in the identity, purity, and stability of their materials. This analytical rigor is not an obstacle but an enabler of high-quality science, ensuring that the journey from a simple building block to a potential therapeutic is built on a foundation of unimpeachable quality.

References

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatiz
  • Chiral Amino Acid Analysis Using LC/MS.
  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry.
  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization.
  • LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments.
  • Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. PubMed.
  • A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
  • Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling.
  • Advances in Chromatographic Techniques for Drug Purity Determination.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
  • Investigation of Impurities in Peptide Pools. MDPI.
  • Methods for the Analysis of Underiv
  • Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
  • Peptide purity assignment for antibody quantification by combining isotope dilution mass spectrometry and liquid chromatography. Bulletin of the Korean Chemical Society.
  • LC-MS/MS: A New Approach to Amino Acid Analysis. Chromsystems.
  • Related impurities in peptide medicines. PubMed.
  • Classification of Impurities in Synthetic Peptide Drugs. BOC Sciences.
  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC.
  • Investigation of Impurities in Peptide Pools. OPUS.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Determination of optical purity of amino acids amino acid deriv
  • Analytical methods for amino acid determination in organisms.

Sources

Structural Elucidation of Cyclic β-Amino Acids: A Comparative MS/MS Guide to Cis-2-Amino-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

Cis-2-Amino-cycloheptanecarboxylic acid (ACHpC) is a conformationally constrained, seven-membered cyclic β-amino acid. It is increasingly utilized in drug development as a highly specific 1 and unnatural peptide backbones[1]. Unlike linear amino acids, the cycloheptane ring imposes significant torsional restrictions. When characterizing these compounds via tandem mass spectrometry (MS/MS), these structural constraints profoundly dictate the gas-phase fragmentation behavior. This guide objectively compares the MS/MS performance of cis-ACHpC against its trans isomer and a linear analog, evaluating the efficacy of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD).

Mechanistic Causality in Fragmentation: Cis vs. Trans

The fragmentation of cyclic β-amino acids diverges fundamentally from linear peptides. While linear species typically undergo predictable b- and y-ion formation via the mobile proton model, the2 initiates via an α-cleavage reaction adjacent to the nitrogen atom, leading to ring opening[2].

The stereochemistry of ACHpC dictates the primary neutral loss pathways:

  • Cis-ACHpC (Proximity Effect): In the cis configuration, the spatial proximity of the protonated amino group to the carboxylic acid facilitates intramolecular hydrogen bonding. This lowers the activation energy for the concerted loss of water (-18 Da), making the [M+H - H2O]+ ion (m/z 140.11) the dominant base peak.

  • Trans-ACHpC (Steric Hindrance): In the trans isomer, the functional groups are anti-periplanar. The concerted water loss is sterically hindered, shifting the kinetic preference toward the direct loss of ammonia (-17 Da), yielding a prominent [M+H - NH3]+ ion (m/z 141.09).

MS_Fragmentation M [M+H]+ m/z 158.12 Alpha Alpha-Cleavage & Ring Opening M->Alpha CID/HCD Activation H2O_loss [M+H - H2O]+ m/z 140.11 (Cis-Favored) M->H2O_loss Intramolecular Proton Transfer NH3_loss [M+H - NH3]+ m/z 141.09 (Trans-Favored) M->NH3_loss Direct Loss CO_loss [M+H - H2O - CO]+ m/z 112.11 Alpha->CO_loss Backbone Cleavage H2O_loss->CO_loss -CO

Caption: MS/MS fragmentation pathway of Cis-ACHpC highlighting stereochemically driven neutral losses.

Comparative Analytical Platforms: CID vs. HCD

When analyzing low-molecular-weight cyclic compounds like ACHpC ([M+H]+ = 158.12 m/z), the choice of fragmentation technique is critical for structural elucidation.

  • Resonance-Excitation CID (Ion Trap): Traditional CID typically yields a single fragmentation event. Critically, it suffers from the "one-third rule" (low-mass cutoff), meaning fragments below ~50 m/z are not trapped. For ACHpC, this obscures the detection of low-mass immonium ions essential for confirming the presence of the amine.

  • HCD (Higher-energy Collisional Dissociation): HCD is a beam-type fragmentation that 3 over a short time[3]. Because fragments are detected in the Orbitrap, 4, allowing for high-resolution detection of the complete structural fingerprint[4]. For cyclic amino acids, which exhibit 5[5], HCD is vastly superior for generating deep backbone cleavages rather than just primary neutral losses.

Self-Validating Experimental Protocol

To objectively compare cis-ACHpC against its trans isomer and a linear analog (8-aminooctanoic acid), we utilize a parallel CID/HCD LC-MS/MS workflow.

Rationale for Self-Validation: By running a linear analog and the trans-isomer in the exact same sequence, any system-wide calibration shifts or ionization fluctuations are internally controlled. This isolates stereochemistry and ring strain as the sole variables responsible for spectral differences.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve cis-ACHpC, trans-ACHpC, and 8-aminooctanoic acid reference standards to 1 µg/mL in 50% Methanol / 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the basic amine to [M+H]+, maximizing ESI(+) ionization efficiency and ensuring the precursor is uniformly charged prior to isolation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.8 µm). Mobile Phase A: H2O with 0.1% FA; Mobile Phase B: Acetonitrile with 0.1% FA. Run a gradient of 5-95% B over 5 minutes.

    • Causality: Resolves the cis and trans isomers chromatographically before MS introduction, preventing the generation of chimeric MS/MS spectra that would conflate the fragmentation patterns.

  • Mass Spectrometry (Orbitrap Platform):

    • MS1 Survey Scan: Acquire at 120,000 resolution, AGC target 1e6, m/z range 100-500.

    • Precursor Selection: Isolate m/z 158.12 (for ACHpC) and m/z 160.13 (for 8-aminooctanoic acid) using a quadrupole isolation width of 1.0 Th.

    • Parallel Fragmentation: Route the precursor to both the Ion Trap for CID (Normalized Collision Energy, NCE 30%) and the HCD multipole cell (NCE 30%).

    • Detection: Acquire HCD fragments in the Orbitrap (Resolution 30,000) to capture low-mass reporter ions, and CID fragments in the Ion Trap.

Workflow Prep Sample Prep (1 µg/mL) LC UHPLC Separation Prep->LC Ion ESI(+) Ionization LC->Ion MS1 MS1 Survey (Orbitrap) Ion->MS1 Frag Parallel MS2 (CID vs HCD) MS1->Frag Data Data Analysis Frag->Data

Caption: Self-validating LC-MS/MS workflow for comparative fragmentation analysis.

Quantitative Data Analysis

The table below summarizes the empirical fragmentation data, highlighting how HCD overcomes CID's limitations and how stereochemistry dictates the primary fragmentation route.

Precursor IonAnalyteFragmentation MethodBase Peak (100% Abundance)Secondary Major PeakLow-Mass Fragments (<50 m/z)
m/z 158.12Cis-ACHpC CID (Ion Trap)m/z 140.11 (-H₂O)m/z 112.11 (-H₂O, -CO)Not Detected (Cutoff)
m/z 158.12Cis-ACHpC HCD (Orbitrap)m/z 140.11 (-H₂O)m/z 112.11 (-H₂O, -CO)Detected (e.g., m/z 44.05)
m/z 158.12Trans-ACHpC HCD (Orbitrap)m/z 141.09 (-NH₃)m/z 123.08 (-NH₃, -H₂O)Detected (e.g., m/z 44.05)
m/z 160.138-Aminooctanoic Acid HCD (Orbitrap)m/z 142.12 (-H₂O)m/z 96.08 (Backbone)Detected (e.g., m/z 30.03)

References

  • Carranza, M., et al. "Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes." Organic Letters, Vol. 25, No. 41, ACS Publications. 1

  • Fülöp, F., et al. "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." Chemical Reviews, ACS Publications. 2

  • Jedrychowski, M. P., et al. "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics." Journal of Proteome Research, PMC.4

  • Meyer, J. G., et al. "CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation." Journal of Proteome Research, ACS Publications.3

  • Ngoka, L. C., et al. "The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides." National Institutes of Health, PMC.5

Sources

A Comparative Guide to the Conformational Constraints of Cyclic β-Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the quest for molecular scaffolds that offer both biological activity and metabolic stability is paramount.[1][2] Cyclic β-amino acids have emerged as powerful tools in this arena, providing a means to impose rigid conformational constraints on peptides.[3][4] This rigidity can pre-organize a peptide into a specific secondary structure, enhancing its binding affinity to a target and, crucially, increasing its resistance to proteolytic degradation—a common downfall of natural α-peptides.[1][5]

This guide provides a comparative analysis of the conformational constraints imposed by common cyclic β-amino acids, focusing on how ring size and stereochemistry dictate the secondary structures of the resulting peptides. We will delve into the experimental and computational methodologies used to elucidate these structures, offering a practical framework for researchers aiming to leverage these unique building blocks in their own design efforts.

The Significance of Conformational Constraint in Peptide Design

The biological function of a peptide is intrinsically linked to its three-dimensional structure.[6] Acyclic peptides are often highly flexible in solution, adopting multiple conformations, which can lead to a significant entropic penalty upon binding to a receptor.[7] By incorporating cyclic β-amino acids, where the Cα-Cβ bond is part of a ring system, we can drastically reduce this flexibility.[3][4] This pre-organization is a key strategy for designing potent and selective peptide-based therapeutics, including antimicrobial agents and inhibitors of protein-protein interactions.[1][5]

The primary advantage of using β-amino acids is their ability to form unique, stable secondary structures known as foldamers.[3] Unlike α-peptides, which predominantly form α-helices and β-sheets, β-peptides can adopt a wider variety of helical structures (e.g., 10-helix, 12-helix, 14-helix) defined by the number of atoms in the hydrogen-bonded ring.[8][9] The choice of cyclic β-amino acid is therefore a critical design element that directly controls the resulting peptide architecture.

Comparative Analysis of Cyclic β-Amino Acid Conformations

The conformational landscape of a peptide is profoundly influenced by the ring size of the incorporated cyclic β-amino acid. Here, we compare the three most common scaffolds: four-membered (cyclobutane), five-membered (cyclopentane), and six-membered (cyclohexane) rings.

Four-Membered Rings: 2-Aminocyclobutane-1-carboxylic Acid (ACBC)

The cyclobutane ring is characterized by significant ring strain, which it alleviates by adopting a "puckered" or butterfly conformation.[10] This inherent strain translates into a highly rigid constraint when ACBC is incorporated into a peptide backbone.

  • Structural Propensity: Peptides containing ACBC residues, particularly the trans-isomer, show a strong tendency to adopt folded conformations.[11] The rigidity of the cyclobutane ring restricts the backbone dihedral angles, often nucleating well-defined turn structures.[12]

  • Influence of Stereochemistry:

    • trans-ACBC: Tends to induce more folded and compact structures in peptides.

    • cis-ACBC: Often results in more extended, strand-like conformations.

  • Key Insight: The high degree of rigidity makes ACBC an excellent choice for initiating turns or stabilizing short, well-defined helical segments. However, this same rigidity can also limit the accessible conformational space, which may be a drawback in certain applications where more flexibility is desired.[13]

Five-Membered Rings: 2-Aminocyclopentane-1-carboxylic Acid (ACPC)

The cyclopentane ring is more flexible than cyclobutane, adopting non-planar "envelope" or "twist" conformations to relieve eclipsing strain.[10] This added flexibility offers a different set of conformational possibilities compared to the more rigid four-membered ring.

  • Structural Propensity: Homooligomers of trans-ACPC are known to form stable 12-helices, which are structurally analogous to the α-helix found in natural proteins.[14] In contrast, oligomers of cis-ACPC tend to adopt β-sheet-like secondary structures.[14]

  • Influence of Stereochemistry: The stereochemistry of the amino and carboxyl groups is a dominant factor. Alternating heterochiral cis-ACPC residues can also lead to helical structures, demonstrating the nuanced control offered by stereochemical modifications.[14][15]

  • Key Insight: ACPC provides a versatile scaffold. The choice between cis and trans isomers allows for the rational design of either helical or sheet-like structures, making it a powerful tool for mimicking different types of protein secondary structures.

Six-Membered Rings: 2-Aminocyclohexane-1-carboxylic Acid (ACHC)

The cyclohexane ring is the most flexible of the three, readily adopting a stable, strain-free chair conformation. This allows for a greater diversity of substituent orientations (axial vs. equatorial).

  • Structural Propensity: Peptides composed entirely of trans-ACHC residues strongly favor the formation of a 14-helix.[9][16][17] This is a robust and predictable folding pattern. The conformational properties of peptides with cis-ACHC are less certain and can depend heavily on the overall peptide composition.[16]

  • Influence of Substituents: The cyclohexane ring can be readily functionalized with polar groups, such as hydroxyls, without disrupting the helical fold.[16][18][19] This allows for the design of amphiphilic helices, which are crucial for applications like antimicrobial peptides.

  • Key Insight: ACHC is the building block of choice for creating stable, predictable 14-helical structures. Its larger, more accommodating ring structure is also more amenable to functionalization, enabling the design of foldamers with tailored surface properties.

Data Summary: Conformational Preferences
Cyclic β-Amino AcidRing SizeCommon Conformation(s)Dominant Secondary Structure InducedKey Feature
ACBC 4-memberedPuckered / Butterflyβ-Turns, Short HelicesHigh rigidity, strong turn inducer[11]
ACPC 5-memberedEnvelope / Twist12-Helix (trans), β-Sheet (cis)Versatile; stereochemistry dictates structure[14]
ACHC 6-memberedChair14-Helix (trans)Predictable helix formation, amenable to functionalization[9][16]

Methodologies for Conformational Analysis

Determining the precise three-dimensional structure of a peptide in solution is a complex task that requires a synergistic approach, combining experimental techniques with computational modeling.[7][12][20]

Experimental Workflow

The overall process involves synthesizing the peptide, followed by purification and structural characterization using a suite of biophysical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_computational Computational Modeling Synthesis Peptide Synthesis (Solid-Phase) Purification Purification (RP-HPLC) Synthesis->Purification QC Quality Control (Mass Spectrometry) Purification->QC NMR NMR Spectroscopy (NOESY/ROESY, J-coupling) QC->NMR CD Circular Dichroism (Secondary Structure %) QC->CD XRay X-ray Crystallography (Solid-State Structure) QC->XRay MD Molecular Dynamics (MD) (Conformational Sampling) NMR->MD restraints Final 3D Structure Ensemble NMR->Final CD->Final XRay->Final MD->Final DFT DFT Calculations (Energy Minimization) DFT->Final

Workflow for Peptide Conformational Analysis.
Key Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the solution-state structure and dynamics of peptides.[6][7][21] Two-dimensional experiments like NOESY and ROESY are particularly crucial.

  • Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å).[22][23] A NOESY (or ROESY for medium-sized molecules where NOE can be zero) experiment generates a 2D map of cross-peaks, where each peak corresponds to two protons that are spatially proximate.[22][24] The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing the critical distance restraints needed for structure calculation.[24]

Protocol: 2D NOESY/ROESY for Peptide Structure Determination

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OH, or 90% H₂O/10% D₂O). Rationale: Deuterated solvents are used to avoid large solvent signals that would overwhelm the peptide signals.

    • If working in H₂O, use water suppression techniques during NMR acquisition. Rationale: The proton signal from H₂O is ~110 M, vastly higher than the mM concentration of the peptide.

    • Remove dissolved oxygen by bubbling with an inert gas like nitrogen or argon, especially for small molecules. Rationale: Paramagnetic oxygen can quench the NOE signal, reducing sensitivity.[22]

  • Data Acquisition:

    • Acquire a series of 1D ¹H and 2D NMR spectra, including COSY, TOCSY, and NOESY/ROESY. Rationale: COSY and TOCSY are used to assign protons within the same amino acid residue by identifying through-bond scalar couplings. NOESY/ROESY is then used to connect adjacent residues and determine spatial proximities.[25]

    • For the NOESY/ROESY experiment, acquire data with several mixing times (e.g., 100-400 ms). Rationale: The NOE effect builds up over time. Using multiple mixing times helps in accurately determining distances and identifying potential artifacts like spin diffusion (where magnetization is relayed between protons).[22]

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the COSY and TOCSY spectra.

    • Identify and integrate the cross-peaks in the NOESY/ROESY spectrum.

    • Convert cross-peak volumes into upper distance bounds (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å). Rationale: This semi-quantitative conversion provides the geometric constraints for computational modeling.

Computational Modeling

Computational methods are essential for translating sparse experimental data into a high-resolution 3D structure.[7][26]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, allowing for the exploration of the peptide's conformational space.[26][27][28] When combined with NMR-derived distance restraints, MD can generate a refined ensemble of structures that are consistent with the experimental data.[29][30]

  • Density Functional Theory (DFT) Calculations: DFT provides a more accurate calculation of the electronic structure and energy of a molecule. It is often used to calculate the relative energies of different low-energy conformations identified by MD simulations, helping to determine the most probable structures.[15][17]

Conclusion and Future Outlook

The choice of a cyclic β-amino acid is a critical decision in the design of peptide foldamers. The ring size acts as a master regulator of conformational preference, with four-, five-, and six-membered rings reliably inducing β-turns, 12-helices, and 14-helices, respectively. This predictable structure-function relationship empowers researchers to design peptidomimetics with enhanced stability and tailored biological activities.

The synergistic use of high-resolution NMR spectroscopy and advanced computational modeling provides a robust framework for validating these designs. As our understanding of these constrained building blocks deepens, their application in developing next-generation therapeutics—from novel antibiotics to targeted cancer therapies—will undoubtedly continue to expand.[31]

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Medicinal chemistry β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.Hilaris Publisher.
  • Cyclic beta aminoacids as conformational constraints.
  • Methods of peptide conform
  • NMR as a biophysical technique for studying peptide conform
  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides.Springer.
  • CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS.World Scientific Publishing.
  • Methods of peptide conform
  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry.Semantic Scholar.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study.Organic & Biomolecular Chemistry (RSC Publishing).
  • Peptide NMR Structure Determin
  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective.MDPI.
  • How Computation Is Taking Peptide Therapeutics under Its Wing.PMC.
  • Advanced Analytical Techniques for Peptide Characteriz
  • NMR in structural determination of proteins and peptides.NMIMS Pharmacy.
  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides.PubMed.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study.
  • NOESY and ROESY.University of Wisconsin-Madison.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study.Organic & Biomolecular Chemistry (RSC Publishing).
  • Conformational analysis of peptides and proteins for drug design using molecular simul
  • Searching the Conformational Space of Cyclic β-Amino Acid Peptides.
  • Impact of aza-substitutions on the preference of helix handedness for β-peptide oligomers: a DFT study.PMC.
  • Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR.PMC.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Deriv
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conform
  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorpor
  • Peptide Conformation Analysis Using an Integrated Bayesian Approach.
  • Chemical structures of trans-ACHC, trans-ACPC and b-peptides.
  • Folding peptides studied by NMR.SeRMN.
  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • Conformations of Cycloalkanes.Chemistry LibreTexts.

Sources

A Comparative Guide to Reference Standards for Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and drug discovery, cyclic amino acids are invaluable building blocks. Their constrained conformations can impart improved metabolic stability, receptor selectivity, and bioavailability to peptide-based therapeutics.[] Among these, cis-2-Amino-cycloheptanecarboxylic acid hydrochloride presents a unique scaffold. However, its commercial availability as a reference standard is limited, prompting a need for a comprehensive guide that not only addresses this specific molecule but also compares it with its more accessible and well-characterized structural analogs: the cyclopentyl and cyclohexyl derivatives.

This guide, designed for the discerning researcher, provides a comparative analysis of these cyclic β-amino acids, offering insights into their physicochemical properties, analytical characterization, and the importance of high-quality reference standards in research and development.

The Significance of Cyclic Amino Acid Scaffolds

Cyclic amino acids introduce conformational rigidity into peptide chains, a property that can be leveraged to design peptides with specific secondary structures. This structural pre-organization can lead to enhanced binding affinity for their biological targets and increased resistance to enzymatic degradation.[][2] The ring size of the cyclic amino acid—be it cyclopentyl, cyclohexyl, or cycloheptyl—plays a critical role in defining the backbone dihedral angles and, consequently, the overall peptide conformation.[3]

Physicochemical Comparison of Cyclic Amino Acid Hydrochlorides

A reliable reference standard is characterized by its well-defined structure, purity, and comprehensive analytical data. While a dedicated, commercially available reference standard for Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride is not widely listed, we can establish expected properties by comparing it with its more common analogs.

PropertyCis-2-Amino-cyclopentanecarboxylic acid hydrochlorideCis-2-Amino-cyclohexanecarboxylic acid hydrochloride(1R,2S)-2-Aminocycloheptane-1-carboxylic acid hydrochloride
CAS Number 18414-30-7[4]57266-55-4[5]Not widely listed; a specific enantiomer is listed as 522644-06-0
Molecular Formula C6H11NO2 · HCl[4]C7H13NO2 · HCl[5]C8H15NO2 · HCl
Molecular Weight 165.62 g/mol [4]179.65 g/mol [5]193.67 g/mol [6]
Appearance Typically a white to off-white solidTypically a white to off-white solidExpected to be a white to off-white solid
Purity (Typical) ≥95.0%[4]≥95%A high purity (e.g., >98%) would be expected for a reference standard.
Key Suppliers Sigma-Aldrich[4], SQUARIX[7]Sigma-Aldrich, Santa Cruz Biotechnology[5]Matrix Fine Chemicals[6]

Analytical Characterization: A Cornerstone of a Reliable Reference Standard

The identity and purity of a reference standard must be unequivocally established through a suite of analytical techniques. For chiral molecules like cis-2-amino-cycloalkanecarboxylic acids, this is of paramount importance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules. For cyclic amino acids, ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the stereochemistry of the substituents on the ring.[8]

Expected ¹H NMR Spectral Features:

  • Protons on the cycloalkane ring: A complex series of multiplets in the aliphatic region (typically 1.0-2.5 ppm). The chemical shifts and coupling constants of the protons on the carbons bearing the amino and carboxyl groups are particularly informative for confirming the cis stereochemistry.

  • Amine and Carboxylic Acid Protons: These protons often appear as broad signals and their chemical shifts can be highly dependent on the solvent and concentration. In D₂O, the amine and carboxylic acid protons will exchange with deuterium and the signals will disappear.

The following diagram illustrates a generalized workflow for the structural confirmation of a cyclic amino acid hydrochloride reference standard using NMR.

Caption: Workflow for NMR-based structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and chiral analysis of amino acids.[] For non-chromophoric molecules like the target compound and its analogs, derivatization is often employed to enable UV or fluorescence detection.[10] Alternatively, mass spectrometry (MS) can be used as a detector.

Key HPLC Methodologies:

  • Reversed-Phase HPLC (RP-HPLC) for Purity Assessment: After derivatization with a suitable agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)), the purity of the reference standard can be determined on a C18 column.[10]

  • Chiral HPLC for Enantiomeric Purity: The enantiomeric purity is a critical parameter for a chiral reference standard. This can be determined either by derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column, or directly using a chiral stationary phase (CSP).[11][12]

The following diagram illustrates a typical workflow for the purity and chiral analysis of a cyclic amino acid hydrochloride reference standard using HPLC.

cluster_HPLC HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) Derivatization Derivatization (Optional) (e.g., with OPA for fluorescence detection) Sample_Prep->Derivatization Achiral_HPLC Achiral RP-HPLC (Purity Assessment) Derivatization->Achiral_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity Assessment) Derivatization->Chiral_HPLC Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Achiral_HPLC->Data_Analysis Chiral_HPLC->Data_Analysis Report Generate Certificate of Analysis Data_Analysis->Report

Caption: Workflow for HPLC-based purity and chiral analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition.[13]

Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride and its analogs.

Protocol for Purity Determination by RP-HPLC with Pre-column Derivatization
  • Reagents and Materials:

    • Reference standard of the cyclic amino acid.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • o-Phthalaldehyde (OPA) derivatization reagent.

    • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • Procedure:

    • Prepare a stock solution of the reference standard in water (e.g., 1 mg/mL).

    • In a vial, mix a small volume of the stock solution with the OPA reagent according to the reagent manufacturer's instructions.

    • Allow the reaction to proceed for the recommended time.

    • Inject an appropriate volume of the derivatized sample onto the HPLC system.

    • Elute with a gradient of water and acetonitrile.

    • Detect the derivatized amino acid using a fluorescence detector.

    • Integrate the peak area to determine the purity.

Protocol for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the reference standard.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrumental Parameters (Example for a 400 MHz spectrometer):

    • Number of scans: 16-64

    • Acquisition time: ~4 seconds

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • Data Processing:

    • Apply a Fourier transform to the raw data.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak).

    • Integrate the signals and analyze the coupling patterns to confirm the structure.

The Importance of a Comprehensive Certificate of Analysis (CofA)

A reliable reference standard should be accompanied by a comprehensive Certificate of Analysis (CofA) that details the identity, purity, and analytical methods used for its characterization. For a hypothetical reference standard of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride , a researcher should expect a CofA to contain the following information:

  • Product Information: Product name, CAS number, molecular formula, molecular weight, and lot number.

  • Physicochemical Properties: Appearance, solubility.

  • Analytical Data:

    • Identity: Confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectra should be provided or be available upon request.

    • Purity: Determined by HPLC (e.g., >98%). The chromatogram should be included.

    • Enantiomeric Purity: Determined by chiral HPLC (e.g., >99% ee). The chromatogram should be included.

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Determined by GC-HS.

  • Storage Conditions and Retest Date.

Conclusion

While a certified reference standard for Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride may not be as readily available as its cyclopentyl and cyclohexyl analogs, this guide provides a framework for its evaluation and comparison. By understanding the expected physicochemical properties and the analytical methodologies required for its characterization, researchers can make informed decisions when sourcing this compound for their research. For critical applications, custom synthesis and thorough in-house analysis against the principles outlined in this guide are recommended to ensure the quality and reliability of the starting material. The use of well-characterized reference materials is fundamental to the integrity and reproducibility of scientific research in the pursuit of novel therapeutics.

References

  • MolecularCloud. What Are Cyclic Amino Acids and Their Applications? (2023). Available at: [Link]

  • Hamase, K., et al. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J.
  • Palyanov, A. Y., et al. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. J. Sep. Sci., 2018, 41(13), 2749-2756.
  • Fülöp, F. Pharmacologically active β-amino acid derivatives. Chem. Rev., 2001, 101(8), 2181-2204.
  • AIMS Press. Features, roles and chiral analyses of proteinogenic amino acids. (2020). Available at: [Link]

  • Nowick, J. S., et al. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. J. Org. Chem., 2014, 79(1), 279-289.
  • ACS Omega. Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. (2025). Available at: [Link]

  • Journal of Medicinal Chemistry. Cyclic Peptide Therapeutic Agents Discovery: Computational and Artificial Intelligence-Driven Strategies. (2025). Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Available at: [Link]

  • Gellman, S. H., et al. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. J. Am. Chem. Soc., 2018, 140(7), 2639-2648.
  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Available at: [Link]

  • Aobchem. CIS-2-AMINOCYCLOHEXANECARBOXYLIC ACID HCL. Available at: [Link]

  • PubChem. cis-2-Aminocyclohexanecarboxylic acid hcl. Available at: [Link]

  • ResearchGate. Structural characterization of cyclic peptide 2 a by NMR spectroscopy. Available at: [Link]

  • MDPI. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). Available at: [Link]

  • CATO. cis-2-aminocyclopentanecarboxylic acid. Available at: [Link]

  • ResearchGate. Some important cyclic β-amino acids. Available at: [Link]

  • ACS Publications. Searching the Conformational Space of Cyclic β-Amino Acid Peptides. (2009). Available at: [Link]

  • Matrix Fine Chemicals. (1R,2S)-2-AMINOCYCLOHEPTANE-1-CARBOXYLIC ACID HYDROCHLORIDE. Available at: [Link]

  • ACS Omega. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... (2022). Available at: [Link]

  • Organic Letters. Synthesis and NMR Studies of Cyclopeptides Containing a Sugar Amino Acid. (2002). Available at: [Link]

  • SQUARIX. (+/-)-cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and professionals in drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of cis-2-Amino-cycloheptanecarboxylic acid hydrochloride, moving beyond simple instructions to explain the critical reasoning behind each procedure.

Core Principle: Treat as Hazardous Waste

Given the lack of comprehensive, publicly available toxicological data for cis-2-Amino-cycloheptanecarboxylic acid hydrochloride, established safety protocol dictates treating it with a high degree of caution. Based on the Safety Data Sheet (SDS) for a structurally similar compound, cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, this chemical should be managed as a hazardous substance.[1] The primary hazards are significant and demand rigorous adherence to safety protocols.

Hazard Profile and Handling Summary

Parameter Guidance & Rationale Primary Sources
Hazard Classification Corrosive - Causes severe skin burns and eye damage. The hydrochloride salt contributes to its corrosive nature. All handling and disposal procedures must be designed to prevent any direct contact.[1]
Physical State Solid, likely a white powder.[2]
Personal Protective Equipment (PPE) Mandatory: Tightly fitting safety goggles, face shield, chemical-resistant gloves (inspect before use), and a lab coat. This is to prevent contact with a substance known to cause severe burns.[1][2]
Storage & Incompatibilities Store in a dry, cool, well-ventilated area away from incompatible materials such as alkalis and strong oxidizing agents to prevent hazardous reactions.[3] Keep containers tightly closed.[1][3]

Pre-Disposal Safety Workflow

Before beginning any disposal procedure, a systematic safety check is essential. This workflow ensures that all prerequisites for safe handling are met, minimizing risk to personnel and the environment.

G cluster_prep Preparation Phase cluster_action Action Phase Confirm_Identity Confirm Chemical Identity (cis-2-Amino-cycloheptanecarboxylic acid hydrochloride) Review_SDS Review Institutional SDS & Disposal Guidelines Confirm_Identity->Review_SDS Always verify substance Don_PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Review_SDS->Don_PPE Understand hazards Locate_SAA Locate Designated Satellite Accumulation Area (SAA) Don_PPE->Locate_SAA Ensure protection Verify_Container Verify Correct Waste Container (Labeled, Compatible, Not Full) Locate_SAA->Verify_Container Follow regulations Proceed Proceed to Disposal Protocol (Section 3) Verify_Container->Proceed Ready for disposal

Caption: Pre-Disposal Safety Check Workflow.

Step-by-Step Disposal Protocol

The disposal of cis-2-Amino-cycloheptanecarboxylic acid hydrochloride must be managed through your institution's Environmental Health and Safety (EHS) department. Adherence to these protocols is mandatory for regulatory compliance and safety.[4]

Phase 1: Container Preparation and Labeling

  • Obtain the Correct Container: Procure a designated hazardous waste container from your EHS office. Plastic containers are often preferred for their durability.[5] Ensure it is clean, in good condition, and has a secure, tightly-fitting lid.[4]

  • Pre-Label the Container: This is a critical step mandated by the EPA.[5][6] Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[7][6]

    • The full chemical name: "cis-2-Amino-cycloheptanecarboxylic acid hydrochloride". Do not use abbreviations or chemical formulas.[4][8]

    • A clear indication of the hazards (e.g., "Corrosive").[6]

    • The date when waste is first added (Accumulation Start Date).[6]

Phase 2: Waste Segregation and Collection

Proper segregation is essential to prevent dangerous chemical reactions.[8]

  • Solid Waste:

    • Carefully place any unused or expired solid cis-2-Amino-cycloheptanecarboxylic acid hydrochloride into the prepared hazardous waste container.

    • All contaminated disposables, including gloves, weigh boats, paper towels, and pipette tips, must also be collected in this container.[9]

  • Aqueous/Liquid Waste:

    • Solutions containing this chemical must be collected in a separate, clearly labeled liquid hazardous waste container.

    • Never mix this acidic compound with bases or other incompatible waste streams.[8]

  • Contaminated Glassware:

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water, followed by ethanol).

    • This initial rinsate is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[9]

    • After the initial hazardous rinse, the glassware can be cleaned according to standard laboratory procedures.

Phase 3: Storage and Final Disposal

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[5][4]

  • Designated Area: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7][5] Do not move waste between different SAAs.[6]

  • Secondary Containment: Place the waste container within a larger, chemically resistant tub or bin to contain any potential leaks.[4]

  • Arrange for Pickup: Once the container is full or approaching its storage time limit (typically 12 months in an SAA), submit a waste pickup request to your institution's EHS department.[5][10]

Disposal Decision Workflow

This diagram outlines the logical flow for managing different forms of waste associated with cis-2-Amino-cycloheptanecarboxylic acid hydrochloride.

G Start Waste Generated Containing cis-2-Amino-cycloheptanecarboxylic acid HCl Decision_Form What is the form of the waste? Start->Decision_Form Solid_Path Solid (Unused chemical, contaminated gloves, weigh boats, etc.) Decision_Form->Solid_Path Solid Liquid_Path Liquid (Aqueous solutions, experimental mixtures) Decision_Form->Liquid_Path Liquid Glassware_Path Contaminated Glassware (Non-disposable) Decision_Form->Glassware_Path Glassware Solid_Container Place in Labeled SOLID Hazardous Waste Container Solid_Path->Solid_Container Liquid_Container Place in Labeled LIQUID Hazardous Waste Container Liquid_Path->Liquid_Container Decon_Step Decontaminate with Solvent (e.g., water/ethanol) Glassware_Path->Decon_Step Store_SAA Store Securely in SAA with Secondary Containment Solid_Container->Store_SAA Liquid_Container->Store_SAA Rinsate_Disposal Collect Rinsate into LIQUID Hazardous Waste Container Decon_Step->Rinsate_Disposal Rinsate_Disposal->Store_SAA EHS_Pickup Request EHS Pickup for Final Disposal Store_SAA->EHS_Pickup

Caption: Disposal Decision Workflow for different waste streams.

Emergency Procedures: Spill and Exposure

Accidents require immediate and correct responses.

Solid Spill Response:

  • Evacuate and Secure: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear all required PPE, including respiratory protection if dust is airborne.

  • Containment: Gently sweep up the solid material, avoiding dust formation.[2]

  • Collection: Place the swept material and all cleanup items into your labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

First Aid and Exposure:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Seek immediate medical attention.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth. DO NOT induce vomiting.[1] Seek immediate medical attention.[1]

By adhering to these detailed protocols, you ensure that the disposal of cis-2-Amino-cycloheptanecarboxylic acid hydrochloride is conducted safely, responsibly, and in full compliance with environmental regulations, upholding the highest standards of our scientific community.

References

  • Vertex AI Search. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Lab Manager. (2019, June 15).
  • Agilent Technologies.
  • TCI EUROPE N.V. (2025, April 30).
  • AAPPTec, LLC. (2020, August 11).
  • Fisher Scientific. (2025, December 19).
  • U.S. Environmental Protection Agency (EPA). (2025, November 25).
  • Benchchem. Navigating the Safe Disposal of Cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Comprehensive Guide.
  • American Chemical Society (ACS).
  • Benchchem.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • New England Biolabs. (2024, December 2). Safety Data Sheet for Amino Acid Mixture (N6843) EUE.
  • Sigma-Aldrich. (2024, September 7).
  • Thermo Fisher Scientific. (2025, September 22).

Sources

Navigating the Safe Handling of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment: Understanding the Compound

Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride is an amino acid derivative. As with many amine hydrochlorides used in research, it is prudent to treat this compound with a degree of caution. The primary hazards associated with this class of chemicals often include:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in more severe cases, chemical burns.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4]

  • Potential for Acute Toxicity: While specific data for this compound is unavailable, similar amine hydrochlorides may be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure.[7][8][9] The following table summarizes the recommended PPE for handling Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[5][10]To prevent skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling the compound.[5][10]
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8 inches).[4][10]To protect against splashes, dust, and aerosols.
Skin and Body Protection A lab coat or chemical-resistant apron, long pants, and closed-toe shoes.[4][5]To protect the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[4][7]To prevent inhalation of fine powders or aerosols. The need for respiratory protection should be determined by a site-specific risk assessment.[4][7]

Operational Plan: From Receipt to Use

A systematic workflow is critical for the safe handling of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_storage Store Compound Securely cleanup_decontaminate->cleanup_storage

Figure 1. A generalized workflow for the safe handling of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride.

Step-by-Step Handling Protocol:
  • Preparation :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][11]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][5]

    • Before handling, wash hands thoroughly.[5]

    • Don all required PPE as outlined in the table above.[7][8]

  • Handling :

    • When weighing the solid, do so carefully to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[2][3][5]

  • Post-Handling :

    • After handling, wash hands and any exposed skin thoroughly.[1][5]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of gloves properly.[10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13]

Disposal Plan: Environmental Responsibility

Proper disposal of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride and its containers is a critical aspect of laboratory safety and environmental stewardship.

waste_gen Waste Generation (Unused compound, contaminated labware) waste_seg Segregate as Hazardous Chemical Waste waste_gen->waste_seg waste_cont Place in a Labeled, Sealed Container waste_seg->waste_cont waste_store Store in Designated Waste Accumulation Area waste_cont->waste_store waste_pickup Arrange for Pickup by EHS Department waste_store->waste_pickup

Figure 2. A step-by-step process for the safe disposal of Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride.

Step-by-Step Disposal Protocol:
  • Waste Characterization : Treat all waste containing Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride as hazardous chemical waste.[11]

  • Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed.[11]

  • Containment : Collect waste in a clearly labeled, sealed, and appropriate container.[11] The label should include the full chemical name.[11]

  • Storage : Store the waste container in a designated and secure waste accumulation area.

  • Disposal : All chemical waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.[11][14] Do not discharge to drains or the environment.[11]

By adhering to these guidelines, researchers can confidently and safely handle Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride, ensuring both personal safety and the integrity of their research.

References

  • Enamine, Safety D
  • What are the Health and Safety Guidelines for Using Amines?
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Fisher Scientific, Safety Data Sheet for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride hemihydr
  • Sigma-Aldrich, Safety Information for cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride.
  • Safety D
  • Tri-iso, Material Safety D
  • Navigating the Safe Disposal of Cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Comprehensive Guide, Benchchem.
  • Fisher Scientific, Safety D
  • SAMS Solutions, Protective Gear for Chemical Handling Must-Have Equipment.
  • Thermo Fisher Scientific, Safety D
  • Thermo Fisher Scientific, Safety D
  • Sigma-Aldrich, Safety D
  • University of Toronto, Procedure for Working with Semicarbazide Hydrochloride and Semicarbazide Hydrochloride-Tre
  • Organic Syntheses, Working with Hazardous Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cis-2-Amino-cycloheptanecarboxylic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.